3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7-5(2-3-10-8)6(9)4-11-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERQDIKIONKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593006 | |
| Record name | 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352434-16-3 | |
| Record name | 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its core structure, a 6-azaindole, is a privileged scaffold found in numerous biologically active compounds. The pyrrolo[2,3-c]pyridine motif serves as a bioisostere for indole and other related bicyclic systems, offering unique electronic and steric properties that can be exploited in drug design. This guide provides a comprehensive overview of the known physical properties, a plausible synthetic route, and the potential applications of this compound, serving as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents. The presence of a bromine atom at the 3-position and a methoxy group at the 7-position provides two key points for chemical modification, making it a versatile intermediate for the creation of diverse chemical libraries.[1][2]
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The following properties have been compiled from chemical supplier databases and are presented to offer a foundational understanding of the compound's physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 352434-16-3 | [2][3][4] |
| Molecular Formula | C₈H₇BrN₂O | [2] |
| Molecular Weight | 227.06 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Boiling Point | 362.3 °C at 760 mmHg | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [2] |
Spectroscopic Characterization (Predicted)
In the absence of published experimental spectra, the following ¹H and ¹³C NMR data are predicted based on the chemical structure of this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.8 | br s | 1H | H1 (N-H, pyrrole) | The acidic proton on the pyrrole nitrogen is expected to be a broad singlet at a downfield chemical shift. |
| ~7.9 | d | 1H | H4 | Aromatic proton on the pyridine ring, ortho to the nitrogen, expected to be a doublet. |
| ~7.5 | s | 1H | H2 | Aromatic proton on the pyrrole ring, adjacent to the bromine, expected to be a singlet. |
| ~6.8 | d | 1H | H5 | Aromatic proton on the pyridine ring, coupled to H4, expected to be a doublet. |
| ~3.9 | s | 3H | -OCH₃ | Protons of the methoxy group, appearing as a sharp singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C7 | Carbon bearing the methoxy group, significantly deshielded. |
| ~145 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~130 | C4 | Aromatic CH in the pyridine ring. |
| ~125 | C2 | Aromatic CH in the pyrrole ring. |
| ~115 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~110 | C5 | Aromatic CH in the pyridine ring. |
| ~95 | C3 | Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. |
| ~55 | -OCH₃ | Carbon of the methoxy group. |
Plausible Synthetic Protocol
Workflow for the Synthesis of this compound
References
3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the core molecular properties, a reasoned synthetic strategy, and the chemical reactivity that makes this scaffold a valuable tool for developing novel therapeutics. We will explore its application as a key intermediate, particularly in the synthesis of kinase inhibitors, and detail the experimental logic behind its synthetic manipulation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this powerful molecular scaffold.
Introduction: The Privileged Pyrrolo[2,3-c]pyridine Scaffold
In the landscape of pharmaceutical sciences, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency in biologically active compounds. The pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is one such scaffold.[1] Its fused bicyclic system, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, offers a unique three-dimensional geometry and a rich electronic profile for interaction with biological targets. These compounds are often utilized as bioisosteres of indoles, providing an avenue to modulate physicochemical properties like solubility and metabolic stability.[2]
This compound emerges as a particularly valuable derivative. The strategic placement of a methoxy group at the 7-position and a bromine atom at the 3-position equips the molecule with distinct functional handles. The methoxy group can influence solubility and engage in specific hydrogen bonding, while the bromine atom serves as a versatile reactive site for introducing molecular diversity through cross-coupling reactions.[1][3] This inherent functionality makes it a cornerstone intermediate for constructing libraries of complex molecules aimed at targets such as protein kinases, which are pivotal in oncology research.[1][4]
Core Molecular Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.
Chemical Structure:
Figure 1: 2D Structure of this compound.
The structure consists of a pyrrole ring fused to a pyridine ring. The bromine atom is located on the electron-rich pyrrole moiety, making it susceptible to electrophilic substitution and an ideal handle for metal-catalyzed cross-coupling. The methoxy group is positioned on the pyridine ring.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 352434-16-3 | [3] |
| Molecular Formula | C₈H₇BrN₂O | [3][5] |
| Molecular Weight | 227.06 g/mol | [3][5] |
| Boiling Point | 362.3 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble (1.5 g/L at 25 °C) | [5] |
| Storage Conditions | 2-8°C, sealed, dry | [3] |
Synthetic Strategy and Rationale
The synthesis of substituted azaindoles like this compound requires a multi-step approach that logically builds the heterocyclic core and then introduces the desired functional groups. While specific proprietary methods may vary, a common and rational approach involves the construction of the pyrrolopyridine core followed by selective halogenation.
The causality behind this strategy is rooted in controlling regioselectivity. The electronic nature of the pre-formed pyrrolo[2,3-c]pyridine core directs bromination to the C3 position of the electron-rich pyrrole ring, which is the most nucleophilic site. Performing this step after the core is formed is often more efficient than carrying a bromine-substituted precursor through a cyclization sequence.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Protocol: Regioselective Bromination
This protocol describes the critical functionalization step. A self-validating system requires monitoring and characterization at each stage.
-
Preparation: To a solution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Stir the mixture at 0-5 °C. The reaction progress must be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a single major product. This is a crucial self-validation step to prevent over-bromination.
-
Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the pure this compound.
-
Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Chemical Reactivity for Lead Optimization
The true value of this compound in drug discovery lies in the reactivity of its C3-bromo substituent. This position serves as a versatile anchor point for diversification using palladium-catalyzed cross-coupling reactions, enabling a systematic exploration of the chemical space around the core scaffold to optimize biological activity (Structure-Activity Relationship, SAR).[1]
Caption: Key reaction pathways for functionalizing the core scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol exemplifies how to introduce an aryl group, a common strategy in kinase inhibitor design.
-
Reagent Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[2]
-
Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water. The rationale for degassing is to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by LC-MS.
-
Workup and Purification: After cooling to room temperature, partition the mixture between ethyl acetate and water. The organic layer is then washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.
-
Characterization: The resulting 3-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine is fully characterized to confirm its structure and purity.
Application in Drug Discovery: Targeting Kinase Pathways
The pyrrolo[2,3-c]pyridine scaffold is a prominent feature in many kinase inhibitors.[1] Kinases are enzymes that play a critical role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] Derivatives of this compound can be designed to bind to the ATP-binding pocket of a target kinase, inhibiting its function and disrupting downstream signaling that promotes cell proliferation.
For instance, the core can act as a rigid scaffold to replace metabolically unstable bonds in natural products, leading to analogs with improved stability and potent antiproliferative activity.[1]
Caption: Inhibition of a kinase cascade by a derived therapeutic agent.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers immense potential in the field of drug discovery. Its defined structure, coupled with the versatile reactivity of the C3-bromo group, provides chemists with a reliable and adaptable platform for the synthesis of novel, biologically active compounds. The proven success of the pyrrolopyridine scaffold in approved therapeutics underscores the importance of this chemical class.
Future research will likely focus on expanding the repertoire of reactions at the C3 position, exploring the functionalization of other positions on the ring system, and applying this scaffold to new biological targets beyond kinases, such as viral proteins and other enzyme classes. The continued investigation of this and related scaffolds will undoubtedly fuel the pipeline of next-generation therapeutics.
References
- 1. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
An In-depth Technical Guide to the Spectral Characteristics of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed analysis of the expected spectral characteristics of the heterocyclic compound 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 352434-16-3). As a substituted 6-azaindole, this molecule is a valuable scaffold in medicinal chemistry and drug discovery.[1] A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and biological applications. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predictive methodologies and comparative data from structurally related analogs. We will delve into the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, providing a foundational resource for researchers working with this and similar compounds.
Introduction: The Significance of this compound
This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are renowned for their diverse biological activities and are integral components in the development of novel therapeutics.[2] The strategic placement of the bromo and methoxy functional groups on the 6-azaindole core allows for a multitude of chemical modifications, making it a key intermediate in the synthesis of complex, biologically active molecules.[3] Accurate and comprehensive spectral data is the cornerstone of chemical synthesis and drug development, ensuring the identity and purity of such pivotal intermediates.
This guide is structured to provide a practical and in-depth understanding of the spectral features of this compound. We will begin by presenting the predicted ¹H and ¹³C NMR data, followed by an analysis of its expected mass spectrum and fragmentation patterns. Each section will include a discussion of the underlying principles and experimental considerations.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound offer a detailed map of the molecule's atomic connectivity.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons of the pyrrolopyridine core, the methoxy group protons, and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the bromine, and the methoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.3 - 7.5 | s | - |
| H-4 | ~6.8 - 7.0 | d | ~5.0 - 6.0 |
| H-5 | ~7.9 - 8.1 | d | ~5.0 - 6.0 |
| OCH₃ | ~3.9 - 4.1 | s | - |
| N-H | ~11.0 - 12.0 | br s | - |
Predicted in a typical deuterated solvent such as DMSO-d₆.
Expertise & Experience in Interpretation:
-
Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine and pyrrole rings will resonate in the aromatic region. The H-5 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent pyridine nitrogen. The H-4 proton will appear as a doublet, coupled to H-5. The H-2 proton on the pyrrole ring is anticipated to be a singlet, as it lacks adjacent protons for coupling.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.
-
N-H Proton: The pyrrole N-H proton is typically broad and significantly downfield-shifted due to hydrogen bonding and the acidic nature of this proton.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridisation and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 - 128 |
| C-3 | ~95 - 98 |
| C-3a | ~120 - 123 |
| C-4 | ~110 - 113 |
| C-5 | ~145 - 148 |
| C-7 | ~158 - 161 |
| C-7a | ~140 - 143 |
| OCH₃ | ~53 - 56 |
Predicted in a typical deuterated solvent such as DMSO-d₆.
Expertise & Experience in Interpretation:
-
Quaternary Carbons: The carbon atom bearing the bromine (C-3) is expected to be significantly shielded compared to a typical aromatic carbon due to the heavy atom effect of bromine. The carbon attached to the methoxy group (C-7) will be the most downfield-shifted due to the deshielding effect of the oxygen atom.
-
Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range for heterocyclic compounds. The chemical shifts will be influenced by the positions of the heteroatoms and substituents.
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₈H₇BrN₂O. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This will produce two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M]⁺ | 225.9742 | 227.9722 |
| [M+H]⁺ | 226.9820 | 228.9799 |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The predicted fragmentation pathway for this compound is likely to involve the loss of small, stable molecules or radicals.
Authoritative Grounding: The fragmentation of heterocyclic compounds often involves the loss of functional groups and subsequent ring cleavage. The presence of the methoxy group suggests a likely initial loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Predicted Fragmentation Steps:
-
Loss of a methyl radical (•CH₃): [M]⁺ → [M - CH₃]⁺ + •CH₃
-
Subsequent loss of carbon monoxide (CO): [M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO
-
Loss of the bromine radical (•Br): [M]⁺ → [M - Br]⁺ + •Br
Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted ESI-MS fragmentation of the target compound.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental protocols. The following are generalized procedures for the NMR and MS analysis of this compound.
NMR Spectroscopy Protocol
Trustworthiness: This protocol is designed to ensure accurate and reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often preferred for pyrrolopyridines as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like N-H.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum. Key parameters include an appropriate spectral width, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Diagram 2: NMR Experimental Workflow
Caption: Standard workflow for NMR spectral acquisition.
Mass Spectrometry Protocol
Trustworthiness: This protocol is designed for accurate mass determination and fragmentation analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization technique.
-
-
Instrument Setup and Data Acquisition:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for this type of molecule and will likely produce a prominent protonated molecule peak [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the molecular weight and observe the characteristic bromine isotopic pattern.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain the fragmentation pattern. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
References
- 1. This compound 97% | CAS: 352434-16-3 | AChemBlock [achemblock.com]
- 2. WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
An In-Depth Technical Guide to the Postulated Mechanism of Action of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine and its Kinase-Targeting Potential
Executive Summary
3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the broader class of azaindoles. While direct pharmacological studies on this specific molecule are not extensively published, its core structure, 1H-pyrrolo[2,3-c]pyridine (a 7-azaindole isomer), is a well-established and privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide synthesizes information from analogous compounds to postulate the primary mechanism of action for this compound. The central hypothesis is that this compound functions as an ATP-competitive inhibitor of protein kinases. This action is mediated by the formation of key hydrogen bonds between the pyrrolopyridine core and the kinase hinge region, a mechanism foundational to the activity of numerous approved drugs and clinical candidates.[1][3] This document will deconstruct this mechanism, explore the chemical rationale, survey the landscape of known targets for this scaffold, and propose a definitive experimental workflow for its validation.
Part 1: The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition
The 7-azaindole ring system, and its isomers like the pyrrolo[2,3-c]pyridine core, are considered "privileged structures" in drug discovery. This designation arises from their recurring appearance in potent, selective, and orally bioavailable drugs targeting various protein families. Within the realm of oncology and inflammation, their primary utility lies in their exceptional ability to target the ATP-binding site of protein kinases.[2]
The efficacy of this scaffold is rooted in its unique electronic and structural properties. The pyrrolopyridine nucleus features:
-
A pyridine nitrogen atom , which serves as a hydrogen bond acceptor.
-
A pyrrole nitrogen atom (N-H) , which acts as a hydrogen bond donor.[1][3]
This precise arrangement allows the molecule to form two crucial, simultaneous hydrogen bonds—a bidentate interaction—with the backbone of the kinase "hinge" region, the flexible segment that connects the N- and C-lobes of the kinase domain.[1][3] This interaction mimics the binding of the adenine ring of ATP, making azaindole derivatives potent ATP-competitive inhibitors. The FDA-approved B-RAF inhibitor, Vemurafenib, is a preeminent example of a successful drug built upon this 7-azaindole core.[1][3]
Part 2: Postulated Mechanism of Action of this compound
Based on the extensive precedent set by its structural analogs, this compound is strongly predicted to function as a kinase inhibitor.
Core Interaction: ATP-Competitive Hinge Binding
The primary mechanism involves the occupation of the ATP-binding pocket, thereby preventing the kinase from binding its natural substrate, ATP, and blocking the downstream phosphorylation cascade. The pyrrolo[2,3-c]pyridine core is anticipated to engage the kinase hinge in one of several possible binding modes, which are dictated by the overall ligand structure and the specific topology of the kinase active site.[3]
Analysis of co-crystal structures of related compounds reveals three principal binding orientations:
-
"Normal" Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone N-H of the "GK+3" residue (three residues past the gatekeeper), while the pyrrole N-H donates a hydrogen bond to the backbone carbonyl of the "GK+1" residue.[1][3]
-
"Flipped" Binding Mode: The azaindole core is rotated 180 degrees. In this orientation, the GK+3 residue can act as both a hydrogen bond donor and acceptor.[1][3] This mode is often influenced by substitutions on the azaindole ring.[3]
-
"Non-Hinge" Binding Mode: In some compounds, the azaindole moiety may bind to a different part of the active site if another, more dominant hinge-binding motif is present elsewhere in the molecule.[1][3]
For this compound, the "normal" or "flipped" modes are the most probable.
Caption: ATP-competitive inhibition by the pyrrolopyridine core at the kinase hinge.
Role of Substituents
The substituents at the C3 and C7 positions are critical for modulating potency, selectivity, and pharmacokinetic properties.
-
3-Bromo Group: The bromine atom serves as a versatile chemical handle. It is a key site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of various aryl or alkyl groups that can extend into adjacent hydrophobic pockets or form additional interactions, thereby enhancing binding affinity and tailoring selectivity against specific kinases.[2]
-
7-Methoxy Group: The methoxy group can influence the compound's properties in several ways. It can alter the electronic distribution of the ring system, modify solubility, and provide a vector for metabolic modification. Furthermore, depending on the topology of the target kinase, it may form favorable interactions within the binding site.
Part 3: The Versatile Target Space of Pyrrolopyridine Scaffolds
The true power of the azaindole scaffold is its adaptability. By modifying the substituents at various positions, derivatives have been developed to potently inhibit a wide array of protein kinases and other enzymes involved in critical disease pathways. This underscores the high probability that this compound possesses activity against one or more of these target classes.
| Target Class | Specific Examples | Disease Relevance | Citation(s) |
| Serine/Threonine Kinases | B-RAF, PIM2, DYRK1B/2, ASK1 | Cancer, Neurodegeneration | [1][3][4] |
| Tyrosine Kinases | c-Met, FGFR, AXL, TrkA, JAK2 | Cancer, Angiogenesis, Pain | [2][3][4][5] |
| Lipid Kinases | Phosphoinositide 3-kinase (PI3K) | Cancer, Inflammation | [4][6] |
| Other Enzymes | HDAC6, H+/K+-ATPase | Cancer, Gastric Acid Secretion | [4][7] |
| Viral Proteins | Influenza Polymerase-B2, HIV NNRT | Infectious Disease | [4] |
| Receptors | CC-chemokine receptor-2 (CCR2) | Inflammation | [4] |
Part 4: Proposed Experimental Workflow for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action for this compound, a systematic, multi-tiered experimental approach is required. This protocol serves as a self-validating system, where each stage provides the foundation for the next.
Step 1: Broad Target Identification
-
Protocol: Perform a broad kinase screen using a commercially available platform (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). This involves competitive binding assays against a panel of >400 human kinases.
-
Rationale: This unbiased, high-throughput approach rapidly identifies the primary kinase families that the compound interacts with, providing initial hits and anti-targets for selectivity profiling.
Step 2: Biochemical and Cellular Validation
-
Protocol A (Biochemical IC50): For the top 5-10 hits from the initial screen, perform enzymatic assays to determine the half-maximal inhibitory concentration (IC50). Use a range of ATP concentrations to confirm ATP-competitive inhibition via Schild analysis.
-
Protocol B (Cellular Target Engagement): In a relevant cancer cell line known to be dependent on a validated kinase hit, treat cells with the compound. Assess the phosphorylation status of a known downstream substrate of the target kinase via Western Blot or ELISA. A dose-dependent decrease in substrate phosphorylation confirms target engagement in a physiological context.
Step 3: Structural Confirmation
-
Protocol: Pursue co-crystallization of the compound with the purified kinase domain of a high-affinity target identified in Step 2.
-
Rationale: X-ray crystallography provides the ultimate validation of the binding mode. It will visualize the specific interactions with the hinge region, confirm the orientation of the bromo and methoxy substituents, and provide a structural blueprint for future structure-based drug design.
Step 4: Structure-Activity Relationship (SAR) Elucidation
-
Protocol: Synthesize a small library of analogs based on the parent compound. Key modifications should include Suzuki couplings at the 3-bromo position with various boronic acids and exploration of alternative C7 substituents. Test these new compounds in the biochemical and cellular assays established in Step 2.
-
Rationale: This process establishes a clear link between chemical structure and biological activity, confirming the importance of the pyrrolopyridine core and identifying modifications that enhance potency and selectivity.
Caption: Experimental workflow for Mechanism of Action (MoA) elucidation.
Conclusion
While direct experimental data for this compound remains to be published, a robust and compelling hypothesis for its mechanism of action can be constructed from the vast body of literature on the 7-azaindole scaffold. The evidence strongly supports a role as an ATP-competitive kinase inhibitor, driven by the core's ability to form bidentate hydrogen bonds with the kinase hinge region. The bromo and methoxy substituents provide crucial handles for synthetic modification, allowing this molecule to serve as a valuable intermediate or a starting point for the development of potent and selective inhibitors.[8] The experimental workflow detailed herein provides a clear and logical path to definitively validate this proposed mechanism and unlock the full therapeutic potential of this promising chemical entity.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
The Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Framework for Targeting Key Pathological Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Pyrrolo[2,3-c]pyridines in Medicinal Chemistry
The pyrrolo[2,3-c]pyridine core, a heterocyclic aromatic compound, has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged scaffold." This designation stems from its versatile structure, which allows for the development of derivatives capable of interacting with a wide array of biological targets with high affinity and specificity. These derivatives, often referred to as 6-azaindoles, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] Their inherent molecular polarity and potential for forming hydrogen bonds contribute to favorable pharmacokinetic properties, a critical aspect of drug design. This guide provides a comprehensive overview of the key therapeutic targets of pyrrolo[2,3-c]pyridine derivatives and their isomers, delving into the underlying mechanisms of action and presenting detailed experimental protocols for their evaluation.
I. Protein Kinases: A Major Frontier for Pyrrolo[2,3-c]pyridine Derivatives
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrrolo[2,3-c]pyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2. For instance, compounds with a biaryl urea moiety have exhibited IC50 values in the low nanomolar range, demonstrating significant potential as anti-angiogenic agents.[5][6]
Data Presentation: VEGFR-2 Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Linker | Biaryl Urea Moiety | VEGFR-2 IC50 (nM) | Antiproliferative IC50 (HUVEC, µM) | Reference |
| 12d | Ether | 4-chloro-3-(trifluoromethyl)phenyl | 11.9 | 0.31 | [5][6] |
| 15c | NH | 4-chloro-3-(trifluoromethyl)phenyl | 13.6 | 3.74 | [5][6] |
| Sunitinib | - | - | 261 | - | [1] |
| Sorafenib | - | - | 90 | - | [2] |
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
The following diagram illustrates the central role of VEGFR-2 in promoting endothelial cell proliferation and survival, and the point of intervention for pyrrolo[2,3-c]pyridine-based inhibitors.
Caption: VEGFR-2 Signaling and Inhibition.
B. Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[7] Its overexpression is associated with various cancers. A series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent FAK inhibitors.[7]
Data Presentation: FAK Inhibitory Activity of a 7H-pyrrolo[2,3-d]pyrimidine Derivative
| Compound ID | FAK IC50 (nM) | U-87MG IC50 (µM) | A-549 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| 18h | 19.1 | 0.35 | 0.24 | 0.34 | [7] |
| TAE-226 | 5.5 | - | - | - | [8] |
C. Cyclin-Dependent Kinase 8 (CDK8)
CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription. It has been identified as a colorectal oncogene.[9][10] A novel 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor, demonstrating significant anti-tumor activity in colorectal cancer models.[9][10] This compound was found to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[9][10][11]
Data Presentation: CDK8 Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative
| Compound ID | CDK8 IC50 (nM) | In vivo activity | Reference |
| 22 | 48.6 | Significant tumor growth inhibition in CRC xenografts | [9][10] |
| 46 | 57 | Therapeutic effect in a psoriasis model | [12] |
Signaling Pathway: WNT/β-catenin Pathway and CDK8 Intervention
The diagram below illustrates the WNT/β-catenin signaling cascade and how CDK8 inhibition by pyrrolo[2,3-b]pyridine derivatives can modulate its activity.
Caption: WNT/β-catenin Signaling and CDK8 Inhibition.
II. Tubulin Polymerization: A Non-Kinase Target for Pyrrolo[2,3-c]pyridine Derivatives
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[13][14]
Data Presentation: Antiproliferative Activity of a Pyrrolo[3,2-c]pyridine Tubulin Inhibitor
| Compound ID | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | [13][14] |
III. Experimental Protocols for a Self-Validating System
The following protocols provide a framework for the in vitro evaluation of pyrrolo[2,3-c]pyridine derivatives.
A. Experimental Workflow: Kinase Inhibitor Screening Cascade
A logical progression of assays is crucial for the efficient identification and characterization of kinase inhibitors.
Caption: Kinase Inhibitor Screening Workflow.
B. In Vitro Kinase Activity Assay (Radiometric)
This protocol describes a method to determine the IC50 of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Peptide or protein substrate (e.g., α-casein)[15]
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)[15]
-
ATP solution (concentration should be near the Km of the kinase)[16]
-
[γ-³²P]ATP
-
Test compound (pyrrolo[2,3-c]pyridine derivative)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the reaction mixture. Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ATP/[γ-³²P]ATP mixture.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
C. Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
D. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population.
Materials:
-
Cells treated with the test compound
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
E. Apoptosis Assay by Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
IV. Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold and its isomers represent a highly versatile platform for the development of novel therapeutics targeting a range of diseases. Their demonstrated success as kinase inhibitors, particularly against targets like VEGFR-2, FAK, and CDK8, underscores their potential in oncology. Furthermore, the discovery of their activity as tubulin polymerization inhibitors opens up alternative avenues for anticancer drug development. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of the target biology and the application of robust in vitro and in vivo evaluation methods, will undoubtedly lead to the discovery of new and effective medicines. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on elucidating their detailed mechanisms of action to further refine their therapeutic applications.
V. References
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). --INVALID-LINK--
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. --INVALID-LINK--
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Журнал органічної та фармацевтичної хімії, 22(1). --INVALID-LINK--
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. --INVALID-LINK--
-
Adel, M. A., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 81, 316-331. --INVALID-LINK--
-
Adel, M. A., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. ResearchGate. --INVALID-LINK--
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). --INVALID-LINK--
-
Zhao, L., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. --INVALID-LINK--
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. --INVALID-LINK--
-
Yan, Y. Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. --INVALID-LINK--
-
Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. --INVALID-LINK--
-
Nusse, R. (n.d.). The Wnt homepage. Stanford University School of Medicine. --INVALID-LINK--
-
Yan, Y. Y., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. ResearchGate. --INVALID-LINK--
-
An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (2018). Journal of Visualized Experiments. --INVALID-LINK--
-
Wang, Y., et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate. --INVALID-LINK--
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2012). National Institutes of Health. --INVALID-LINK--
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. --INVALID-LINK--
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Institutes of Health. --INVALID-LINK--
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Taylor & Francis Online. --INVALID-LINK--
-
Kinase Assay Kit. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Wnt/β-Catenin Signaling. (n.d.). Cell Signaling Technology. --INVALID-LINK--
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). National Institutes of Health. --INVALID-LINK--
-
FAK inhibitors as promising anticancer targets: present and future directions. (2022). National Institutes of Health. --INVALID-LINK--
-
IC50 values for FAK inhibitors. (n.d.). ResearchGate. --INVALID-LINK--
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2022). MDPI. --INVALID-LINK--
-
FGF/FGFR signaling pathways. (n.d.). ResearchGate. --INVALID-LINK--
-
Schematic diagram of the simplified Wnt/β-catenin pathway. (n.d.). ResearchGate. --INVALID-LINK--
-
Wnt signaling pathway. (n.d.). Wikipedia. --INVALID-LINK--
-
Schematic diagram of the Wnt/β-catenin signaling pathway. (n.d.). ResearchGate. --INVALID-LINK--
-
The Fibroblast Growth Factor signaling pathway. (2015). National Institutes of Health. --INVALID-LINK--
-
Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2021). RSC Publishing. --INVALID-LINK--
-
The FGF/FGFR signaling pathway. (n.d.). ResearchGate. --INVALID-LINK--
-
VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. --INVALID-LINK--
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2023). Frontiers. --INVALID-LINK--
-
Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2023). MDPI. --INVALID-LINK--
-
Signaling pathways of VEGFR-2. (n.d.). ResearchGate. --INVALID-LINK--
-
The VEGFR2 signaling pathways in endothelial cells. (n.d.). ResearchGate. --INVALID-LINK--
-
VEGF signaling via VEGFR2 - generic cascades. (n.d.). Bio-Rad. --INVALID-LINK--
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). National Institutes of Health. --INVALID-LINK--
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2022). Semantic Scholar. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 7-methoxy-azaindoles
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Methoxy-Azaindoles
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents, particularly in oncology.[1][2] Its bioisosteric relationship to indole and purine, combined with a unique capacity for hydrogen bonding, makes it an exceptional framework for designing potent and selective enzyme inhibitors.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-azaindole derivatives, with a specific focus on the influence of the 7-methoxy substitution. We will dissect the role of the core scaffold, analyze the impact of modifications at key positions, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causal relationships that drive experimental design in the pursuit of novel therapeutics.
The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition
The power of the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework lies in its structural mimicry of the adenine moiety of ATP.[1] The pyridine nitrogen at position 7 (N7) acts as a hydrogen bond acceptor, while the pyrrole proton at position 1 (N1-H) serves as a hydrogen bond donor. This arrangement allows 7-azaindole derivatives to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket in many protein kinases, a foundational interaction for competitive inhibition.[3][4] This bidentate binding motif is the primary reason 7-azaindole is considered a versatile and highly effective "hinge-binding" fragment in drug discovery.[3][4]
The successful development of Vemurafenib, an FDA-approved BRAF kinase inhibitor, from a simple 7-azaindole fragment underscores the scaffold's immense potential.[3] The strategic functionalization of this core at its various positions (C3, C4, C5, C6) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
The Role of the 7-Methoxy Group
While the unsubstituted 7-azaindole is a powerful anchor, the introduction of a methoxy group at the 7-position of the pyridine ring—technically on the core scaffold but often discussed in relation to substitutions—fundamentally alters the electronic and steric properties of the molecule. This guide focuses on derivatives where the pyridine nitrogen is at position 7, and a methoxy group is present elsewhere, typically at positions 4 or 5, which are more common points of substitution. For instance, introducing a methoxy group at the 5-position of a 7-azaindole scaffold was shown to significantly improve aqueous solubility in the development of CSF1R inhibitors.[5]
However, the impact of a methoxy group is highly context-dependent. In the development of DYRK1A inhibitors, hydroxyl derivatives were found to be more potent than their corresponding methoxy counterparts.[6][7] This suggests that for certain targets, a hydrogen bond-donating hydroxyl group is preferred over the methoxy ether, or that the methoxy group may serve as a point for metabolic demethylation to the active hydroxyl form. This duality highlights a key principle: the methoxy group is not just a static feature but a tool for modulating physicochemical properties and a potential metabolic handle.
Dissecting the Structure-Activity Relationship: A Positional Analysis
The SAR of 7-methoxy-azaindoles is best understood by examining the impact of substituents at specific positions of the heterocyclic core. The most frequently modified and impactful positions are N1, C3, and C5.[2][8][9]
Diagram: Key SAR Modification Points of the 7-Azaindole Core
Caption: Key positions on the 7-azaindole scaffold for SAR exploration.
N1 Position:
The N1-H group is fundamentally important for the bidentate hydrogen bond with the kinase hinge region. Consequently, substitution at this position is often detrimental to inhibitory activity. For example, in the development of Cell division cycle 7 (Cdc7) inhibitors, an unsubstituted pyrrole nitrogen was found to be critical for high potency.[6] However, this is not a universal rule, and N1-alkylation or N1-arylation has been successfully employed in some inhibitor classes to explore specific pockets or modulate physicochemical properties.
C3 Position:
This is one of the most versatile positions for introducing substituents to modulate potency and selectivity. The C3 position typically points out from the ATP binding pocket towards the solvent-exposed region, allowing for the introduction of larger, more complex moieties.
-
Aryl and Heteroaryl Groups: In the development of BRAF inhibitors like Vemurafenib, a complex aryl group at C3 is responsible for key interactions in a specific hydrophobic pocket.
-
Linkers and Side Chains: For inhibitors of p38 MAP kinase, various side chains at C3 have been explored to optimize interactions and improve cellular potency.[10][11]
-
Carboxamides: The addition of alkyl or aryl carboxamide groups at C3 has been a successful strategy for developing novel anticancer agents.[8]
C5 Position:
The C5 position is a critical site for tuning pharmacokinetic (PK) and pharmacodynamic (PD) properties. It is often solvent-exposed and provides an ideal handle for introducing groups that enhance solubility, reduce metabolic liability, or establish additional interactions with the target protein.
-
Halogens: A bromine atom at C5 (5-bromo-7-azaindole) is a common synthetic precursor, enabling functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction.[6][7]
-
Methoxy and Hydroxyl Groups: As previously discussed, the introduction of a 5-methoxy group can significantly increase aqueous solubility.[5] This group can be further modified, for example, by replacement with a substituted pyridine to enhance potency against targets like CSF1R, leading to the drug Pexidartinib.[5]
-
Cyano Groups: A 5-cyano substituent was incorporated during the synthesis of Focal Adhesion Kinase (FAK) inhibitors.[6]
Case Study: SAR of 7-Azaindoles as Kinase Inhibitors
The vast majority of 7-azaindole derivatives have been developed as kinase inhibitors.[1][12] The scaffold's ability to target the conserved ATP-binding site makes it a powerful starting point for inhibiting a wide range of kinases.
Aurora Kinase Inhibition
Aurora kinases are crucial for regulating mitosis, and their inhibition is a validated anticancer strategy.[6][13] 7-Azaindole derivatives have been developed as potent Aurora kinase inhibitors. For instance, GSK1070916 is a potent, ATP-competitive inhibitor of Aurora B and C, built upon a 7-azaindole scaffold.[7][14] In this class, a pyrazole moiety is typically attached to the 7-azaindole core, leading to high selectivity for Aurora B/C over Aurora A.[7][14]
p38 MAP Kinase Inhibition
p38 MAP kinases are involved in inflammatory responses, and their inhibitors are investigated as anti-inflammatory agents.[15] SAR studies on 7-azaindole-based p38 inhibitors have revealed critical structural requirements for activity.[10][11] These studies often involve modifying substituents at the C3 and C5 positions to balance potency, selectivity, and pharmacokinetic properties. The goal is to identify compounds that potently inhibit TNF-α production in cellular assays, a key downstream effect of p38 inhibition.[10][11]
Data Summary: SAR of 7-Azaindole Analogs Against Various Kinases
| Scaffold Base | Position | Substituent | Target Kinase | Activity (IC50) | Key SAR Insight | Reference |
| 7-Azaindole | C3 | 3-Methoxybenzyl | FGFR1 | 1.9 µM | Initial hit demonstrating core binding. | [5] |
| 7-Azaindole | C5 | -OCH3 | CSF1R | 62 nM | Methoxy group improved aqueous solubility. | [5] |
| 7-Azaindole | C5 | Pyridyl-CF3-Bn-NH2 | CSF1R | 28 nM | Replacement of C5-OCH3 improved potency. | [5] |
| 7-Azaindole | C3/C5 | Di-aryl (OH) | DYRK1A | Potent (nM range) | Hydroxyl groups more active than methoxy. | [6][7] |
| 7-Azaindole | C4 | Pyrazole | Aurora B/C | 0.38 nM (Aurora B) | C4 substitution drives high potency and selectivity. | [7][14] |
| 7-Azaindole | C3 | Oxalamide | p38α | Potent (nM range) | Identified potent inhibitor with good cellular activity. | [10] |
Experimental Design and Synthetic Protocols
A successful SAR campaign relies on the efficient and logical synthesis of analog libraries. The iterative process involves designing new compounds based on existing data, synthesizing them, testing their biological activity, and feeding the results back into the design cycle.
Diagram: Iterative SAR Workflow
Caption: A typical workflow for a structure-activity relationship study.
Protocol: Suzuki-Miyaura Cross-Coupling for C5-Arylation of 7-Azaindole
This protocol describes a general method for introducing aryl or heteroaryl groups at the C5 position of a 7-azaindole scaffold, a key step in building molecular diversity for SAR studies. This is adapted from procedures used in the synthesis of various kinase inhibitors.[6][7]
Objective: To synthesize 5-aryl-7-azaindole derivatives from 5-bromo-7-azaindole.
Materials:
-
5-bromo-7-azaindole (starting material)
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer)
-
Purification supplies (Silica gel for column chromatography, TLC plates, solvents)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.05-0.10 eq) to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture should be a suspension.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the suspension for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure 5-aryl-7-azaindole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This self-validating protocol ensures that the desired product is formed and purified to a degree suitable for biological testing, a critical aspect of trustworthy SAR data generation.
Conclusion and Future Directions
The 7-methoxy-azaindole scaffold and its parent 7-azaindole core continue to be exceptionally fruitful starting points for the discovery of novel therapeutics, particularly kinase inhibitors.[3][12] The structure-activity relationships are complex and highly dependent on the specific biological target. A deep understanding of the role of each position on the azaindole ring—the N1-H and N7 for hinge binding, the C3 for potency and selectivity, and the C5 for physicochemical properties—is essential for successful drug design.
Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects and exploring novel substitutions to overcome drug resistance mechanisms. The strategic use of methoxy groups and other small substituents to fine-tune solubility, metabolic stability, and target residence time will remain a cornerstone of medicinal chemistry efforts in this area. The principles and protocols outlined in this guide provide a robust framework for researchers to rationally design and synthesize the next generation of 7-azaindole-based therapies.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and development of aurora kinase inhibitors as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azaindole Core
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." This bicyclic heterocycle is a bioisostere of indole, where a nitrogen atom replaces a carbon at the 7-position of the indole ring. This substitution imparts unique physicochemical properties, such as improved solubility and metabolic stability, making it a highly sought-after component in the design of novel therapeutics. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's biological activity. This guide focuses on a particularly valuable derivative, 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key building block in the synthesis of a multitude of biologically active compounds.
While the precise moment of its initial synthesis is not prominently documented in publicly available literature, the history of this compound is intrinsically linked to the broader exploration of azaindole derivatives as potent therapeutic agents. Its emergence is a testament to the relentless pursuit of novel chemical entities in drug discovery, particularly in the development of kinase inhibitors for oncology.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 352434-16-3 | [1][2] |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Boiling Point | 362.3 °C at 760 mmHg | [1] |
| Storage | 2-8°C, sealed, dry | [1] |
The Synthetic Pathway: A Logical Approach
The synthesis of this compound is logically approached through the construction of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine core, followed by regioselective bromination at the 3-position. This two-step process allows for high yields and purity.
Part 1: Synthesis of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine Precursor
The construction of the 7-azaindole scaffold can be achieved through various methods, with a common strategy involving the cyclization of a substituted pyridine.
Caption: General workflow for the synthesis of the 7-methoxy-azaindole core.
Part 2: Regioselective Bromination
The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. The 3-position is the most reactive site, allowing for selective bromination.
Caption: Key step of regioselective bromination to yield the final product.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of the title compound, starting from the commercially available 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Materials:
-
7-methoxy-1H-pyrrolo[2,3-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: To the cooled, stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate (EtOAc) and water.
-
Workup:
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Applications in Drug Discovery: A Versatile Building Block
This compound is a valuable intermediate in the synthesis of complex molecules with diverse biological activities. The bromine atom at the 3-position serves as a versatile handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
A primary application of this compound is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole scaffold can mimic the purine core of ATP, the natural substrate for kinases, allowing molecules containing this moiety to bind to the ATP-binding site of kinases and inhibit their activity.
Conclusion: A Cornerstone of Modern Medicinal Chemistry
While the specific historical details of its first synthesis may not be widely chronicled, the importance of this compound in contemporary drug discovery is undeniable. Its strategic design, combining the favorable properties of the 7-azaindole core with a reactive bromine handle and a modulating methoxy group, makes it an indispensable tool for medicinal chemists. The continued exploration of derivatives synthesized from this key intermediate promises to yield novel therapeutic agents for a range of human diseases.
References
An In-depth Technical Guide to the Chemical Stability and Storage of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Abstract
This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling protocols for 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This compound, a key heterocyclic building block in medicinal chemistry and drug discovery, requires careful management to ensure its integrity and purity throughout its lifecycle.[1] This document synthesizes information from safety data sheets, and the broader scientific literature on related chemical structures to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the intrinsic chemical properties that dictate its stability, potential degradation pathways under various stress conditions, and robust methodologies for its analytical assessment.
Introduction: The Significance of this compound
This compound, an analogue of 7-azaindole, is a vital intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its unique substitution pattern, featuring a bromine atom at the 3-position and a methoxy group at the 7-position of the pyrrolopyridine core, offers multiple avenues for synthetic elaboration. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy group modulates the electronic properties and metabolic stability of derivative compounds. Given its role in the development of novel therapeutics, maintaining the chemical purity and stability of this reagent is paramount to ensure the reliability and reproducibility of experimental outcomes.
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is governed by the inherent reactivity of its pyrrolopyridine core and the influence of its bromo and methoxy substituents. While the compound is generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stressors.[2] Understanding these potential degradation pathways is crucial for anticipating and mitigating stability issues.
Susceptibility to Photodegradation
Aromatic and heteroaromatic compounds containing carbon-bromine bonds are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, leading to the formation of a heteroaryl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules to yield the debrominated analogue, 7-methoxy-1H-pyrrolo[2,3-c]pyridine. This process of reductive debromination is a well-documented photochemical reaction for various brominated aromatic compounds.[3][4][5] Therefore, it is imperative to protect this compound from light to prevent the formation of this significant impurity.
Hydrolytic Stability
The methoxy group on the pyridine ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, although this typically requires elevated temperatures. Under strong acidic conditions, protonation of the pyridine nitrogen would make the ring more electron-deficient and could potentially facilitate nucleophilic attack by water on the methoxy-bearing carbon, leading to the corresponding 7-hydroxy derivative. Conversely, strong basic conditions could also promote nucleophilic substitution, though this is generally less facile for methoxy groups on aromatic rings.
The pyrrole ring itself can be sensitive to strong acids, which can lead to polymerization or other rearrangements. Therefore, exposure to extremes of pH should be avoided.
Thermal Decomposition
Oxidative Degradation
The pyrrole moiety of the 7-azaindole scaffold can be susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products. Therefore, it is crucial to avoid contact with incompatible materials such as strong oxidizing agents.[4][7]
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, adherence to proper storage and handling procedures is essential. The following recommendations are based on a synthesis of information from supplier safety data sheets and an understanding of the compound's chemical properties.
Storage Conditions
The following table summarizes the recommended storage conditions to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[8] | Prevents potential oxidative degradation. |
| Container | Tightly sealed, opaque container[7][9] | Prevents exposure to moisture and light, mitigating hydrolysis and photodegradation. |
| Location | Cool, dry, and well-ventilated area[7][9] | Ensures a stable storage environment and minimizes exposure to ambient moisture. |
| Incompatibilities | Away from strong oxidizing agents and strong acids[4][7] | Prevents chemical reactions that could lead to degradation of the compound. |
Handling Procedures
Safe and effective handling of this compound is critical for both personnel safety and maintaining compound purity.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[2][10]
-
Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the material.
-
Contamination Avoidance: Use clean, dry spatulas and glassware to prevent cross-contamination. Ensure the container is tightly resealed after use to prevent exposure to air and moisture.[10]
Stability and Purity Assessment: A Forced Degradation Approach
To rigorously assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended.[5][11] This involves subjecting the compound to a range of stress conditions to intentionally induce degradation. The resulting samples can then be analyzed to identify degradation products and establish an analytical method capable of separating the parent compound from its potential impurities.
Experimental Protocol for Forced Degradation Studies
The following is a generalized protocol for conducting a forced degradation study. The specific concentrations and durations may need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photodegradation: Expose the stock solution (in a photostable container) and the solid compound to a light source compliant with ICH Q1B guidelines (e.g., a combination of UV and visible light).
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
A stability-indicating analytical method must be able to resolve the parent compound from all potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for analyzing the purity of pyrrolopyridine derivatives.[6][8] A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is an invaluable tool. It provides both chromatographic separation and mass information, which can be used to elucidate the structures of the impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products and to provide quantitative information about the purity of the sample.[12]
Visualization of the Stability Assessment Workflow
Conclusion
This compound is a valuable research chemical whose utility is directly linked to its chemical integrity. While stable under recommended conditions, it is susceptible to degradation via photodegradation, and potentially through hydrolysis and oxidation under harsh conditions. By understanding these liabilities and implementing the stringent storage and handling protocols outlined in this guide, researchers can ensure the quality and reliability of this important synthetic building block. A systematic approach to stability assessment, employing forced degradation studies coupled with robust analytical methods like HPLC and LC-MS, is essential for developing a comprehensive stability profile and ensuring the validity of research outcomes.
References
- 1. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. helixchrom.com [helixchrom.com]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 10. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Bromo and Methoxy Dyad: A Technical Guide to Modulating Pyrrolopyridine Activity
Abstract
The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules, particularly in oncology. Its structural similarity to purine enables it to effectively interact with the ATP-binding sites of various kinases. The strategic functionalization of this core is paramount in tuning its pharmacological profile. This technical guide provides an in-depth analysis of the roles of two key substituents, the bromo and methoxy groups, in modulating the activity of pyrrolopyridine derivatives. We will explore the nuanced effects of these functional groups on structure-activity relationships (SAR), target engagement, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these substituents in the design of novel pyrrolopyridine-based therapeutics.
Introduction: The Pyrrolopyridine Core and the Significance of Substitution
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocycles composed of fused pyrrole and pyridine rings.[1] Their isomeric forms provide a versatile scaffold for drug design.[2] A key reason for the prevalence of the pyrrolopyridine core in drug discovery is its function as a bioisostere of purine, the fundamental component of ATP.[3] This mimicry allows pyrrolopyridine derivatives to act as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of therapeutic development.[3][5]
The biological activity of a pyrrolopyridine scaffold is not inherent to the core alone; it is profoundly influenced by the nature and position of its substituents.[2] These appended chemical moieties are responsible for fine-tuning the molecule's interaction with its biological target, as well as modulating its absorption, distribution, metabolism, and excretion (ADME) properties. Among the vast arsenal of functional groups available to the medicinal chemist, the bromo and methoxy groups have emerged as particularly impactful in the optimization of pyrrolopyridine-based drug candidates.
This guide will dissect the individual and synergistic contributions of bromo and methoxy substituents to the activity of pyrrolopyridines, with a focus on their application in the development of kinase inhibitors. We will delve into the underlying principles of their effects, provide practical experimental protocols for their introduction and evaluation, and present a framework for their rational incorporation in drug design.
The Strategic Roles of Bromo and Methoxy Groups in Modulating Activity
The introduction of bromo and methoxy groups onto the pyrrolopyridine scaffold is a deliberate strategy to impart specific, desirable properties to the molecule. While seemingly simple, these substituents exert a complex interplay of electronic, steric, and lipophilic effects that can dramatically alter biological activity.
The Bromo Group: More Than Just a Halogen
The bromine atom is a versatile tool in medicinal chemistry, offering a range of properties that can be exploited to enhance the therapeutic potential of a drug candidate.[6] Its inclusion on the pyrrolopyridine core can lead to several advantageous outcomes:
-
Enhanced Target Affinity: The bromine atom, with its significant size and polarizability, can form favorable halogen bonds with electron-donating residues in the target protein's binding pocket. This non-covalent interaction can significantly increase binding affinity and, consequently, inhibitory potency.
-
Modulation of Physicochemical Properties: Bromine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.[7]
-
Metabolic Stability: The presence of a bromine atom can block sites of metabolism on the pyrrolopyridine ring, thereby increasing the metabolic stability and half-life of the compound.
-
Synthetic Handle: The bromo group serves as a versatile synthetic handle, allowing for the introduction of additional functional groups through cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8] This enables the exploration of a wider chemical space and the optimization of structure-activity relationships.
The Methoxy Group: A Subtle but Powerful Modulator
The methoxy group (-OCH3) is another frequently employed substituent in drug design, valued for its ability to fine-tune a molecule's properties in a more subtle manner than a halogen.[9] Its strategic placement on the pyrrolopyridine scaffold can confer several benefits:
-
Improved Ligand-Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of the target protein.[4] This can enhance binding affinity and selectivity.
-
Enhanced Solubility: The methoxy group can improve the aqueous solubility of a compound compared to its unsubstituted or halogenated counterparts, which can be beneficial for oral bioavailability.
-
Favorable ADME Profile: Methoxy groups can influence a molecule's ADME properties, often leading to improved metabolic stability and pharmacokinetic profiles.[9] However, they can also be susceptible to O-demethylation by cytochrome P450 enzymes, a metabolic liability that must be considered during drug design.[3]
-
Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that is more favorable for target binding.
Structure-Activity Relationship (SAR) of Bromo- and Methoxy-Substituted Pyrrolopyridines
The biological activity of substituted pyrrolopyridines is highly dependent on the position and nature of the substituents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors. The following diagram illustrates a generalized SAR for a pyrrolopyridine kinase inhibitor, highlighting the key roles of bromo and methoxy groups.
Caption: Generalized SAR of a bromo- and methoxy-substituted pyrrolopyridine kinase inhibitor.
As illustrated, the nitrogen atom of the pyridine ring often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site. The bromo and methoxy groups are typically positioned in the solvent-exposed region, where they can interact with specific sub-pockets of the active site.
The following table summarizes the activity of a series of bromo- and methoxy-substituted pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors, providing concrete examples of the SAR principles discussed.
| Compound | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| 1 | H | H | EGFR | >1000 | [8] |
| 2 | Br | H | EGFR | 660 | [8] |
| 3 | H | OMe | EGFR | 8.39 (µM) | [10] |
| 4 | Br | OMe | VEGFR-2 | 49 (µM) | [11] |
| 5 | H | Br | HER2/VEGFR-2 | 6.10 (µM) | [12] |
| 6 | OMe | H | EGFR/VEGFR-2 | 4b: IC50 vs EGFR = 7.86 µM | [11] |
Note: The specific pyrrolopyridine isomer and full substitution pattern may vary between compounds. The table is intended to illustrate general trends.
Experimental Protocols for Synthesis and Evaluation
The successful development of novel pyrrolopyridine-based inhibitors relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of bromo- and methoxy-substituted pyrrolopyridines and their subsequent biological evaluation.
Synthesis of Substituted Pyrrolopyridines
The introduction of bromo and methoxy groups onto the pyrrolopyridine scaffold can be achieved through a variety of synthetic routes. The following are representative protocols for common transformations.
Protocol 1: Suzuki-Miyaura Coupling for Arylation of Bromopyrrolopyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyrrolopyridine with a boronic acid to introduce an aryl or heteroaryl substituent.
Materials:
-
Bromopyrrolopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask and inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromopyrrolopyridine, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted pyrrolopyridine.[13]
Protocol 2: Buchwald-Hartwig Amination for Amination of Bromopyrrolopyridines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a bromopyrrolopyridine with an amine.
Materials:
-
Bromopyrrolopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube and inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the bromopyrrolopyridine and the amine.
-
Seal the tube and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.[2][12]
Biological Evaluation: In Vitro Kinase Assays
The inhibitory activity of the synthesized pyrrolopyridine derivatives against specific kinases is typically evaluated using in vitro kinase assays. The following is a general protocol for a luminescence-based kinase assay.
Protocol 3: In Vitro Kinase Assay (e.g., EGFR, VEGFR-2)
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Synthesized pyrrolopyridine inhibitor
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the pyrrolopyridine inhibitor in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant kinase, and kinase substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15][16]
Case Study: Pyrrolopyridines as Kinase Inhibitors in Signaling Pathways
To illustrate the practical application of the principles discussed, let's consider the role of bromo- and methoxy-substituted pyrrolopyridines as inhibitors of the EGFR and VEGFR signaling pathways, which are critical in cancer progression.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. ClinPGx [clinpgx.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
Methodological & Application
Synthesis Protocol for 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: An Essential Intermediate for Drug Discovery
Abstract
This application note provides a comprehensive, two-step synthesis protocol for 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. The synthesis commences with the preparation of the precursor, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, via a nucleophilic aromatic substitution of 7-chloro-1H-pyrrolo[2,3-c]pyridine. The subsequent step involves a regioselective bromination at the C3 position utilizing N-bromosuccinimide (NBS). This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.
Introduction
The 1H-pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1] The introduction of bromo and methoxy functional groups, as seen in this compound, provides valuable handles for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.[2] This particular derivative is a crucial intermediate for the synthesis of novel therapeutics, where the bromine atom can be readily functionalized through various cross-coupling reactions.[2]
This document outlines a reliable and efficient laboratory-scale synthesis of this important intermediate, divided into two main stages: the synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine and its subsequent bromination.
Synthesis Overview
The overall synthetic route is depicted below. The first step involves a nucleophilic aromatic substitution to replace the chlorine atom of 7-chloro-1H-pyrrolo[2,3-c]pyridine with a methoxy group. The second step is an electrophilic aromatic substitution to introduce a bromine atom at the electron-rich C3 position of the pyrrole ring.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
This procedure details the nucleophilic aromatic substitution of 7-chloro-1H-pyrrolo[2,3-c]pyridine with sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the methoxide ion on the C7 position.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | ≥97% | Commercially Available |
| Sodium methoxide | 95% | Commercially Available |
| Anhydrous Methanol | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. NaCl (Brine) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Round-bottom flask | N/A | Standard lab equipment |
| Reflux condenser | N/A | Standard lab equipment |
| Magnetic stirrer | N/A | Standard lab equipment |
| Rotary evaporator | N/A | Standard lab equipment |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 g, 6.55 mmol).
-
Reagent Addition: Add anhydrous methanol (30 mL) to the flask and stir until the starting material is fully dissolved. To this solution, carefully add sodium methoxide (0.71 g, 13.1 mmol, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (30 mL) and extract with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford 7-methoxy-1H-pyrrolo[2,3-c]pyridine as a solid.
Part 2: Synthesis of this compound
This part of the protocol describes the regioselective bromination of the synthesized 7-methoxy-1H-pyrrolo[2,3-c]pyridine at the C3 position using N-bromosuccinimide (NBS). The pyrrole ring of the 7-azaindole system is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | As synthesized in Part 1 | N/A |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Anhydrous Dimethylformamide (DMF) | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated aq. Sodium Bicarbonate | N/A | Prepared in-house |
| Saturated aq. Sodium Thiosulfate | N/A | Prepared in-house |
| Saturated aq. NaCl (Brine) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Round-bottom flask | N/A | Standard lab equipment |
| Magnetic stirrer | N/A | Standard lab equipment |
| Ice bath | N/A | Standard lab equipment |
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (0.5 g, 3.37 mmol) in anhydrous dimethylformamide (15 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: To the cooled solution, add N-bromosuccinimide (0.66 g, 3.71 mmol, 1.1 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (20 mL), saturated aqueous sodium thiosulfate (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate) to yield this compound as a solid.
Reaction Parameters Summary
| Parameter | Step 1: Methoxylation | Step 2: Bromination |
| Starting Material | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 7-methoxy-1H-pyrrolo[2,3-c]pyridine |
| Key Reagent | Sodium methoxide | N-Bromosuccinimide |
| Solvent | Methanol | Dimethylformamide (DMF) |
| Temperature | Reflux (~65°C) | 0°C to Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Stoichiometry | 2.0 equiv. of NaOCH₃ | 1.1 equiv. of NBS |
Mechanistic Considerations
Caption: Simplified mechanism of NBS bromination on the 7-azaindole core.
The bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine with NBS proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom. The C3 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination. The methoxy group at the 7-position further enhances the electron density of the aromatic system, facilitating the reaction.
Troubleshooting
-
Incomplete reaction in Step 1: If the starting material is not fully consumed, ensure the methanol is anhydrous and consider extending the reflux time.
-
Low yield in Step 2: Ensure NBS is of high purity and the reaction is protected from light, as NBS can decompose. Portion-wise addition at low temperature is crucial to minimize side reactions.
-
Formation of di-brominated products: Using a slight excess of NBS (1.1 equivalents) and careful monitoring by TLC should prevent over-bromination. If di-bromination is observed, reduce the amount of NBS in subsequent runs.
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and considering the provided mechanistic insights, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.
References
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 7-Azaindole Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a paramount heterocyclic motif in medicinal chemistry, frequently referred to as a "privileged scaffold." Its structure, a bioisosteric analog of indole and purine, allows it to form key hydrogen bonding interactions with biological targets, making it a cornerstone in the design of potent therapeutics.[1] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the hinge-binding interactions of ATP in kinase active sites.[1] This has led to the successful development of 7-azaindole-based drugs, including the BRAF kinase inhibitor Vemurafenib for melanoma treatment and the Bcl-2 inhibitor Venetoclax for leukemia.
The significant biological activity of 7-azaindole derivatives has fueled a demand for robust and versatile synthetic methodologies.[2][3] While classical methods exist, they often suffer from harsh conditions and limited scope. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and adaptable tools for both the construction of the 7-azaindole core and the subsequent functionalization of the heterocyclic ring system, enabling the synthesis of diverse compound libraries for drug discovery programs.[4][5]
This guide provides an in-depth exploration of key palladium-catalyzed methodologies for synthesizing and functionalizing 7-azaindole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices.
Part 1: Annulative Strategies for 7-Azaindole Core Synthesis
The construction of the 7-azaindole bicyclic system often begins with appropriately substituted aminopyridines. Palladium catalysis masterfully orchestrates the formation of the five-membered pyrrole ring through various cross-coupling and cyclization strategies.
Sonogashira Coupling Followed by Cyclization
The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for building the 7-azaindole skeleton.[6] The typical strategy involves coupling a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[4][7]
Scientific Rationale: The choice of a 2-amino-3-halopyridine precursor is critical. The amino group is perfectly positioned to attack the newly installed alkyne moiety in a 5-endo-dig cyclization, which is often promoted by a base or acid.[7][8] The efficiency of the cyclization step can be highly dependent on the reaction conditions and the nature of the alkyne substituent. The use of 18-crown-6 has been shown to facilitate the C-N cyclization in excellent yields by sequestering the potassium cation of the base (KOtBu), thereby increasing the nucleophilicity of the aminopyridine nitrogen.[7]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Cross-Coupling with 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structure is integral to a multitude of biologically active compounds, notably as a core component in various kinase inhibitors. The ability to functionalize this scaffold is paramount for developing novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the efficient synthesis of diverse aryl-substituted 7-azaindoles from halogenated precursors like 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki cross-coupling reaction with this compound. We will delve into the mechanistic nuances of this reaction with nitrogen-rich heterocycles, present optimized protocols, and offer insights into troubleshooting common challenges.
Mechanistic Considerations for Coupling with 7-Azaindoles
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
However, when working with N-H containing heterocycles like 7-azaindoles, the reaction mechanism can be more complex. The acidic N-H proton can interact with the palladium catalyst or the basic reaction components, potentially leading to catalyst inhibition or undesired side reactions.[3][4][5] The presence of the pyridine nitrogen in the 7-azaindole ring system can also influence the electronic properties of the molecule and the reactivity of the C-Br bond.
Studies have shown that for nitrogen-rich heterocycles, transmetalation can be the rate-determining step.[3] Furthermore, the unprotected N-H group can lead to the formation of palladium-azole complexes that may act as catalyst reservoirs, sometimes requiring higher temperatures or longer reaction times to achieve good conversion.[3][5]
Optimized Reaction Parameters
Selecting the appropriate catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling with this compound. The following table summarizes a range of conditions reported in the literature for similar 7-azaindole and other nitrogen-rich heterocyclic systems, providing a solid starting point for optimization.
| Component | Recommended Reagents and Conditions | Rationale and Key Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%), Pd₂(dba)₃ with a ligand, or a pre-catalyst like XPhos Pd G3.[6][7] | Pd(dppf)Cl₂ is often a reliable choice for heteroaromatic couplings.[6][8] Buchwald-type ligands and pre-catalysts are effective for challenging substrates. |
| Ligand | XPhos, SPhos, or RuPhos (if using a ligand-free Pd source).[7] | Bulky, electron-rich phosphine ligands can accelerate reductive elimination and are often necessary for coupling electron-rich heterocycles.[7] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents).[3][6][7] | The choice of base is crucial. K₃PO₄ is often effective in these couplings. The base should be finely ground for optimal reactivity.[3][7] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), DME/H₂O, or Toluene/Ethanol (1:1).[3][6][9] | A protic co-solvent like water or ethanol can facilitate the transmetalation step. An inert atmosphere (N₂ or Ar) is essential.[2][7] |
| Boron Source | Arylboronic acids or arylboronic acid pinacol esters (1.2-2.0 equivalents).[3][6] | Boronic esters can offer greater stability. Using a slight excess of the boron reagent drives the reaction to completion. |
| Temperature | 60-110 °C.[3][6] | Higher temperatures may be required to overcome catalyst inhibition by the N-H group. Microwave irradiation can also be effective.[10][11][12] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Suzuki cross-coupling.
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and finely ground K₃PO₄ (2.0 eq).
-
Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
-
Characterize the purified product by NMR and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure all solvents are thoroughly degassed. Use a fresh, finely ground base.[13][14] |
| Debromination of Starting Material | Presence of water and base can lead to protodebromination. | Minimize the amount of water or use an anhydrous solvent system with a suitable base. A different catalyst, such as one with a bulky ligand, may also suppress this side reaction.[11] |
| Formation of Homocoupled Boronic Acid Product | Oxygen contamination leading to oxidative homocoupling. | Maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Incomplete Reaction | Insufficient reaction time or temperature; Catalyst deactivation. | Increase the reaction time or temperature. An increase in catalyst loading may also be beneficial.[7] |
By adhering to this detailed guide and considering the critical parameters outlined, researchers can effectively utilize the Suzuki-Miyaura cross-coupling to synthesize a wide array of 3-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives, facilitating advancements in medicinal chemistry and drug discovery.
References
- 1. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of Bromo-pyrrolopyridines
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Pyrrolopyridines and C-N Bond Formation
Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1][2][3] Their structural resemblance to indole allows them to act as bioisosteres, modulating biological activity and improving physicochemical properties. Many approved drugs and clinical candidates, particularly in oncology, incorporate this privileged scaffold.[1][3] The synthesis of functionalized pyrrolopyridines is therefore a critical endeavor for the pharmaceutical industry.[4][5][6]
A key transformation in the synthesis of many pyrrolopyridine-based drug candidates is the formation of a carbon-nitrogen (C-N) bond. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose.[7][8][9] It offers a significant advantage over traditional methods, which often require harsh reaction conditions and have limited substrate scope.[7][10] This guide provides a detailed overview of the Buchwald-Hartwig amination as applied to bromo-pyrrolopyridines, offering insights into mechanism, practical protocols, and troubleshooting.
Core Principles: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[7][11][12][13] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromo-pyrrolopyridine, forming a Pd(II) intermediate.[11][14][15] This is often the rate-determining step.[14][15]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[13]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrrolopyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][11]
Challenges in the amination of bromo-pyrrolopyridines can arise from the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate to the palladium center, which can inhibit the catalyst.[12] The careful selection of the ligand is therefore critical to modulate the catalyst's reactivity and stability.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guide to Component Selection
The success of a Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system and reaction conditions.
| Component | Key Considerations & Recommendations | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or commercially available palladacycle precatalysts (e.g., XPhos Pd G3/G4).[16][17][18][19] | Palladacycles offer improved stability and handling, often leading to more reproducible results and allowing for the use of lower catalyst loadings.[16][17][18][19] |
| Ligand | Bulky, electron-rich biaryl monophosphine ligands are generally preferred.[7][20][21][22] Common choices include XPhos, RuPhos, and BrettPhos.[4][16][23] | The steric bulk of the ligand promotes reductive elimination, while the electron-rich nature facilitates oxidative addition.[7][22] The choice of ligand can also influence selectivity when multiple reactive sites are present.[10] |
| Base | Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[24][25] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[8][26] | The base is crucial for deprotonating the amine in the catalytic cycle.[25] The choice of base must be compatible with the functional groups present in the substrates.[8][26] |
| Solvent | Anhydrous, degassed aprotic solvents are essential. Toluene, 1,4-dioxane, and THF are common choices.[10][27] | The solvent affects the solubility of reagents and the stability of catalytic intermediates.[26] Aromatic hydrocarbons are often preferred.[27] |
| Temperature | Typically ranges from 80-110 °C.[24] | Sufficient thermal energy is required to overcome the activation barrier of the oxidative addition and reductive elimination steps. |
Experimental Protocol: A Representative Amination of a Bromo-pyrrolopyridine
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromo-pyrrolopyridine with a primary amine. Optimization may be required for specific substrates.
Materials:
-
Bromo-pyrrolopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G4, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.2 M)
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried glassware
Caption: General experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[28]
-
Reagent Addition: Add the bromo-pyrrolopyridine and the amine to the Schlenk tube.
-
Solvent Addition: Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas three times.[13] Add the anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[29]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyrrolopyridine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Poor quality reagents/solvent- Insufficiently inert atmosphere | - Use a fresh batch of catalyst/precatalyst.[10]- Ensure solvents are anhydrous and degassed.[10]- Improve inert atmosphere techniques (e.g., use a glovebox). |
| Dehalogenation of Starting Material | - Presence of water or other protic sources- Side reaction competing with amination | - Ensure all reagents and solvents are rigorously dried.- Screen different ligands; some may suppress this side reaction.[10] |
| Formation of Side Products | - Reaction temperature too high- Incorrect base selection- Dimerization of the aryl halide | - Lower the reaction temperature.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[26]- Adjust the stoichiometry of the reagents. |
| Incomplete Conversion | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase reaction time and/or temperature.- Increase catalyst loading or try a more robust ligand/precatalyst system. |
Conclusion
The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-functionalized pyrrolopyridines. A thorough understanding of the reaction mechanism and the critical parameters influencing its outcome allows researchers to effectively and efficiently construct these valuable scaffolds. By carefully selecting the catalyst system, base, and solvent, and by employing rigorous experimental technique, the challenges associated with the amination of these important heterocycles can be overcome, paving the way for the discovery and development of new therapeutics.
References
- 1. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. XPhos - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 25. jk-sci.com [jk-sci.com]
- 26. benchchem.com [benchchem.com]
- 27. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 28. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 29. benchchem.com [benchchem.com]
Derivatization of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
An in-depth guide to the synthetic derivatization of the 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold, a key building block in modern medicinal chemistry.
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure is a bioisostere of indole, found in numerous biologically active molecules and approved pharmaceuticals, particularly as a core component of kinase inhibitors.[1] The fusion of a pyrrole and pyridine ring creates a unique electronic and structural architecture that allows for specific interactions with biological targets.[2] The compound this compound (CAS 352434-16-3) is a highly valuable intermediate for chemical synthesis and pharmaceutical research.[3] The bromine atom at the C3-position serves as a versatile synthetic handle, enabling a wide array of derivatizations through metal-catalyzed cross-coupling reactions.[4] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse molecular fragments, a cornerstone of modern drug development.[3]
This guide provides detailed application notes and validated protocols for three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods represent the primary avenues for elaborating the 3-bromo-7-methoxy-7-azaindole core, enabling the synthesis of novel C-C and C-N linked analogues for biological screening.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and hetero-biaryl compounds.[5] In the context of our substrate, this reaction facilitates the introduction of a vast array of aryl and heteroaryl groups at the C3-position, which is critical for modulating the pharmacological profile of the resulting molecules. The primary challenge in coupling pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[5] The selection of an appropriate catalyst, ligand, and base system is therefore crucial to achieving high efficiency.[5]
Principle of the Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 7-azaindole.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, facilitated by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is adapted from established procedures for halo-pyridines and related heterocycles and serves as a robust starting point.[5][6]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 1.5 mol% and SPhos, 3.6 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Summary: Suzuki-Miyaura Reaction Conditions
The following table summarizes effective conditions reported for Suzuki-Miyaura couplings on analogous bromopyridine and azaindole systems.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 18 | 75-85 | 2-Bromo-3-methylpyridine | [5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | >90 | 3-Amino-2-chloropyridine | [5] |
| Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ | DME / H₂O | 80 | 2 | 80-95 | 5-Bromoindazoles | [6] |
| XPhosPdG2 / XPhos | Na₂CO₃ | Dioxane | 110 | 0.5-2 | 61-89 | Brominated pyrazolo[1,5-a]pyrimidin-5-one | [7][8] |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, a transformation of immense importance as the aryl amine motif is ubiquitous in pharmaceuticals.[9] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[9][10] For a substrate like this compound, this reaction opens a direct path to a diverse library of 3-amino-7-azaindole derivatives.
Expertise & Causality: The Role of Ligands
The success of the Buchwald-Hartwig amination hinges on the choice of the phosphine ligand. Early generations of catalysts had limited scope. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, XPhos) was a breakthrough.[10][11] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the monoligated Pd(0) species, which is highly active in oxidative addition. The bulky nature of the ligand creates a wider "bite angle" that facilitates the coupling of substrates and prevents catalyst decomposition.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on highly efficient, modern catalyst systems.[11][12][13]
-
Reaction Setup: To a glovebox or an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 2 mol%), the appropriate biarylphosphine ligand (e.g., Xantphos or BINAP, 4-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv or NaOt-Bu, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2-1.5 equiv).
-
Inert Atmosphere: If not in a glovebox, seal the vessel and establish an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to a concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
The following table presents a selection of conditions proven effective for the amination of related halo-azaindoles and bromopyridines.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 0.5-5 | 70-90 | N-protected 4-bromo-7-azaindole with amines | [11] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 0.3-6 | 54-85 | Chloropyridine derivative with amines | [12] |
| Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | 2-bromo-6-methyl pyridine with diamine | [13] |
| [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 110 | 24 | >95 | Bromobenzene with carbazole | [14] |
C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a robust method for forming a C-C bond between an aryl halide and a terminal alkyne.[15] This reaction is exceptionally valuable as it introduces an alkyne functionality, which is not only a key structural element in many natural products but also a versatile handle for further transformations, such as cycloadditions (e.g., "click chemistry") or reductions.[16] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[15]
Principle of the Catalytic Cycle
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.
-
Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex. This is followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol follows the classic conditions for Sonogashira couplings on halo-azaindoles.[16][17]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as DMF or a mixture of THF and an amine base (e.g., triethylamine or diisopropylamine).
-
Inert Atmosphere: Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water or a dilute aqueous solution of ammonium chloride to remove the copper salts. Wash further with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by silica gel column chromatography.
Data Summary: Sonogashira Reaction Conditions
The following table provides examples of conditions used for Sonogashira couplings on related heterocyclic systems.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Notes | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | CH₃CN | Reflux | 24 | up to 94 | 4-iodo-1-acetyl-7-azaindole | [17] |
| Pd(PPh₃)₄ / CuI | --- | DMF/THF | 80 | --- | up to 87 | 5-bromo-3-iodoaminopyridine | [16] |
| Pd(PPh₃)₂Cl₂ / CuI | NEt₃ | THF | RT | 16 | 13-75 | 3-bromo-1,2-diones | [18] |
| Fe(acac)₃ / CuI | KOt-Bu | NMP | 130 | --- | 60-90 | 2-arylamino-3-iodopyridines (Iron-catalyzed variant) | [19] |
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. The C3-bromo substituent provides a reliable and versatile point of attachment for a wide range of molecular fragments. By leveraging powerful and well-understood palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can efficiently generate extensive libraries of derivatives. The protocols and data presented herein offer a robust framework for scientists in drug discovery and organic synthesis to effectively utilize this scaffold in their research programs.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. kbfi.ee [kbfi.ee]
- 19. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Analysis of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Abstract
This comprehensive technical guide provides a suite of detailed application notes and robust analytical protocols for the characterization and quality control of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This heterocyclic building block is of significant interest to researchers, scientists, and drug development professionals due to its prevalence as a key intermediate in the synthesis of biologically active compounds.[1] The methodologies outlined herein are designed to ensure the identity, purity, and quality of this compound, employing a multi-faceted approach that includes High-Performance Liquid Chromatography (HPLC/UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is presented with an emphasis on the scientific rationale behind the chosen parameters, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Significance of this compound
This compound, also known as a 6-azaindole derivative, is a vital scaffold in medicinal chemistry.[2] Its structure is frequently exploited in the design of molecules targeting specific enzymes or receptors, making it a valuable intermediate in the discovery of novel therapeutics.[1] The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[2] The methoxy group can also influence the compound's solubility and electronic properties. Given its role as a critical starting material, the unequivocal confirmation of its structure and the stringent control of its purity are paramount to ensure the integrity and reproducibility of downstream synthetic processes and biological studies.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles, empowering the user to adapt and troubleshoot these methods as needed.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| CAS Number | 352434-16-3 | [3] |
| Boiling Point | 362.3 °C at 760 mmHg | [3] |
| Storage Conditions | 2-8°C, sealed, dry | [3] |
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Assay
Reverse-phase HPLC is the workhorse for assessing the purity of polar aromatic compounds like this compound. The method described below is designed to separate the main component from potential impurities arising from its synthesis.
Rationale for Method Design
The choice of a C18 stationary phase is based on its hydrophobicity, which allows for good retention and separation of aromatic compounds.[4] A gradient elution with acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The addition of a small amount of formic acid to the mobile phase helps to protonate the nitrogen atoms in the heterocyclic ring, leading to sharper peaks and improved chromatographic performance. UV detection is selected based on the chromophoric nature of the pyrrolopyridine ring system.
Experimental Protocol: HPLC/UPLC
Objective: To determine the purity of this compound and to quantify its concentration (assay).
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UPLC).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
-
Chromatographic Conditions:
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30 °C | 40 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) | 254 nm (or as determined by UV scan) |
| Gradient Program | Time (min) | %B |
| 0 | 20 | |
| 15 | 80 | |
| 20 | 80 | |
| 20.1 | 20 | |
| 25 | 20 |
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the purity by the area percent method.
-
For assay, compare the peak area of the sample to that of a known concentration of the reference standard.
-
Caption: HPLC/UPLC workflow for purity and assay determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. Given the boiling point of the target compound, GC is a suitable technique.
Rationale for Method Design
A non-polar capillary column (e.g., DB-5ms) is chosen for its general applicability to a wide range of organic compounds. The temperature program is designed to separate compounds with varying boiling points. Electron Ionization (EI) is used as the ionization source due to its ability to generate reproducible fragmentation patterns, which are useful for library matching and structural elucidation.
Experimental Protocol: GC-MS
Objective: To identify and quantify volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
Dichloromethane (GC grade) or another suitable solvent.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 2 min. Ramp at 10 °C/min to 300 °C, hold for 5 min. |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Rationale for Experimental Choices
Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key expected signals would be in the aromatic region for the pyrrolopyridine protons and a singlet for the methoxy group protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a signal for each unique carbon atom.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the peaks based on their chemical shifts, coupling constants (for ¹H), and multiplicities, and compare with expected values for the proposed structure.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides a rapid and accurate determination of the molecular weight of the compound, confirming its elemental composition.
Rationale for Ionization Technique
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, typically yielding the protonated molecule [M+H]⁺ with minimal fragmentation.[6] This allows for a clear determination of the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum.
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition of this compound.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).
Reagents:
-
Methanol or acetonitrile (LC-MS grade).
-
Formic acid (optional, to aid ionization).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
-
MS Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the [M+H]⁺ ion. For C₈H₇BrN₂O, the expected m/z values will be approximately 226.98 and 228.98, corresponding to the two bromine isotopes.
-
Use high-resolution mass spectrometry to confirm the elemental composition by comparing the measured mass to the theoretical mass.
-
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Structural Elucidation of Substituted Azaindoles using ¹H and ¹³C NMR Spectroscopy
Abstract
Azaindoles, nitrogen-substituted isosteres of indole, are privileged scaffolds in medicinal chemistry and drug development due to their diverse biological activities. Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property. This application note provides a detailed guide to the analysis of substituted azaindoles using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the fundamental principles of ¹H and ¹³C NMR as applied to the four isomers of the azaindole core (4-, 5-, 6-, and 7-azaindole), discuss the predictable effects of substituents on chemical shifts, and provide robust protocols for acquiring and interpreting a full suite of NMR experiments, including COSY, HSQC, and HMBC.
Introduction: The Challenge of Azaindole Isomerism
The azaindole framework consists of a fused pyridine and pyrrole ring. The position of the nitrogen atom in the six-membered ring defines the isomer—4-azaindole, 5-azaindole, 6-azaindole, or 7-azaindole. While electronically similar, these isomers and their derivatives can possess vastly different pharmacological and physicochemical properties. During synthetic campaigns, particularly those involving cascade reactions or cross-couplings, the formation of multiple regioisomers is a common challenge[1].
NMR spectroscopy is the most powerful tool for the definitive identification of these isomers and the precise mapping of substituent locations. The unique electronic environment of each proton and carbon atom in the heterocyclic scaffold generates a distinct NMR fingerprint. This guide explains how to read that fingerprint.
Foundational Principles: ¹H and ¹³C NMR of the Azaindole Core
The chemical shifts (δ) of the azaindole core protons and carbons are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents. The pyrrole-like NH proton (H1) is typically found far downfield (>10 ppm), its exact shift being highly sensitive to solvent, concentration, and temperature[2][3].
¹H NMR Spectral Characteristics
The protons on the pyridine ring are generally more deshielded (appear at higher δ values) than those on the benzene ring of indole, due to the electron-withdrawing nature of the pyridine nitrogen. The protons on the five-membered pyrrole ring, H2 and H3, exhibit characteristic chemical shifts and a mutual coupling constant.
-
H2 and H3: H3 is typically a doublet of doublets (or triplet) around δ 6.5-7.5 ppm, coupled to both H2 and the NH proton (H1). H2 is often observed further downfield, between δ 7.0-8.0 ppm. The ³J(H2,H3) coupling constant is typically around 3.0-3.5 Hz.
-
Pyridine Ring Protons: The protons on the pyridine portion of the scaffold (H4, H5, H6, H7, depending on the isomer) reside in the aromatic region (δ 7.0-8.8 ppm). Their specific shifts and coupling patterns are the primary identifiers of the core isomer. For instance, in 7-azaindole, H6 is adjacent to the pyridine nitrogen (N7) and is significantly deshielded[1].
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides complementary information, particularly for quaternary carbons and for confirming assignments made from proton spectra. The carbon atoms adjacent to nitrogen atoms are the most deshielded.
-
Pyrrole Ring Carbons: C2 and C3 of the pyrrole ring typically resonate between δ 100-130 ppm.
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are found further downfield, often in the δ 125-150 ppm range.
-
Pyridine Ring Carbons: These carbons appear in the aromatic region, with those closest to the nitrogen being the most deshielded (δ 140-155 ppm)[1][4].
The workflow for structural confirmation begins with sample preparation and acquisition of standard 1D spectra, followed by a logical progression through 2D experiments to build a complete, validated structure.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
The Versatile Building Block: Application Notes on 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, stands out as a "privileged structure."[1] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a multitude of biologically active molecules, particularly as kinase inhibitors.[1][2] Within this class of valuable heterocycles, 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS No: 352434-16-3) has emerged as a highly versatile and strategic building block for the synthesis of complex molecular architectures.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound. We will delve into its synthesis, explore its reactivity in key cross-coupling reactions, and provide detailed, field-proven protocols to empower your synthetic endeavors.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Appearance | Solid |
| Boiling Point | 362.3 °C at 760 mmHg |
| Storage | 2-8°C, sealed, dry |
The strategic placement of the bromine atom at the 3-position of the pyrrole ring and the methoxy group at the 7-position of the pyridine ring provides two orthogonal handles for synthetic diversification. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. Concurrently, the methoxy group can be a precursor to a hydroxyl group, offering another point for modification or a key hydrogen bond donor in ligand-receptor interactions.
Synthesis of the Core Scaffold
The synthesis of the this compound core typically involves a multi-step sequence, beginning with a suitably substituted pyridine derivative. A general and adaptable synthetic strategy is outlined below. The causality behind this pathway lies in the controlled introduction of the necessary functionalities before the final cyclization to form the pyrrolo[2,3-c]pyridine ring system, followed by a regioselective bromination.
Caption: General synthetic workflow for this compound.
Protocol 1: Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from general procedures for the synthesis of related pyrrolopyridines.
Step 1: Nitration of a 2-chloro-4-methoxypyridine derivative.
-
To a solution of the starting pyridine in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The mixture is then carefully poured onto ice and neutralized with a suitable base (e.g., NaOH solution), leading to the precipitation of the nitrated product.
Step 2: Introduction of a two-carbon unit.
-
The nitrated pyridine is subjected to a nucleophilic aromatic substitution with a suitable two-carbon nucleophile (e.g., the sodium salt of diethyl malonate).
-
This is typically performed in an aprotic polar solvent like DMF at elevated temperatures.
Step 3: Reductive cyclization.
-
The resulting intermediate is then subjected to reductive cyclization conditions. A common method involves the use of iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C).[1]
-
This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the pyrrole ring.
Protocol 2: Bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
This protocol is based on established methods for the regioselective bromination of azaindoles.[1]
-
Materials: 7-methoxy-1H-pyrrolo[2,3-c]pyridine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05-1.2 equiv) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of NBS ensures complete conversion of the starting material. The regioselectivity for the 3-position is electronically favored in the pyrrolo[2,3-c]pyridine system.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Applications in Cross-Coupling Reactions
The bromine atom at the C3 position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This section provides detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
References
- 1. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
One-Pot Synthesis of Substituted 7-Azaindole Frameworks: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, owing to its ability to act as a bioisostere of indole and purine systems.[1] This structural feature allows it to form key hydrogen bonding interactions with various biological targets, particularly protein kinases.[2] Consequently, 7-azaindole derivatives have emerged as crucial components in a number of approved drugs and clinical candidates.[1] Traditional multi-step syntheses of these frameworks are often inefficient. One-pot methodologies, combining multiple reaction steps into a single operation, offer significant advantages in terms of time, cost, and resource management, aligning with the principles of green chemistry. This guide provides an in-depth overview and detailed protocols for the one-pot synthesis of substituted 7-azaindole frameworks, focusing on domino reactions, multi-component reactions, and transition-metal-catalyzed processes.
Introduction: The Significance of 7-Azaindoles in Drug Discovery
The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and capacity for bidentate hydrogen bonding have made it a sought-after scaffold in drug discovery.[2] Notable examples of drugs incorporating the 7-azaindole moiety include the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both used in cancer therapy. The development of efficient and versatile synthetic routes to access diverse libraries of substituted 7-azaindoles is therefore a critical endeavor for medicinal chemists.
One-pot syntheses have emerged as a powerful strategy to streamline the construction of complex molecular architectures. By avoiding the isolation and purification of intermediates, these methods can significantly improve overall yield, reduce waste, and accelerate the drug discovery process. This document details several robust one-pot approaches for the synthesis of substituted 7-azaindoles.
One-Pot Synthetic Strategies
Several elegant one-pot strategies have been developed for the synthesis of 7-azaindole frameworks. These can be broadly categorized into three main approaches:
-
Domino Reactions: These sequential reactions, where the product of one transformation is the substrate for the next, allow for the rapid construction of the bicyclic system from simple starting materials.
-
Multi-component Reactions (MCRs): MCRs involve the simultaneous reaction of three or more starting materials in a single pot to form a complex product, offering a high degree of molecular diversity.
-
Transition-Metal-Catalyzed Cross-Coupling and Cyclization: These methods utilize the catalytic activity of transition metals, such as palladium and rhodium, to facilitate key bond-forming events in a sequential or tandem fashion.
Protocol 1: Alkali-Amide Controlled Selective Synthesis via Domino Reaction
This protocol describes a novel one-pot method for the selective synthesis of 2-aryl-7-azaindoles through a domino reaction of 2-fluoro-3-methylpyridine and arylaldehydes.[1][3][4] The chemoselectivity of this reaction is remarkably controlled by the alkali-metal counterion of the amide base.
Causality of Experimental Choices:
The choice of the alkali-amide base is critical for the outcome of this reaction. The use of potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) selectively furnishes the 7-azaindole product, while lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) leads to the formation of the corresponding 7-azaindoline.[1][3] This selectivity is attributed to the differing Lewis acidity and aggregation states of the lithium and potassium amides, which influence the reaction pathway. The reaction proceeds through a tandem C-N and C-C bond formation sequence.
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of 2-aryl-7-azaindoles via a domino reaction.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-methylpyridine (1.0 equiv) and the desired arylaldehyde (1.2 equiv) dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to the specified reaction temperature (typically -78 °C to room temperature, substrate-dependent).
-
Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) (2.5 equiv) in THF to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at the specified temperature for the required duration (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-7-azaindole.
Quantitative Data Summary:
| Entry | Arylaldehyde Substituent | Yield (%) |
| 1 | H | 86 |
| 2 | 4-Me | 71 |
| 3 | 4-OMe | 65 |
| 4 | 4-Cl | 78 |
| 5 | 2-Naphthyl | 75 |
Yields are based on isolated product after purification. Data adapted from relevant literature.[4]
Protocol 2: One-Pot, Three-Component Synthesis
This protocol outlines an efficient one-pot, three-component synthesis of highly substituted 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds.[5][6] This approach allows for the rapid generation of a diverse library of 7-azaindoles.
Causality of Experimental Choices:
This multicomponent reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrrole and subsequent intramolecular cyclization and aromatization. The choice of solvent (ethanol or acetic acid) and the nature of the active methylene compound can influence the reaction rate and the final product structure.[5]
Reaction Mechanism Overview:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot, three-component synthesis of 7-azaindole derivatives from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accelerating the Synthesis of 3-Substituted 7-Azaindoles via Microwave-Assisted Methodologies
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for numerous therapeutic agents, particularly protein kinase inhibitors.[1] Traditional multi-step syntheses of functionalized 7-azaindoles are often hampered by long reaction times, harsh conditions, and low yields. This application note provides a detailed guide to the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of 3-substituted 7-azaindole derivatives. We will explore the fundamental principles of microwave heating and present detailed protocols for key palladium-catalyzed cross-coupling reactions, demonstrating the transformative impact of this technology on accelerating drug discovery timelines.
Introduction: The Strategic Importance of 7-Azaindoles and MAOS
7-Azaindoles are recognized as bioisosteres of both indoles and purines, enabling them to mimic the hydrogen bonding patterns of the adenine fragment of ATP and effectively bind to the catalytic domain of kinases. This has led to their incorporation into a number of approved anti-cancer drugs.[2] The development of efficient and flexible synthetic routes to novel 7-azaindole derivatives is therefore a high-priority area in pharmaceutical research.[3][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology in modern chemistry.[5][6][7] Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[8][9][10] This results in rapid, uniform, and efficient volumetric heating, leading to dramatic rate enhancements, improved product yields, and often, cleaner reaction profiles with fewer by-products.[11][12] For the synthesis of nitrogen-containing heterocycles like 7-azaindoles, these advantages translate into significantly reduced development times and a more environmentally benign approach to chemical synthesis.[5][11][12]
The Mechanism of Microwave Heating
The efficiency of microwave synthesis stems from two primary heating mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field.[9][13][14] This rapid, continuous reorientation generates significant molecular friction, which is dissipated as heat.[14]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field.[13][14] Collisions resulting from this ion movement generate heat through resistive losses.
This direct coupling of energy into the reaction medium allows for temperatures to be reached far more quickly and precisely than with an external oil bath, often accessing higher activation energy pathways to yield desired thermodynamic products.[9]
General Experimental Workflow
A typical microwave-assisted synthesis follows a streamlined workflow, from reaction setup to product isolation. The use of dedicated microwave reactors with sealed-vessel technology allows for reactions to be performed safely at temperatures well above the solvent's boiling point, dramatically accelerating reaction rates.
Figure 1. General workflow for microwave-assisted organic synthesis (MAOS).
Palladium-Catalyzed Cross-Coupling: The Workhorse of 3-Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. Starting from a 3-halo-7-azaindole precursor (typically 3-bromo- or 3-iodo-), a wide variety of substituents can be introduced at the C3 position. Microwave irradiation is particularly effective for these transformations, often reducing reaction times from many hours or days to mere minutes.[15]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most versatile and widely used cross-coupling methods.[16] Its tolerance for a broad range of functional groups makes it ideal for late-stage functionalization in drug discovery.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of a 3-bromo-7-azaindole with various arylboronic acids.
Materials:
-
3-Bromo-1-(phenylsulfonyl)-7-azaindole
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
-
10 mL microwave reaction vial with stir bar
Procedure:
-
To a 10 mL microwave vial, add 3-bromo-1-(phenylsulfonyl)-7-azaindole (e.g., 100 mg, 1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq).
-
Add 4 mL of the 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial securely with a septum cap.
-
Place the vial into the cavity of a dedicated microwave reactor.
-
Irradiate the mixture at 140 °C for 15-30 minutes with magnetic stirring. Use a power limit of 250 W.[17]
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the 3-aryl-7-azaindole derivative.
| Entry | Arylboronic Acid | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 20 | 140 | >90 |
| 2 | 4-Methoxyphenylboronic acid | 20 | 140 | >95 |
| 3 | 3-Thienylboronic acid | 25 | 140 | ~85 |
| 4 | 4-Chlorophenylboronic acid | 20 | 140 | >90 |
| (Yields are representative and based on optimized conditions found in the literature.[17][18]) |
Expert Insights:
-
N-Protection: The 7-azaindole nitrogen is often protected (e.g., with a phenylsulfonyl group) to prevent side reactions and improve solubility, though protocols for unprotected azaindoles exist.[19][20]
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for many cross-coupling reactions. Other catalysts, such as Pd(PPh₃)₄ or custom ligand/precatalyst systems, may be required for challenging substrates.
-
Base and Solvent: The choice of base and solvent is critical. Carbonates (Cs₂CO₃, K₂CO₃) are commonly used.[16] A mixed aqueous/organic solvent system is often essential for dissolving both the organic substrates and the inorganic base.[18]
Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the installation of an alkyne moiety at the C3 position, a valuable functional group for further elaboration via click chemistry or other transformations. This reaction couples a terminal alkyne with an aryl halide, typically using a dual palladium/copper catalytic system.[21] Microwave heating dramatically accelerates this process, making it possible to achieve high yields in minutes.[22][23]
Protocol: Microwave-Assisted Sonogashira Coupling
Materials:
-
3-Iodo-7-azaindole
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N) (as solvent and base)
-
10 mL microwave reaction vial with stir bar
Procedure:
-
In a 10 mL microwave vial, dissolve 3-iodo-7-azaindole (1.0 eq) in 5 mL of triethylamine.
-
Add the terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.02 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80-100 °C for 10-20 minutes.[24]
-
After cooling, evaporate the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the 3-alkynyl-7-azaindole.
| Entry | Alkyne | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | 15 | 90 | >90 |
| 2 | Trimethylsilylacetylene | 10 | 80 | >95 |
| 3 | 1-Hexyne | 20 | 100 | ~88 |
| 4 | Propargyl alcohol | 20 | 100 | ~85 |
| (Yields are representative and based on optimized conditions found in the literature.[15][24]) |
Expert Insights:
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, concerns about reproducibility and homocoupling of the alkyne have led to the development of copper-free methods, which are also highly amenable to microwave heating.[21]
-
Degassing: Although microwave heating can reduce the need for stringent degassing, for highly sensitive substrates, sparging the solvent with an inert gas (N₂ or Ar) before sealing the vial can prevent catalyst degradation and improve yields.
Other Microwave-Promoted Transformations
Beyond Suzuki and Sonogashira couplings, microwave assistance is highly effective for other key reactions used to functionalize 7-azaindoles:
-
Heck Coupling: For the introduction of alkenyl groups. Microwave irradiation drastically reduces reaction times and can allow for lower catalyst loadings.[25][26][27]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, installing various amine substituents.
-
C-H Activation: Emerging methods for the direct functionalization of C-H bonds on the azaindole core are significantly accelerated by microwave heating, offering a more atom-economical approach.[28]
-
Cyclization/Annulation: In de novo syntheses of the 7-azaindole ring system itself, key cyclization and dehydration steps can be accelerated from hours to minutes using microwave energy.[29][30][31]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 3-substituted 7-azaindoles. By leveraging direct and efficient energy transfer, MAOS protocols dramatically reduce reaction times, improve yields, and broaden the accessible chemical space for this critical pharmacophore. The detailed protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers in medicinal chemistry and drug discovery to harness the full potential of this enabling technology, thereby accelerating the development of next-generation therapeutics.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | Semantic Scholar [semanticscholar.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
- 22. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 23. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 24. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 27. researchgate.net [researchgate.net]
- 28. Microwave-assisted C-H bond activation: a rapid entry into functionalized heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 31. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Gram-Scale Synthesis of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Abstract
This application note provides a comprehensive guide for the gram-scale synthesis of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a robust and scalable two-step synthetic sequence, commencing with the synthesis of the 7-methoxy-1H-pyrrolo[2,3-c]pyridine precursor, followed by a selective bromination. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, safety protocols, and characterization data.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole, which allows it to act as a bioisostere with potentially improved pharmacological properties such as enhanced solubility and bioavailability.[1] This structural motif is present in a number of clinically approved drugs and late-stage clinical candidates, including kinase inhibitors for oncology.[2][3] The title compound, this compound, is a valuable intermediate, with the bromine atom at the 3-position providing a reactive handle for further functionalization via cross-coupling reactions, and the methoxy group at the 7-position modulating the electronic properties of the aromatic system.[4]
Synthetic Strategy: A Two-Step Approach to the Target Compound
The synthesis of this compound is approached via a two-step sequence. The first step involves the construction of the core heterocyclic system, 7-methoxy-1H-pyrrolo[2,3-c]pyridine. The second, and final, step is the selective bromination at the 3-position of the pyrrole ring. This strategy was chosen for its reliability and scalability.
Caption: High-level overview of the two-step synthetic strategy.
Safety First: Handling Brominating Agents
Bromination reactions require strict adherence to safety protocols due to the hazardous nature of the reagents involved. Bromine is a strong oxidizing agent, corrosive, and toxic upon inhalation.[5]
-
Engineering Controls : All manipulations involving brominating agents must be conducted in a certified chemical fume hood with a sash height kept as low as possible.[5]
-
Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile).[5][6]
-
Spill and Emergency Response : A solution of sodium thiosulfate should be readily available to neutralize any bromine spills.[6][7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]
Experimental Protocols
Part A: Synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (Precursor)
While there are multiple strategies for the synthesis of the pyrrolo[2,3-c]pyridine core, for the purposes of this protocol, we will assume the precursor is either commercially available or synthesized via a literature procedure such as the Bartoli indole synthesis from a suitable nitropyridine precursor.[2]
Part B: Gram-Scale Synthesis of this compound (Target Compound)
This protocol is optimized for a 5-gram scale synthesis.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) | Stoichiometric Ratio |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 148.16 | 5.00 | 33.7 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.59 | 37.0 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 150 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - |
| Diethyl Ether | 74.12 | 100 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 7-methoxy-1H-pyrrolo[2,3-c]pyridine (5.00 g, 33.7 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (100 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Once the temperature has stabilized at 0 °C, add N-bromosuccinimide (6.59 g, 37.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 150 mL of saturated sodium bicarbonate solution and 100 mL of dichloromethane.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. The expected molecular weight is 227.06 g/mol with a molecular formula of C₈H₇BrN₂O.[4][8]
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the bromination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This application note provides a detailed and scalable protocol for the gram-scale synthesis of this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. This compound [myskinrecipes.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. Safety [chemedx.org]
- 8. This compound 97% | CAS: 352434-16-3 | AChemBlock [achemblock.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 3-Bromo-7-Azaindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 3-bromo-7-azaindoles. The unique electronic properties of the 7-azaindole scaffold present specific challenges that require careful optimization of reaction conditions. This document offers field-proven insights and systematic approaches to overcome these hurdles and achieve high-yield, reproducible results.
Troubleshooting Guide: From Failed Reactions to Minor Byproducts
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a causal analysis and a step-by-step guide to resolution.
Q1: My reaction shows low to no conversion of the 3-bromo-7-azaindole starting material. What are the likely causes and how can I fix it?
A1: Failure to initiate the catalytic cycle is the most common reason for a stalled reaction. This typically points to issues with the catalyst activation or the oxidative addition step, which can be particularly challenging for electron-rich N-heterocycles.
Causality Checklist:
-
Inactive Catalyst: The Pd(0) active species is not forming. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction, which can be inefficient. Phosphine ligands are also prone to oxidation if not handled under inert conditions.[1]
-
Poor Ligand Choice: The oxidative addition of palladium into the C-Br bond of the electron-rich 7-azaindole ring can be slow. Standard ligands like PPh₃ may not be sufficiently electron-donating to facilitate this step.[2][3]
-
Inappropriate Solvent or Base: Poor solubility of reagents, particularly the inorganic base, can halt the reaction.
-
Catalyst Poisoning: The pyridine nitrogen (N7) of the azaindole can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue with nitrogen-containing heterocycles.[4][5]
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all reagents—palladium source, ligand, base, and solvent—are fresh, pure, and anhydrous (where applicable). Phosphine ligands should be stored and handled under an inert atmosphere (e.g., in a glovebox).[1]
-
Switch to a Pre-formed Catalyst: Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., an XPhos- or SPhos-based palladacycle).[3][6] These are often more efficient at generating the active Pd(0) species and can improve reproducibility.
-
Screen More Effective Ligands: For heteroaryl bromides, bulky and electron-rich monophosphine ligands are the industry standard.[7][8] They accelerate both oxidative addition and reductive elimination. Screen a panel of ligands to find the optimal choice for your specific substrate.
-
Ensure Proper Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[9] Degas your reaction mixture thoroughly using a freeze-pump-thaw technique (3 cycles) or by bubbling argon or nitrogen through the solvent for 15-20 minutes.[1]
-
Optimize Base and Solvent: Ensure your base is finely powdered to maximize its surface area. If using a carbonate or phosphate base with an organic solvent like dioxane or toluene, the addition of a small amount of water (e.g., a 10:1 organic solvent to water ratio) can be crucial for dissolving the base and facilitating the catalytic cycle.[10]
Q2: I'm observing significant debromination of my 3-bromo-7-azaindole starting material. How can I prevent this side reaction?
A2: Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen. This occurs when a palladium-hydride (Pd-H) species forms and participates in the catalytic cycle instead of the desired boronic acid.
Causality Checklist:
-
Source of Hydride: The Pd-H species can form from various sources, including residual water, alcohol solvents, or certain bases (e.g., those containing hydroxide or alkoxides).[5][9]
-
Slow Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the Ar-Pd-Br intermediate has more time to react with any available hydride source, leading to debromination.[11]
-
Substrate Electronics: Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible to this side reaction.[5]
Step-by-Step Troubleshooting Protocol:
-
Optimize the Base: Avoid strong alkoxide bases. Switch to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][12] These are highly effective and less likely to generate hydride species.
-
Use Anhydrous Solvents: If possible, switch to strictly anhydrous conditions to minimize water as a proton source. Aprotic solvents like dioxane, THF, or toluene are recommended.[5]
-
Accelerate Transmetalation:
-
Ligand Choice: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands).[5][7] These ligands stabilize the palladium center and can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.
-
Boronic Acid Equivalent: Ensure you are using a slight excess (1.2–1.5 equivalents) of the boronic acid to push the equilibrium towards transmetalation.
-
-
Lower the Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Once catalytic turnover is achieved, try reducing the temperature by 10-20 °C.[12]
Q3: My reaction yields are low due to protodeboronation of my boronic acid. What strategies can I employ?
A3: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen. This side reaction consumes your coupling partner and is often promoted by high temperatures, prolonged reaction times, and the presence of aqueous base.[1][13]
Causality Checklist:
-
Boronic Acid Instability: Electron-deficient or certain heteroaryl boronic acids are particularly prone to protodeboronation.[14]
-
Harsh Conditions: The combination of base, water, and heat accelerates the decomposition of the boronic acid.[13]
Step-by-Step Troubleshooting Protocol:
-
Use a More Stable Boron Reagent: This is the most effective strategy. Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) , MIDA boronate , or a potassium aryltrifluoroborate (BF₃K) .[15][16] These reagents are more robust and slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[13][16]
-
Modify Reaction Conditions:
-
Weaker Base: Use a milder base such as potassium fluoride (KF) or cesium fluoride (CsF), which can be effective while minimizing boronic acid degradation.[1]
-
Anhydrous Conditions: If using a boronic ester (like a pinacol ester), anhydrous conditions with a base like K₃PO₄ can be very effective.[13]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.
-
Optimization Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and optimizing the Suzuki coupling of 3-bromo-7-azaindoles.
Caption: A decision-tree workflow for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q4: What are the best starting conditions for a Suzuki coupling with a novel 3-bromo-7-azaindole?
A4: For a previously untested 3-bromo-7-azaindole, a robust set of initial screening conditions is recommended to maximize the chances of success. The conditions below are based on modern, highly active catalyst systems known to be effective for challenging heteroaryl couplings.[6][11]
| Component | Recommended Starting Point | Rationale |
| Palladium Source | XPhos Pd G3 (or SPhos Pd G3) | These are air- and moisture-stable pre-catalysts that efficiently generate the active Pd(0) species, leading to reproducible results.[3] |
| Catalyst Loading | 2 mol % | A good starting point for optimization. Can be lowered for highly reactive substrates or increased for very challenging ones. |
| Ligand | XPhos (or SPhos) | Included in the pre-catalyst. These bulky, electron-rich biaryl monophosphine ligands are highly effective for coupling N-heterocycles.[7][8] |
| Boron Reagent | Arylboronic Acid Pinacol Ester | Pinacol esters (BPin) are more stable than the corresponding boronic acids, minimizing protodeboronation.[9] Use 1.5 equivalents. |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base that is highly effective in many challenging couplings and is less likely to cause side reactions than carbonates or hydroxides.[12] Use 2-3 equivalents. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | A common and effective solvent system. The water helps to dissolve the base and facilitate transmetalation.[10] Ensure solvents are properly degassed. |
| Temperature | 80–100 °C | This temperature range is usually sufficient to drive the reaction to completion without causing significant thermal decomposition.[17] |
Q5: Does the N-H on the 7-azaindole ring need to be protected?
A5: Not always, but it is a critical parameter to consider. The acidity of the N-H proton can lead to complications.
-
Without Protection: Modern catalyst systems are often robust enough to tolerate free N-H groups.[6] However, the basic reaction conditions will deprotonate the indole nitrogen, forming an anionic species. This increases the electron density of the ring system, which can slow down the oxidative addition step.[5]
-
With Protection: Protecting the nitrogen, for example as a tosyl (Ts), Boc, or SEM group, can sometimes improve yields and reproducibility.[4] Protection prevents deprotonation and can improve the solubility of the starting material in organic solvents. However, it adds extra steps to the synthesis.
Recommendation: First, attempt the reaction on the unprotected 7-azaindole using the robust conditions recommended in Q4. If you face persistent issues with low yield or side reactions that cannot be solved by other means, then investigate N-protection as a viable strategy.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Welcome to the Technical Support Center for the purification of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. As a key building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established purification principles and extensive experience with related compounds.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during your purification workflow, offering step-by-step guidance to resolve them effectively.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my product, this compound, during silica gel column chromatography. What are the likely causes and how can I improve my yield?
Answer: Low recovery from silica gel chromatography is a common issue with nitrogen-containing heterocycles like pyrrolopyridines. The problem often stems from the interaction between the basic nitrogen atoms in your compound and the acidic nature of standard silica gel. This can lead to irreversible adsorption or degradation of your product on the column.
Here is a systematic approach to troubleshoot and optimize your chromatographic purification:
Potential Causes and Solutions:
-
Compound Adsorption/Degradation on Acidic Silica: The lone pairs on the nitrogen atoms of the pyrrolopyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor recovery.
-
Solution 1: Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of your silica gel in your chosen mobile phase and add 1-2% triethylamine (Et₃N) or pyridine. This will cap the acidic sites and reduce the interaction with your compound.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds. Florisil® is another potential option.
-
-
Improper Solvent System Selection: An inappropriate mobile phase can lead to either poor separation from impurities or streaking of the compound on the column, both of which can result in lower yields of the pure product.
-
Solution: Optimize the Mobile Phase with TLC: Before running your column, perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system. A good solvent system will give your product an Rf value of approximately 0.2-0.4, with clear separation from any impurities. For pyrrolopyridine derivatives, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
-
Co-elution with a Major Impurity: If an impurity has a similar polarity to your product, it may co-elute, leading to contaminated fractions and a lower yield of the pure compound.
-
Solution: Employ a Multi-Step Purification Strategy: If co-elution is a persistent issue, a single chromatographic step may not be sufficient. Consider a multi-step approach:
-
Recrystallization: Attempt to recrystallize the crude product to remove the bulk of the impurities before chromatography.
-
Sequential Chromatography: If recrystallization is not effective, you may need to perform a second column chromatography step using a different solvent system or stationary phase to separate the co-eluting impurity.
-
-
Issue 2: Persistent Impurities Detected by NMR or LC-MS After Purification
Question: After purifying this compound by column chromatography, I still observe persistent impurities in my analytical data. What are these impurities likely to be, and how can I remove them?
Answer: The presence of persistent impurities after a primary purification step is a common challenge. The identity of these impurities is often related to the synthetic route used to prepare the compound. A likely method for the synthesis of this compound is the bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine, often using N-bromosuccinimide (NBS).[2]
Common Impurities and Removal Strategies:
| Impurity | Likely Source | Identification | Purification Strategy |
| Di-brominated Product | Over-bromination during synthesis. | Mass spectrometry will show a molecular ion peak corresponding to C₈H₆Br₂N₂O. | This impurity is typically less polar than the mono-brominated product. Careful optimization of the gradient in your column chromatography should allow for its separation. If co-elution is an issue, reverse-phase HPLC may be necessary. |
| Unreacted Starting Material | Incomplete bromination reaction. | Mass spectrometry will show a molecular ion peak corresponding to the starting material, C₈H₈N₂O. | The unreacted starting material is generally more polar than the brominated product. It should elute later from a normal-phase silica gel column. A well-optimized gradient should effectively separate it. |
| Isomeric Impurities | Non-selective bromination at other positions on the pyrrolopyridine ring. | High-resolution NMR and 2D NMR techniques (COSY, HMBC) can help identify the substitution pattern. HPLC can often separate isomers. | Isomers can be very challenging to separate by standard column chromatography due to similar polarities. Preparative HPLC is often the most effective method for separating isomeric impurities. |
| Residual Solvents | Solvents used in the reaction or purification. | NMR spectroscopy will show characteristic peaks for common laboratory solvents. | High vacuum drying of the purified sample is typically sufficient to remove residual solvents. |
Experimental Workflow for Purity Assessment and Re-purification:
References
Technical Support Center: 7-Azaindole Synthesis
Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, often serving as a bioisostere for indole with improved physicochemical properties like enhanced solubility and bioavailability[1]. However, its synthesis is frequently plagued by challenges not encountered with simple indoles, primarily due to the electron-deficient nature of the pyridine ring[1][2].
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why do traditional indole syntheses like the Fischer or Bartoli methods often give low yields for 7-azaindoles?
A: This is a foundational challenge. Traditional methods for indole synthesis are often less suitable for azaindoles because of the electron-deficient pyridine ring[1][2].
-
Fischer Indole Synthesis: This reaction involves an acid-catalyzed intramolecular electrophilic substitution. The key[3][3]-sigmatropic rearrangement step is often disfavored due to the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring system towards electrophilic attack[2]. Consequently, the reaction requires harsh conditions like elevated temperatures and strong acids, which can lead to decomposition and byproduct formation[4][5][6]. Only pyridylhydrazines bearing electron-donating groups tend to produce reasonable yields[1].
-
Bartoli Indole Synthesis: While the Bartoli synthesis is one of the most effective methods for preparing 7-substituted indoles, its success is highly dependent on specific substrate features[7][8]. The reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent can be inefficient for nitropyridine precursors. The electron-deficient pyridine ring can lead to side reactions and requires careful control of stoichiometry and temperature[2]. A large excess of the Grignard reagent is often necessary, which can complicate purification[2].
Q2: In the Bartoli synthesis of a 7-substituted indole, how critical is the ortho-substituent on the nitroarene starting material?
A: The ortho-substituent is absolutely critical and is a defining feature of the Bartoli synthesis. Reactions with nitroarenes lacking an ortho-substituent typically fail or provide very low yields[9].
The causality is rooted in sterics. The bulky group at the ortho position facilitates the key[3][3]-sigmatropic rearrangement step in the reaction mechanism[7]. This steric hindrance helps to correctly orient the intermediates, promoting the desired cyclization pathway over competing decomposition or side reactions. In fact, sterically more demanding ortho-substituents often lead to higher product yields[9]. This principle makes the Bartoli reaction an excellent and flexible route for 7-substituted indoles specifically[7][8].
Q3: My Grignard reagent seems to be the problem in my Bartoli synthesis. What are common failure modes and how can I prevent them?
A: Grignard reagent quality and handling are paramount for success. These reagents are highly sensitive to air and moisture, and degradation is a primary cause of low yields[10].
Common Failure Modes:
-
Moisture Contamination: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon)[11]. Solvents like THF or ether must be anhydrous. Even trace amounts of water will quench the Grignard reagent.
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. It's recommended to use fresh, high-quality magnesium or activate it before use. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction[11].
-
Incorrect Stoichiometry: The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent when starting from a nitroarene[7][9]. One equivalent is consumed in the reduction of the nitro group, a second is incorporated into the indole ring, and a third acts as a base in a crucial deprotonation step[9]. Using insufficient Grignard reagent is a common reason for incomplete conversion.
To ensure reliability, it is highly recommended to titrate your Grignard reagent before use to determine its exact molarity. (See Protocol 3 for a standard titration procedure).
Q4: For modern palladium-catalyzed syntheses of 7-azaindoles, how do I choose the right catalyst, ligand, and base?
A: The choice of catalyst system is critical and depends heavily on the specific transformation (e.g., Sonogashira, Buchwald-Hartwig amination). There is no single "best" system; optimization is key.
-
Catalyst/Precatalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, but modern, well-defined precatalysts (e.g., RuPhos-Pd-G2) can offer better reactivity and reproducibility, especially for challenging C-N couplings on the azaindole core[12].
-
Ligands: The ligand choice is arguably the most important factor.
-
For Sonogashira couplings (forming a C-C bond with an alkyne), phosphine ligands like PPh₃ are standard, often in conjunction with a copper(I) co-catalyst[13].
-
For C-N cross-couplings (amination), bulky, electron-rich biarylphosphine ligands such as Xantphos, SPhos, or RuPhos are often required to promote the reductive elimination step and prevent catalyst decomposition[12][14]. The use of less bulky ligands can result in poor yields[14].
-
-
Base: The base plays a crucial role in both catalytic cycles. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used[14]. For C-N cyclizations following a Sonogashira coupling, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) may be necessary to drive the final ring-closing step[13]. The stoichiometry of the base must be optimized, as it can significantly impact the yield[15].
Troubleshooting Guide for Low 7-Azaindole Yield
This guide provides a systematic approach to diagnosing and solving common issues during synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Poor Starting Material Quality: Impurities in the starting nitropyridine or halide can inhibit the catalyst or react preferentially. | • Re-purify starting materials via recrystallization or column chromatography. • Verify identity and purity by ¹H NMR and LC-MS. |
| 2. Inactive Grignard Reagent (Bartoli): Reagent degraded by moisture/air or was of low initial concentration. | • Use anhydrous solvents and flame-dried glassware. • Titrate the Grignard reagent before use to confirm molarity (Protocol 3 ). • Consider purchasing a commercial, high-quality Grignard solution.[11] | |
| 3. Inactive Palladium Catalyst: Catalyst has decomposed or is unsuitable for the specific transformation. | • Use a fresh bottle of palladium catalyst/precatalyst. • For C-N couplings, switch to a more robust biarylphosphine ligand (e.g., XPhos, RuPhos).[12][14] • Ensure the reaction is run under a strict inert atmosphere. | |
| 4. Suboptimal Reaction Conditions: Temperature is too low/high; incorrect solvent or base. | • Screen different solvents (e.g., THF, Dioxane, Toluene). • Screen different bases (e.g., K₂CO₃, K₃PO₄, KOtBu).[13][14] • Incrementally increase the reaction temperature. For stubborn reactions, consider microwave heating to accelerate cyclization steps.[3][15][16] | |
| Formation of Multiple Byproducts | 1. Picoline Dimerization (Chichibabin-type): In syntheses using lithiated picolines (e.g., with LDA), self-condensation is a known side reaction.[17] | • Use an excess of the base (e.g., >2 equivalents of LDA) to favor the desired reaction pathway.[17] • Optimize the order of addition; sometimes adding the picoline to the base/electrophile mixture (inverse addition) can improve yield.[17] |
| 2. Formation of Aniline/Aminopyridine: Over-reduction of the nitro group (Bartoli) or reductive dehalogenation (Pd-catalyzed) without cyclization. | • Bartoli: Ensure the temperature is kept low (typically -40 °C to -78 °C) during Grignard addition. • Pd-catalyzed: Check for sources of protic contamination. Ensure the ligand provides sufficient steric bulk to favor productive coupling over side reactions. | |
| 3. Aldol-type Byproducts: Self-condensation of intermediate aldehydes can occur, especially under basic conditions.[4] | • Optimize base concentration and reaction time. • If possible, trap the intermediate as it forms. | |
| Difficulty with Purification | 1. Product is Highly Polar: The N-H of the azaindole and the pyridine nitrogen make the product highly polar, causing streaking on silica gel. | • Use a modified mobile phase for column chromatography, such as DCM/Methanol with 1% triethylamine or ammonia to suppress peak tailing. • Consider reverse-phase chromatography if the compound is sufficiently soluble. |
| 2. Complex Mixture of Byproducts: Multiple spots on TLC with similar Rf values to the product. | • First, address the root cause of byproduct formation using the steps above. • For purification, consider preparative HPLC for difficult separations.[18] • Recrystallization may be effective if a suitable solvent system can be found. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low yield in a typical 7-azaindole synthesis.
Caption: A decision tree for troubleshooting low-yield 7-azaindole synthesis.
Experimental Protocols
Protocol 1: Generalized Bartoli Synthesis of a 7-Substituted Indole
This protocol is adapted from the general principles of the Bartoli reaction, which converts an ortho-substituted nitroarene into a 7-substituted indole[7][9][19].
Diagram of the Bartoli Synthesis Mechanism
Caption: Simplified mechanism of the Bartoli indole synthesis.
Methodology:
-
Glassware Preparation: Rigorously flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reaction Setup: To the flask, add the ortho-substituted 2-nitropyridine (1.0 equiv). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain a low temperature to minimize side reactions.
-
Grignard Addition: Slowly add a solution of the vinyl Grignard reagent (e.g., vinylmagnesium bromide, 3.0–3.5 equiv) dropwise via syringe over 30–60 minutes. The reaction is often exothermic; maintain the internal temperature below -70 °C.
-
Expert Tip: A color change (often to a deep red or brown) is typically observed upon addition. The use of at least 3 equivalents is necessary[7].
-
-
Stirring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1–2 hours.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Let it stir overnight (12–16 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C (ice bath).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution (e.g., hexanes/ethyl acetate) is typically effective. Adding 1% triethylamine to the eluent can help reduce tailing for polar products.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This two-step, one-pot procedure is a powerful modern method for synthesizing 2-substituted 7-azaindoles from 2-amino-3-iodopyridine[13].
Methodology:
-
Reaction Setup (Sonogashira Coupling): In a Schlenk flask under a nitrogen atmosphere, combine 2-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add Reagents: Add anhydrous THF and triethylamine (TEA, 2.0 equiv). Stir for 5 minutes. Then, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 4–6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting iodide.
-
Solvent Removal: After the coupling is complete, remove the solvents under reduced pressure. Do not perform an aqueous workup at this stage.
-
Setup for Cyclization: To the flask containing the crude 2-amino-3-(alkynyl)pyridine intermediate, add anhydrous toluene.
-
Base and Additive: Add potassium tert-butoxide (KOtBu, 1.5 equiv) and 18-crown-6 (0.1 equiv). The crown ether is crucial for solubilizing the potassium base and accelerating the reaction[13].
-
Cyclization: Heat the mixture to 65 °C and stir for 2–4 hours, monitoring by TLC/LC-MS until the cyclization is complete.
-
Workup and Purification: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: Titration of Grignard Reagents (Salicylaldehyde Phenylhydrazone Method)
Ensuring the exact molarity of your Grignard reagent is critical for reproducibility. This is a simple and reliable visual titration method.
-
Preparation: Flame-dry a 25 mL Erlenmeyer flask containing a stir bar and seal with a rubber septum. Allow to cool under nitrogen.
-
Indicator: Add a small amount (approx. 20-30 mg) of salicylaldehyde phenylhydrazone to the flask. Dissolve it in ~5 mL of anhydrous THF. The solution will be nearly colorless.
-
Titration: Using a 1.0 mL syringe, slowly add the Grignard reagent solution dropwise to the stirring indicator solution.
-
Endpoint: The endpoint is reached upon the appearance of a persistent yellow-orange color, indicating that all the indicator has been consumed.
-
Calculation: Record the volume (V, in mL) of Grignard reagent added. The molarity (M) is calculated as follows: M = (mass of indicator in mg) / (V in mL × 210.25 mg/mmol) (Note: The molecular weight of salicylaldehyde phenylhydrazone is 210.25 g/mol . The reaction stoichiometry is 1:1).
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Pyrrolo[2,3-c]pyridine Synthesis
Welcome to the Technical Support Center for Pyrrolo[2,3-c]pyridine (6-azaindole) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrrolo[2,3-c]pyridines are a class of compounds with significant interest in medicinal chemistry. However, their synthesis can be accompanied by the formation of challenging side products. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Yield in Fischer Indole Synthesis of Azaindoles
Question: I am attempting a Fischer indole synthesis to prepare a pyrrolo[2,3-c]pyridine from a pyridylhydrazine and a ketone/aldehyde, but I am observing very low to no product formation. What is causing this and how can I improve the reaction?
Answer:
The Fischer indole synthesis, while a classic method, is notoriously challenging for the preparation of azaindoles. The reduced reactivity of pyridylhydrazines compared to their phenylhydrazine counterparts is a known issue.[1][2]
Root Cause Analysis:
The core of the problem lies in the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which decreases the nucleophilicity of the hydrazine nitrogens. This has two major consequences:
-
Unfavorable Tautomerization: The key[3][3]-sigmatropic rearrangement step of the Fischer synthesis requires the formation of an enehydrazine tautomer. The electron-deficient pyridine ring disfavors this tautomerization, thus impeding the reaction progress.[2]
-
Protonation of the Pyridine Nitrogen: In the acidic conditions typically used for the Fischer indole synthesis, the pyridine nitrogen can be protonated. This further increases the electron-withdrawing effect, deactivating the system towards the desired cyclization.[2]
Troubleshooting and Optimization Strategies:
| Strategy | Rationale | Representative Protocol |
| Use of Stronger Acids/Lewis Acids | Harsher acidic conditions can sometimes force the reaction forward. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used. | 1. Mix the pyridylhydrazine (1 equiv.) and the carbonyl compound (1.1 equiv.). 2. Add polyphosphoric acid (PPA) (10-20 equiv. by weight). 3. Heat the mixture to 120-180 °C for 2-6 hours, monitoring by TLC. 4. Cool the reaction, then carefully quench with ice-water and neutralize with a strong base (e.g., NaOH). 5. Extract the product with an appropriate organic solvent. |
| Microwave-Assisted Synthesis | Microwave heating can significantly accelerate the reaction, often leading to improved yields and shorter reaction times, even for less reactive substrates. | 1. In a microwave vial, combine the pyridylhydrazine (1 equiv.), carbonyl compound (1.2 equiv.), and an acid catalyst (e.g., PPA or Amberlyst-15) in a high-boiling solvent like diphenyl ether or ethylene glycol. 2. Heat in a microwave reactor at 150-220 °C for 10-30 minutes. 3. Follow a standard aqueous workup and purification. |
| Introduction of Electron-Donating Groups | If your synthetic route allows, having an electron-donating group (e.g., methoxy, alkyl) on the pyridine ring of the hydrazine can increase its reactivity and favor the required tautomerization.[2] | N/A (This is a substrate design consideration) |
Logical Flow for Troubleshooting Fischer Azaindolization:
Caption: Troubleshooting workflow for the Fischer Azaindolization.
Issue 2: Regioselectivity Problems - N-Alkylation vs. C-Alkylation
Question: I am trying to functionalize my pyrrolo[2,3-c]pyridine, but I am getting a mixture of N-alkylated and C-alkylated products. How can I control the regioselectivity of this reaction?
Answer:
The pyrrolo[2,3-c]pyridine core has multiple nucleophilic sites, primarily the pyrrole nitrogen (N1) and the C3 position of the pyrrole ring. The competition between N-alkylation and C-alkylation is a common challenge. The outcome is highly dependent on the reaction conditions, particularly the base and solvent used.
Mechanistic Insight:
The regioselectivity is governed by the nature of the pyrrolopyridine anion formed upon deprotonation.
-
N-Alkylation (Kinetic Product): Deprotonation with a strong, non-coordinating base in a polar aprotic solvent (like DMF or DMSO) generates a "harder" anion, favoring reaction at the more electronegative nitrogen atom. This is often the kinetically favored pathway.
-
C3-Alkylation (Thermodynamic Product): The use of a coordinating counter-ion (like Mg²⁺ or Zn²⁺) or a less polar solvent can favor the formation of a "softer" anion, leading to alkylation at the C3 position. This is often the thermodynamically favored pathway.
Strategies for Regiocontrol:
| Parameter | For N-Alkylation | For C3-Alkylation |
| Base | Strong, non-coordinating bases (e.g., NaH, K₂CO₃, Cs₂CO₃) | Grignard reagents (e.g., MeMgBr) or organolithium reagents followed by transmetalation. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Less polar (e.g., Toluene, Dioxane) |
| Protecting Group | N/A | Use of a removable protecting group on the pyrrole nitrogen (e.g., SEM, Boc, Ts) directs alkylation to the C3 position. |
Experimental Protocol for Selective N-Alkylation:
-
To a solution of the pyrrolo[2,3-c]pyridine (1 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Factors influencing N- vs. C3-alkylation.
Issue 3: Formation of Dimerized or Polymeric Byproducts
Question: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halogenated pyrrolo[2,3-c]pyridine, I am observing significant amounts of what appears to be a homocoupled dimer of my starting material. How can I prevent this?
Answer:
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of dimers of the starting material. This is particularly prevalent with electron-rich heterocyclic systems.
Plausible Mechanisms for Dimer Formation:
-
Reductive Elimination from a Pd(II) Intermediate: Two molecules of the pyrrolopyridine can oxidatively add to a Pd(0) center, forming a diaryl-Pd(II) species, which then undergoes reductive elimination to yield the dimer.
-
Transmetalation between Organopalladium Intermediates: An organopalladium intermediate can undergo transmetalation with another molecule of the starting material or its corresponding organometallic species.
Mitigation Strategies:
| Strategy | Rationale | Practical Implementation |
| Choice of Ligand | Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway and suppress side reactions by stabilizing the catalytic species. | For Suzuki couplings, consider using ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos or DavePhos can be effective. |
| Control of Stoichiometry and Addition Rate | Slow addition of the limiting reagent can help to maintain a low concentration of the reactive species, thus minimizing the chances of dimerization. | Use a syringe pump for the slow addition of the boronic acid/ester or the amine to the reaction mixture containing the catalyst and the halogenated pyrrolopyridine. |
| Use of Additives | Additives can influence the stability and reactivity of the catalytic species and intermediates. | In some cases, the addition of silver salts (e.g., Ag₂O) can act as an oxidant to regenerate the active catalyst and minimize side reactions. |
| Lowering Reaction Temperature | Dimerization often has a higher activation energy than the desired cross-coupling. Running the reaction at a lower temperature can sometimes favor the product over the dimer. | Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C). |
Optimized Suzuki Coupling Protocol to Minimize Dimerization:
-
To a reaction vessel, add the halogenated pyrrolo[2,3-c]pyridine (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 1-5 mol%).
-
Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
References
Technical Support Center: Improving the Solubility of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this promising heterocyclic compound. We provide in-depth, field-proven insights and practical protocols to help you achieve your desired concentrations and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and common initial queries regarding the solubility of this compound.
Q1: What are the basic chemical properties of this compound?
A1: Understanding the molecule's structure is the first step to solving solubility issues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Appearance | Likely a solid at room temperature | |
| Boiling Point | 362.3 °C at 760 mmHg | [1] |
| Predicted pKa | ~13.22 (Pyrrole N-H), Pyridine N is basic | [2] |
| Predicted Solubility | Slightly soluble to poorly soluble in water | [2][3] |
The structure contains a fused pyrrolo[2,3-c]pyridine scaffold. This is a heterocyclic system with both a pyrrole and a pyridine ring.[3] The pyridine nitrogen atom provides a basic center, making the molecule's solubility highly dependent on pH. The overall structure is largely hydrophobic, which is the primary reason for its limited aqueous solubility.
Q2: Why is my compound poorly soluble in neutral aqueous solutions?
A2: The limited aqueous solubility is due to the compound's molecular structure. The fused aromatic ring system is nonpolar and hydrophobic, meaning it does not interact favorably with polar water molecules. While the methoxy group and nitrogen atoms offer some polarity, the dominant characteristic is that of a lipophilic molecule, which is a common challenge for many heterocyclic drug candidates.[4] Many new chemical entities exhibit poor aqueous solubility, falling into BCS Class II or IV.[5]
Q3: What are the recommended starting solvents for making a stock solution?
A3: For creating a concentrated stock solution, it is best to start with polar, water-miscible organic solvents. We recommend the following:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
N-methyl-2-pyrrolidone (NMP) [5]
Always start with a small amount of your compound and titrate the solvent to determine the maximum solubility. These stock solutions can then be diluted into your aqueous experimental medium, though this step often presents its own challenges (see Troubleshooting Section 2).
Section 2: Troubleshooting Common Solubility Issues
This section provides structured, step-by-step guidance for overcoming specific solubility problems you may encounter in the lab.
Problem 1: My compound will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
Cause: At neutral pH, the compound is in its un-ionized, neutral form, which has very low intrinsic water solubility. The basic nitrogen on the pyridine ring is not protonated.
Solution: pH Adjustment. By lowering the pH, you can protonate the basic pyridine nitrogen, forming a more soluble salt in situ. For many ionizable drugs, adjusting the pH is a primary method for improving solubility.[6][7]
-
Preparation: Prepare a series of aqueous buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 2 to 7.
-
Dispersion: Add a small, known amount of this compound to a fixed volume of each buffer to create a slurry.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for several hours (or until equilibrium is reached) to allow for maximum dissolution.
-
Separation: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Analyze the supernatant using a suitable method (e.g., HPLC-UV, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
Analysis: Plot the measured solubility against the buffer pH. You should observe a significant increase in solubility as the pH decreases.
Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[7] By moving the pH below the pKa of the pyridine nitrogen's conjugate acid, the equilibrium shifts towards the more soluble, protonated form.
Caption: pH effect on the ionization and solubility of the compound.
Problem 2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer.
Cause: This is a common issue where the compound is "shocked" out of solution when the highly solubilizing organic solvent is diluted into a poor solvent (the aqueous buffer). This is often referred to as precipitation upon dilution.
Solution: Co-solvency. The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[6][8] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5]
-
Solvent Screening: Prepare concentrated stock solutions of your compound in various pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Ternary Phase Diagram (Simplified):
-
Create a series of vehicle blends. For example, start with a 50:50 mix of your co-solvent (e.g., PEG 400) and your aqueous buffer.
-
Prepare further dilutions: 40:60, 30:70, 20:80, 10:90 (co-solvent:buffer).
-
-
Solubility Determination: Add an excess of the compound to each blend. Equilibrate, separate, and quantify the dissolved concentration as described in the pH protocol.
-
Optimization: Identify the blend with the minimal amount of co-solvent required to maintain the desired concentration of your compound without precipitation.
-
Important Note: Always be mindful of the final co-solvent concentration in your experiment, as high levels can affect biological assays (e.g., cell viability, enzyme activity).
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Increases ionization | Simple, effective for ionizable drugs | May not be compatible with assay pH; risk of precipitation if pH shifts |
| Co-solvency | Reduces solvent polarity | Easy to prepare; can solubilize many nonpolar drugs | High concentrations can be toxic to cells or interfere with assays |
| Complexation | Encapsulates the drug molecule | High solubilization potential; often low toxicity | Can alter drug availability; requires specific host-guest chemistry |
| Solid Dispersion | Creates amorphous, high-energy form | Significantly improves dissolution and bioavailability | Requires specialized formulation processing |
Problem 3: I need a higher aqueous concentration for my in vivo studies than pH or co-solvents can safely provide.
Cause: For some applications, especially parenteral or oral dosing, the required concentration exceeds what can be achieved with simple solvent manipulations without introducing toxicity.
Solution: Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is significantly more water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with high water solubility and low toxicity.[6]
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 2, 5, 10, 15, 20% w/v HP-β-CD).
-
Add Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Sample and Analyze: Filter the samples through a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid. Dilute and quantify the drug concentration in the filtrate via HPLC.
-
Plot and Interpret: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear increase (an A-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant.[11]
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Problem 4: I am working on an oral formulation and need to improve the dissolution rate and bioavailability.
Cause: Poor aqueous solubility often leads to a slow dissolution rate in the gastrointestinal tract, resulting in low and variable oral bioavailability. The drug must be in solution to be absorbed.[13]
Solution: Solid Dispersion Technology. A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic carrier matrix.[14][15] This technique can enhance solubility and dissolution by presenting the drug in an amorphous, high-energy state with an increased surface area.[16] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[17]
This is an advanced technique typically requiring specialized equipment.
-
Carrier Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 8000).
-
Preparation Method:
-
Solvent Evaporation: Dissolve both the drug and the carrier in a common volatile solvent, then evaporate the solvent to obtain the solid dispersion.[14]
-
Hot-Melt Extrusion (HME): Blend the drug and carrier powders and process them through a hot-melt extruder. This method is solvent-free and scalable.[16]
-
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is amorphous within the dispersion.
-
Dissolution Testing: Perform in vitro dissolution tests (e.g., USP Apparatus II) to compare the release profile of the solid dispersion against the pure, crystalline drug. The solid dispersion should show a much faster and higher extent of dissolution.
Caption: Decision workflow for troubleshooting solubility issues.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. scispace.com [scispace.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
Troubleshooting N-protection and deprotection of azaindoles
Welcome to the Technical Support Center for Azaindole Chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of N-protection and deprotection of azaindole scaffolds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges you may encounter in the lab.
Part 1: General Principles & Protecting Group Selection
This section addresses foundational questions regarding the strategy of protecting the azaindole nitrogen. The choice of protecting group is critical as it influences the reactivity and stability of the entire heterocyclic system.
Q1: Why is N-protection of azaindoles so critical, and what are the primary factors to consider when choosing a protecting group?
A1: The N-H proton of the azaindole pyrrole ring is acidic and the nitrogen itself is nucleophilic. Protection is necessary to prevent unwanted side reactions during subsequent synthetic steps, such as lithiation, coupling, or electrophilic substitution.[1][2] The introduction of a nitrogen atom into the indole's benzene ring deactivates the system towards electrophilic aromatic substitution by pulling electron density away.[3] Therefore, the choice of protecting group can dramatically alter the electronic nature of the ring system.
Key considerations for selecting a protecting group include:
-
Stability: The group must be robust enough to withstand the reaction conditions of subsequent steps.[1]
-
Orthogonality: In a multi-step synthesis, you may need to remove one protecting group without affecting others.[1][4] This requires an orthogonal protection strategy where each group is cleaved by a unique set of reagents.
-
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyls, Boc) decrease the electron density of the pyrrole ring, making it more stable to oxidation but less reactive towards electrophiles.[5] Electron-donating or neutral groups (e.g., SEM, THP) have a lesser impact on the ring's electronics.[5]
-
Directing Effects: Some groups, like SEM, can direct metallation to specific positions (e.g., C3-lithiation), offering regiochemical control.[6][7]
-
Ease of Introduction and Removal: The ideal protecting group is introduced and removed in high yield under mild conditions that do not compromise the integrity of your molecule.[1][2]
Decision Tree for Protecting Group Selection
To aid in this critical decision, the following logic diagram outlines a selection process based on downstream reaction conditions.
Caption: Decision tree for azaindole N-protecting group selection.
Part 2: Troubleshooting N-Protection
This section focuses on common problems encountered during the introduction of the protecting group.
Q2: My N-Boc protection of a 7-azaindole is sluggish and gives low yields. What's going wrong?
A2: This is a common issue. While Boc protection is generally reliable, its success with azaindoles depends heavily on the reaction conditions.[5][8]
-
Causality: The N-H of azaindole is less acidic than that of indole, requiring more robust basic conditions for deprotonation. Incomplete deprotonation is the most frequent cause of low yield. Furthermore, the pyridine nitrogen can be competitive in some reactions, although N1-protection is generally favored.
-
Troubleshooting Steps:
-
Base Selection: If you are using a mild base like triethylamine (TEA) or NaHCO₃, switch to a stronger base. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is highly effective for ensuring complete deprotonation.
-
Solvent: Ensure your solvent is anhydrous. Water can quench the base and hinder the reaction.
-
Temperature: While many Boc protections run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can often drive it to completion.[9]
-
Reagent Stoichiometry: Use a slight excess of Boc-anhydride (Boc₂O), typically 1.1-1.2 equivalents.
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Base | TEA, NaHCO₃ | NaH, KHMDS | Ensures complete deprotonation of the less acidic azaindole N-H. |
| Solvent | DCM, THF | Anhydrous DMF, Anhydrous THF | Aprotic polar solvents improve solubility and favor the reaction. |
| Temperature | Room Temperature | 40-50 °C | Provides activation energy to overcome a sluggish reaction barrier. |
| Boc₂O | 1.1 eq | 1.2 - 1.5 eq | Pushes the equilibrium towards the product, especially if the base is weak. |
Q3: I'm trying to protect my 7-azaindole with a tosyl (Ts) group, but the reaction is messy. How can I improve this?
A3: Sulfonyl groups are excellent electron-withdrawing protectors, stable to a wide range of conditions, but their introduction can be problematic if not optimized.[10]
-
Causality: The reaction of tosyl chloride (TsCl) with the azaindole anion can be aggressive. The primary issues are often related to the choice of base and the potential for side reactions on other parts of the molecule. Pyridine is often used as both a base and a solvent for tosylations, but its nucleophilicity can sometimes lead to byproducts.
-
Troubleshooting Steps:
-
Deprotonation First: A cleaner method is to perform a two-step, one-pot procedure. First, deprotonate the azaindole completely with a strong, non-nucleophilic base like NaH in anhydrous THF or DMF at 0 °C.
-
Slow Addition: Once deprotonation is complete, add a solution of TsCl dropwise at 0 °C and then allow the reaction to warm slowly to room temperature. This minimizes side reactions and potential dimerization.
-
Alternative Base System: If pyridine is problematic, consider using triethylamine with a catalytic amount of DMAP (4-dimethylaminopyridine).[10]
-
Part 3: Troubleshooting N-Deprotection
Removing the protecting group cleanly is often more challenging than putting it on. This section addresses these final-step hurdles.
Q4: I'm removing a Boc group with TFA/DCM, but my product is degrading. How can I achieve a cleaner deprotection?
A4: This is a classic problem, especially if your azaindole contains other acid-sensitive functional groups (e.g., esters, acetals, or electron-rich aromatic rings).[11][12] The tert-butyl cation generated during deprotection is a powerful electrophile that can cause unwanted alkylation side reactions.[12][13]
-
Causality: Trifluoroacetic acid (TFA) is a very strong acid. Prolonged exposure or high concentrations can cleave other protecting groups or protonate sensitive functionalities, leading to decomposition. The generated t-butyl cation can also alkylate nucleophilic sites on your molecule.[12]
Workflow for Troubleshooting Boc Deprotection
Caption: Troubleshooting workflow for acid-mediated Boc deprotection.
-
Solutions:
-
Use a Cation Scavenger: Add a scavenger like triethylsilane (TES), thioanisole, or anisole to your reaction mixture. These will trap the t-butyl cation, preventing it from reacting with your substrate.[12]
-
Milder Acidic Conditions: Switch from neat TFA to a milder system. 4M HCl in dioxane is a very common and effective alternative that is often less harsh.[11] Running the reaction at 0 °C can also significantly reduce side reactions.[14]
-
Basic or Neutral Deprotection: For highly sensitive substrates, acidic conditions may be completely incompatible. N-Boc groups on electron-deficient heterocycles like azaindoles can often be removed under basic conditions (e.g., K₂CO₃ in methanol) or via thermolysis.[5][15][16]
-
Q5: My SEM-deprotection with TBAF is giving a complex mixture of products, including what appears to be a dimer of my azaindole.
A5: This is a known and challenging side reaction specific to SEM deprotection.
-
Causality: The deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group proceeds via elimination, releasing formaldehyde as a byproduct.[17] Azaindoles are susceptible to reaction with formaldehyde, which can lead to the formation of methylene-bridged dimers or other related adducts.[17]
-
Troubleshooting Steps:
-
Formaldehyde Scavenger: The most direct solution is to add a scavenger to trap the formaldehyde as it is formed. A common choice is a mild nucleophile like piperidine or morpholine.
-
Optimize Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction to stop it as soon as the starting material is consumed can minimize byproduct formation.
-
Switch to Acidic Deprotection: If scavenging is ineffective, consider switching to acidic deprotection conditions (e.g., aqueous HCl in ethanol).[7] This pathway often avoids the formaldehyde issue but must be compatible with the rest of your molecule.
-
Q6: I need to remove a Tosyl (Ts) group, but the standard strong acid or reductive cleavage methods (e.g., Mg/MeOH) are destroying my molecule. Are there any alternatives?
A6: Yes, the harshness of sulfonyl group removal is a significant drawback.[5][10] The choice of alternative depends on the specific sulfonyl group used. This is a prime example of why planning your protecting group strategy from the beginning is crucial.
-
Causality: The sulfur-nitrogen bond in a sulfonamide is very stable. Cleavage typically requires powerful reducing agents or superacids, which have poor functional group tolerance.
-
Solutions & Future Strategy:
-
For Tosyl (Ts): If you are committed to a tosyl group, milder reductive conditions using samarium iodide (SmI₂) can sometimes be effective where others fail.[18]
-
Use a More Labile Sulfonyl Group: For future syntheses, consider using a 2-nitrobenzenesulfonyl (nosyl, Ns) or 4-nitrobenzenesulfonyl group instead of tosyl. The nitro group activates the aromatic ring toward nucleophilic aromatic substitution.
-
Nosyl (Ns) Deprotection: The Ns group can be cleaved under much milder, nucleophilic conditions, typically using a thiol (like thiophenol) and a base (like K₂CO₃ or Cs₂CO₃) in DMF.[10][19] This method is orthogonal to most other protecting groups and is compatible with a wide range of functionalities.
-
Part 4: Experimental Protocols
These are representative protocols. Always adapt concentrations, temperatures, and reaction times for your specific substrate.
Protocol 1: General Procedure for N-Boc Protection of 7-Azaindole
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (to make a ~0.5 M solution) and cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium salt of the azaindole forms.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for TFA-Mediated N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected azaindole (1.0 eq) in dichloromethane (DCM, to make a ~0.1 M solution) in a round-bottom flask at room temperature. For acid-sensitive substrates, add a scavenger such as triethylsilane (3.0 eq).
-
Deprotection: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.[14][20]
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor completion by TLC or LC-MS. Caution: CO₂ gas is evolved.[13][20]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Dissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution. Be cautious of gas evolution. Extract the aqueous layer with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected azaindole. Further purification may be required.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. reddit.com [reddit.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Bases - Wordpress [reagents.acsgcipr.org]
- 17. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Regioselectivity in the Functionalization of Pyrrolopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyridines (azaindoles). This guide is designed to provide in-depth, practical solutions to the common and complex regioselectivity challenges encountered during the functionalization of these vital heterocyclic scaffolds. Pyrrolopyridines are privileged structures in medicinal chemistry, and mastering their selective modification is key to unlocking their full therapeutic potential.[1][2]
This resource is structured to address your issues in a direct, question-and-answer format, moving from frequently encountered problems to detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the functionalization of the 7-azaindole scaffold, the most studied isomer.
Q1: Why is direct electrophilic substitution on 7-azaindole often unselective?
Answer: The pyrrolopyridine core has a complex electronic landscape. The pyridine ring is electron-deficient, which deactivates the fused benzene-like portion towards electrophilic attack. Conversely, the pyrrole ring is electron-rich and thus the preferred site for electrophilic substitution.[3] However, without a directing group, electrophiles often react at the most nucleophilic carbon, which is typically the C3 position. This inherent reactivity can lead to a lack of selectivity, especially when functionalization at other positions is desired.[4]
Q2: I am trying to perform a Friedel-Crafts acylation on unprotected 7-azaindole and I'm getting a mixture of products, including N-acylation. How can I improve C3-selectivity?
Answer: This is a classic challenge. The nitrogen of the pyrrole ring (N1) is nucleophilic and can compete with the C3 position for the acylating agent, leading to N-acylation or even di-acylation.[5] To favor C3-acylation, consider the following:
-
Lewis Acid Choice: Strong Lewis acids can complex with the pyridine nitrogen, further deactivating the ring system and potentially leading to polymerization. Milder Lewis acids like ZnCl₂, Fe(III) compounds, or Y(OTf)₃ can be more effective.[5][6]
-
Solvent and Temperature: Using non-polar solvents can disfavor the formation of charged intermediates that lead to N-acylation. Running the reaction at lower temperatures can also increase selectivity.
-
Reagent Choice: Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can sometimes improve selectivity.[5]
-
Microwave Irradiation: In some cases, microwave-assisted synthesis in the presence of a catalyst like Y(OTf)₃ in an ionic liquid has been shown to provide excellent C3-regioselectivity rapidly and without the need for N-protection.[5]
Q3: What is the best general strategy to achieve functionalization at any desired position on the 7-azaindole ring?
Answer: There isn't a single "best" strategy, as the optimal approach depends on the target position and the desired functional group. However, a powerful and versatile approach is Directed ortho Metalation (DoM) .[7][8] This strategy involves installing a Directed Metalation Group (DMG) on the ring, which then directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent carbon. The resulting organometallic species can then be quenched with an electrophile. By strategically choosing and even "dancing" the DMG around the ring, one can achieve highly regioselective functionalization at positions that are inaccessible to direct electrophilic substitution.[7][9][10]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for more advanced regioselectivity problems.
Issue 1: Poor Regioselectivity in Halogenation
Scenario: "I am attempting to brominate my substituted 7-azaindole with NBS, but I am getting a mixture of C3-brominated and di-brominated products. My goal is selective C3-monobromination."
Root Cause Analysis: The high reactivity of reagents like N-bromosuccinimide (NBS) can lead to over-halogenation, especially if the substrate is electron-rich. The initial C3-brominated product can still be sufficiently activated for a second halogenation to occur.
Troubleshooting Protocol:
-
Reagent Stoichiometry and Temperature Control:
-
Step 1: Carefully control the stoichiometry. Begin with a substoichiometric amount of NBS (e.g., 0.95 equivalents) to minimize di-substitution.
-
Step 2: Perform the reaction at a low temperature (e.g., start at -78 °C and slowly warm up) to moderate the reactivity.
-
Step 3: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed but before significant di-bromination occurs.
-
-
Alternative Halogenating Agents:
-
Consider milder brominating agents. Tetrabutylammonium tribromide (TBATB) has been shown to be a mild and highly regioselective reagent for the bromination of other pyrrole-containing heterocycles.[11]
-
For chlorination, enzymatic methods using flavin-dependent halogenases like PrnC are emerging as highly selective alternatives to harsh chemical methods.[12]
-
-
Protecting Group Strategy:
-
If direct halogenation remains unselective, consider protecting the pyrrole nitrogen. An N-sulfonyl protecting group can modulate the electronic properties of the ring, sometimes favoring C3-sulfenylation, which can be a precursor to other C3-functionalized compounds.[13]
-
Issue 2: Failure to Achieve C6-Functionalization via Directed Metalation
Scenario: "I have installed an N,N-diisopropylcarbamoyl group at the N7 position of my 7-azaindole, intending to direct lithiation to C6. However, upon quenching with an electrophile, I get low yields and a mixture of isomers, including some C2-functionalization."
Root Cause Analysis: While the N7-carbamoyl group is a known DMG for the C6 position, the reaction conditions are critical. Competing deprotonation at other sites, particularly the acidic C2 position, can occur. Furthermore, the stability of the lithiated intermediate is crucial.
Troubleshooting Protocol:
-
Optimization of Metalation Conditions:
-
Base: LDA (Lithium diisopropylamide) is a common choice. However, the choice of base and its stoichiometry are critical. Ensure at least 2.0 equivalents of LDA are used to deprotonate both the N1-H (if unprotected) and the target C-H bond.
-
Temperature and Time: Metalation is typically performed at -78 °C for 1-2 hours. Insufficient time may lead to incomplete deprotonation, while higher temperatures can cause decomposition or rearrangement of the lithiated intermediate.
-
Solvent: THF is the standard solvent. Ensure it is anhydrous.
-
-
The "DMG Dance" for C2,C6-Difunctionalization:
-
A fascinating and powerful strategy developed by Snieckus and co-workers is the "DMG Dance".[7][10] This involves the initial N7-carbamoyl directed metalation and quench at C6. Subsequently, a catalytic amount of a chloroformate can induce the carbamoyl group to "dance" from N7 to N1. This N1-carbamoyl group then acts as a DMG for the C2 position, allowing for a second, highly regioselective functionalization.[7][9]
Workflow: The Directed Metalation Group (DMG) Dance
Caption: The DMG Dance strategy for iterative functionalization.
-
Issue 3: Controlling Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization
Scenario: "I am exploring a palladium-catalyzed C-H arylation of 7-azaindole. How can I control whether the reaction occurs on the pyrrole ring (C2/C3) versus the pyridine ring (C4/C5/C6)?"
Root Cause Analysis: The regioselectivity of transition-metal-catalyzed C-H functionalization is governed by a combination of factors: the inherent reactivity of the C-H bonds, the directing ability of substituents on the substrate, and the nature of the catalyst and ligands.[14][15] The pyrrole ring C-H bonds are generally more electron-rich and reactive, often leading to preferential functionalization at C2 or C3.[15] Accessing the pyridine ring requires overcoming this intrinsic reactivity.
Troubleshooting Protocol & Strategy Selection:
-
Leveraging Directing Groups: This is the most reliable method for achieving regioselectivity on the pyridine ring.
-
For C2/C3 Functionalization: A removable directing group at the N1 position (e.g., a pyridyl group) can direct the catalyst to the C2 position.
-
For C4-C7 Functionalization: Installing a directing group on the pyridine ring itself is often necessary. For example, a picolinamide directing group can be used to direct functionalization to otherwise inaccessible positions on the benzenoid fragment of indoles, a strategy that can be adapted to azaindoles.[15]
-
-
Ligand and Catalyst Tuning:
-
The steric and electronic properties of the ligand coordinated to the metal center can influence which C-H bond is accessed. Bulky ligands may favor less sterically hindered positions. Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
-
Substrate Modification:
-
Pre-functionalizing the ring can block more reactive sites. For example, if C3 is blocked with a removable group, C-H activation may be forced to occur at other positions.
-
Decision Tree: Choosing a C-H Functionalization Strategy
Caption: Decision guide for regioselective C-H activation.
Part 3: Key Experimental Protocols
Protocol 1: Regioselective C2-Metalation of 7-Azaindole via N1-DMG
This protocol is adapted from the work of Snieckus et al. and describes the C2-lithiation of N1-(N,N-diisopropylcarbamoyl)-7-azaindole.[7]
Materials:
-
N1-(N,N-diisopropylcarbamoyl)-7-azaindole
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., Iodine, Iodomethane, etc.)
-
Argon atmosphere setup
Procedure:
-
To a flame-dried, argon-purged flask, add the N1-carbamoyl-7-azaindole (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (to make a 0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (2.2 equiv) dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add the chosen electrophile (2.5-3.0 equiv) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Position | Directing Group | Base | Typical Yields | Reference |
| C2 | N1-CON(iPr)₂ | LDA | 70-90% | [7] |
| C6 | N7-CON(iPr)₂ | LDA | 65-85% | [7] |
| C4 | C3-DMG + N1 protection | LDA/TMP-bases | 54-94% | [16] |
Table 1: Summary of Regioselective Metalation Conditions for 7-Azaindole.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. library.ncl.res.in [library.ncl.res.in]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Managing reaction impurities in 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, it provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical management of reaction impurities.
Troubleshooting Guide: Impurity Profiling and Mitigation
This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common impurities and provide actionable protocols to resolve them.
Question 1: My TLC/LC-MS shows two major spots post-reaction: my desired product and a significant amount of unreacted starting material. How can I drive the reaction to completion without generating more impurities?
Answer:
This is a common issue stemming from insufficient electrophilic activation or incomplete consumption of the starting material, 7-methoxy-1H-pyrrolo[2,3-c]pyridine. The key is to carefully balance reactivity with selectivity.
Root Cause Analysis:
The pyrrole ring of the 7-azaindole scaffold is highly electron-rich and activated towards electrophilic aromatic substitution (EAS).[1] However, the reaction's success depends on the potency of the electrophilic bromine species (Br+) generated and the reaction kinetics. Insufficient brominating agent, low temperature, or short reaction times can lead to an incomplete reaction.
Recommended Actions:
-
Reagent Stoichiometry: Ensure you are using a slight excess of the brominating agent. For N-Bromosuccinimide (NBS), a stoichiometry of 1.1 to 1.2 equivalents relative to the starting material is often optimal to ensure full conversion.[2]
-
Temperature Control: While low temperatures (0-5 °C) are recommended to start the reaction and control selectivity, you can allow the reaction to slowly warm to room temperature and stir for an extended period (6-16 hours) to push it to completion.[3] Monitor progress every 1-2 hours via TLC or LC-MS.
-
Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are effective for this type of bromination as they can help to solubilize the starting material and the NBS.
Workflow: Driving the Reaction to Completion
Caption: A workflow for troubleshooting an incomplete bromination reaction.
Question 2: I've formed a byproduct with a mass of (M+78/80), suggesting a dibrominated species. How did this happen and how can I prevent it?
Answer:
The formation of a dibrominated product is a classic example of over-reaction due to the high nucleophilicity of the pyrrolo[2,3-c]pyridine core.
Root Cause Analysis:
The pyrrole moiety is significantly more activated towards EAS than the pyridine ring. After the first bromination at the C3 position, the molecule is slightly deactivated, but still susceptible to a second electrophilic attack, especially under harsh conditions (e.g., excess bromine, high temperatures).[4] The second bromination most likely occurs at another available position on the electron-rich pyrrole ring.
Mechanism of Over-bromination:
Caption: Reaction pathway showing the formation of the dibromo impurity.
Preventative Measures:
-
Control Stoichiometry: This is the most critical factor. Use no more than 1.1 equivalents of NBS. Weigh your reagents carefully.
-
Slow Reagent Addition: Add the NBS portion-wise or as a solution drop-wise over 30-60 minutes at 0 °C. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Maintain Low Temperature: Keep the reaction temperature at 0-5 °C during the addition and for at least the first 1-2 hours before allowing it to warm.[4]
-
Use a Milder Reagent: While NBS is standard, for particularly sensitive substrates, using a reagent like copper(II) bromide (CuBr₂) in acetonitrile can offer higher selectivity for mono-bromination of azaindoles.[5]
Table 1: Recommended Reaction Conditions to Minimize Dibromination
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents | 1.05 - 1.1 eq. | Minimizes excess electrophile available for a second reaction. |
| Temperature | 0 - 5 °C (during addition) | Reduces the reaction rate, increasing selectivity for the more activated C3 position. |
| Addition Method | Portion-wise or slow drop-wise | Prevents localized high concentrations of the brominating agent. |
| Solvent | Acetonitrile or DMF | Provides good solubility and is relatively inert. |
Question 3: My NMR shows only one bromine, but I suspect it might be the wrong regioisomer. How can I confirm the C3-bromo structure?
Answer:
Positional isomerism is a valid concern in the functionalization of heterocyclic systems. However, for the 7-azaindole core, there is a strong electronic preference for substitution at the C3 position.
Root Cause Analysis:
The regioselectivity of electrophilic substitution on the 1H-pyrrolo[2,3-c]pyridine scaffold is dictated by the electronic properties of the bicyclic system. The pyrrole ring is electron-rich (π-excessive), while the pyridine ring is electron-deficient (π-deficient).[6] Therefore, electrophilic attack will overwhelmingly favor the pyrrole ring. Within the pyrrole ring, the C3 position is the most nucleophilic and thus the most reactive site for electrophilic attack.[7]
Confirmation Methods:
-
¹H NMR Spectroscopy: The proton at the C2 position of the pyrrole ring typically appears as a distinct doublet or singlet in the aromatic region. Upon C3 bromination, this proton remains, and its chemical shift and coupling constants (if coupled to an N-H) can be diagnostic.
-
NOE (Nuclear Overhauser Effect) NMR: A 2D NOESY or 1D selective NOE experiment can be definitive. Irradiation of the methoxy protons (at C7) should show an NOE correlation to the proton at the C6 position on the pyridine ring, helping to confirm the overall scaffold assignment and rule out unexpected rearrangements.
-
X-Ray Crystallography: If you can grow a suitable crystal of your product, single-crystal X-ray diffraction provides unambiguous structural proof.
-
Reference Comparison: Compare your analytical data (NMR, MS) with published literature values for this compound.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best starting material to use for this synthesis?
The ideal starting material is 7-methoxy-1H-pyrrolo[2,3-c]pyridine with a purity of >98%.[9] Impurities in the starting material, such as isomers or related heterocycles, can lead to a complex product mixture that is difficult to purify.
Q2: How should I purify the final product?
Flash column chromatography on silica gel is the most effective method. A gradient elution system of ethyl acetate in hexanes or dichloromethane/methanol is typically successful.
-
Slurry Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column for better separation.
-
Fraction Analysis: Monitor the fractions by TLC to isolate the pure product. The desired product is typically less polar than the starting material but more polar than any nonpolar impurities.
Protocol: Flash Chromatography Purification
-
Prepare the Column: Pack a silica gel column with your chosen solvent system (e.g., starting with 10% Ethyl Acetate in Hexanes).
-
Load the Sample: Dissolve the crude material in a minimal amount of dichloromethane or the eluent, mix with a small amount of silica gel, and evaporate the solvent. Carefully add the dry powder to the top of the column.
-
Elute: Begin elution with the starting solvent mixture.
-
Run the Gradient: Gradually increase the polarity of the eluent (e.g., from 10% to 50% Ethyl Acetate in Hexanes) to elute your compounds.
-
Collect & Combine: Collect fractions and analyze by TLC. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Q3: Can this reaction be scaled up?
Yes, but careful consideration must be given to thermal management. The bromination reaction is exothermic. On a larger scale, the portion-wise or drop-wise addition of NBS must be done slowly to allow the reaction vessel's cooling system to dissipate the heat effectively and maintain the internal temperature below 10 °C. Failure to control the temperature during a large-scale reaction is a primary cause of increased dibromo-impurity formation.[10]
Q4: What are the key safety precautions for this reaction?
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and is corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and Dichloromethane are hazardous. Avoid inhalation and skin contact.
-
Workup: The reaction workup may involve quenching with aqueous solutions. Perform these steps carefully, especially if the reaction is still cold, to avoid rapid temperature changes.
References
- 1. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 2. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 3. 4-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [myskinrecipes.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 7-Azaindole Intermediates: A Guide to Enhancing Stability
From the Desk of a Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 7-azaindole intermediates. The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged structure" particularly in the development of kinase inhibitors.[1][2][3] However, its journey from starting material to final product is often fraught with stability challenges that can derail even the most meticulously planned synthetic routes.
This guide is designed to be your partner in the lab, offering not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common pitfalls of working with these valuable intermediates and provide field-proven strategies to enhance their stability, ensuring the successful progression of your research and development efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns that researchers encounter when working with 7-azaindole intermediates.
Q1: My 7-azaindole intermediate appears to be degrading upon standing, even at low temperatures. What are the likely causes?
Degradation of 7-azaindole intermediates can be attributed to several factors, primarily oxidation and hydrolysis. The 7-azaindole ring system, while aromatic, possesses reactive sites susceptible to attack. The pyrrole moiety can be electron-rich and prone to oxidation, while the pyridine nitrogen introduces a degree of electron deficiency to the pyridine ring. The N-H of the pyrrole ring can be deprotonated, and the resulting 7-azaindol-1-yl anion can be unstable towards air and moisture.[4]
Q2: I'm observing the formation of a dark, tarry substance in my reaction mixture. What is happening and how can I prevent it?
The formation of dark, insoluble materials is often indicative of polymerization or extensive degradation. This can be triggered by harsh reaction conditions, such as strong acids or bases, or prolonged exposure to heat. The inherent reactivity of the 7-azaindole nucleus can lead to self-condensation or reaction with other species in the mixture under these conditions.
Q3: Are there specific functional groups that are particularly problematic when attached to the 7-azaindole core?
Yes, certain functional groups can exacerbate the instability of 7-azaindole intermediates. For example, electron-donating groups on the pyrrole ring can increase its susceptibility to oxidation. Conversely, strong electron-withdrawing groups on the pyridine ring can make it more susceptible to nucleophilic attack. Unprotected hydroxyl or amino groups can also be sites of unwanted side reactions.
Q4: How does pH affect the stability of my 7-azaindole intermediate?
The pH of the reaction medium is a critical parameter.[5] Both acidic and basic conditions can lead to degradation, although the mechanisms differ. In acidic media, protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack or promote other rearrangements.[6] In basic media, deprotonation of the pyrrole N-H can generate the less stable anion, which is susceptible to oxidation.[4] The optimal pH for stability is typically near neutral, but this can be highly dependent on the specific substitution pattern of the intermediate.
Troubleshooting Guides: From Problem to Solution
This section provides a more in-depth analysis of common stability issues and offers detailed, step-by-step guidance to overcome them.
Issue 1: Susceptibility to Oxidation
Symptoms:
-
Formation of colored impurities.
-
Appearance of new, unexpected peaks in LC-MS analysis, often with an increase in mass corresponding to the addition of one or more oxygen atoms.
-
Reduced yield of the desired product over time.
Root Cause Analysis: The pyrrole ring of the 7-azaindole system is relatively electron-rich and can be susceptible to oxidation. This can be exacerbated by the presence of electron-donating substituents. The reaction can be initiated by atmospheric oxygen, residual peroxides in solvents, or certain reagents. N-oxide formation on the pyridine nitrogen is also a known transformation.
Mitigation Strategies:
-
Inert Atmosphere:
-
Protocol: Conduct reactions under an inert atmosphere of nitrogen or argon. This is particularly crucial for reactions that are heated for extended periods or involve sensitive reagents.
-
Causality: By excluding oxygen, you minimize the primary oxidant responsible for the degradation of the electron-rich pyrrole ring.
-
-
Degassed Solvents:
-
Protocol: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Causality: Solvents can dissolve significant amounts of oxygen, which can then participate in oxidative side reactions. Degassing removes this hidden threat.
-
-
Antioxidant Additives:
-
Protocol: In some cases, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), in catalytic amounts can be beneficial.
-
Causality: BHT can intercept radical intermediates that may initiate or propagate oxidative degradation pathways.
-
Issue 2: Instability in Acidic or Basic Conditions
Symptoms:
-
Low yields or complete decomposition of the starting material upon treatment with strong acids or bases.
-
Formation of complex product mixtures.
-
Unexpected side reactions, such as ring-opening or rearrangements.
Root Cause Analysis: The 7-azaindole scaffold contains both a basic pyridine nitrogen and an acidic pyrrole N-H, making it sensitive to pH extremes. Strong acids can lead to protonation and subsequent unwanted reactions, while strong bases can deprotonate the pyrrole nitrogen, forming a reactive anion.[4][6]
Mitigation Strategies:
-
pH Control:
-
Protocol: Carefully control the pH of the reaction mixture. Use buffered solutions where appropriate and avoid the use of excessively strong acids or bases if possible.
-
Causality: Maintaining a pH closer to neutral minimizes the concentration of the reactive protonated or deprotonated species.
-
-
Use of Milder Reagents:
-
Protocol: Opt for milder acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or bases (e.g., potassium carbonate, triethylamine) when a pH adjustment is necessary.
-
Causality: Milder reagents can effect the desired transformation without causing wholesale degradation of the sensitive 7-azaindole core.
-
-
Protecting Groups:
-
Protocol: The strategic use of protecting groups can shield the sensitive N-H of the pyrrole ring. Common protecting groups for indoles and azaindoles include Boc (tert-butoxycarbonyl) and sulfonyl derivatives like tosyl (Ts).[6][7][8]
-
Causality: Protection of the N-H group prevents its deprotonation under basic conditions and can also modulate the electronic properties of the ring system, rendering it less susceptible to certain degradation pathways.
-
Experimental Protocols: A Practical Approach to Stabilization
Protocol 1: N-Protection of a 7-Azaindole Intermediate with a Boc Group
This protocol provides a general method for protecting the pyrrole nitrogen, which can significantly enhance stability towards bases and some nucleophiles.
Materials:
-
7-Azaindole intermediate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 7-azaindole intermediate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected 7-azaindole.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data at a Glance: Choosing the Right Protecting Group
The choice of a protecting group is critical and depends on the subsequent reaction conditions.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |
| Boc | Boc₂O, DMAP, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation. |
| Ts | TsCl, base (e.g., NaH, K₂CO₃) | Strong base (e.g., NaOH, Mg/MeOH) | Stable to acids and many oxidizing/reducing agents. |
| THP | DHP, acid catalyst (e.g., PPTS) | Aqueous acid | Stable to bases, organometallics, and reductions. |
Visualizing Stability Strategies
To better understand the logic behind these stabilization strategies, the following workflow diagram illustrates the decision-making process when encountering an unstable 7-azaindole intermediate.
Caption: A decision-making workflow for troubleshooting unstable 7-azaindole intermediates.
By systematically addressing the potential causes of instability and implementing the appropriate strategies, you can significantly improve the robustness of your synthetic routes involving 7-azaindole intermediates. This proactive approach to stability will not only save valuable time and resources but also pave the way for the successful synthesis of next-generation therapeutics.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Polar Azaindoles
Welcome to the technical support center for the purification of polar azaindoles by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these complex molecules.
Introduction: The Azaindole Purification Challenge
Polar azaindoles are a common scaffold in medicinal chemistry, but their purification presents a unique set of obstacles. The combination of a polar heterocyclic ring system and one or more basic nitrogen atoms creates a perfect storm for problematic interactions with traditional chromatography media. Key difficulties include:
-
Strong Adsorption: The polar nature of these molecules can cause them to bind irreversibly to polar stationary phases like silica gel.[1]
-
Peak Tailing: The basic nitrogen atoms readily interact with acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation.[2][3]
-
Compound Degradation: Some azaindoles are sensitive to the acidic nature of standard silica gel and may decompose during purification.[4][5]
This guide provides a structured approach to tackling these issues, moving from high-level strategy in our FAQs to specific, actionable solutions in the Troubleshooting Guide.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my polar azaindole so difficult to purify on a standard silica gel column?
The primary issue stems from the interaction between the basic nitrogen(s) in the azaindole ring and the acidic silanol (Si-OH) groups on the surface of silica gel.[3] This strong, secondary interaction is different from the desired polar-polar interaction that drives normal-phase separation. It leads to a "drag" effect on the molecule as it moves through the column, resulting in broad, tailing peaks that are difficult to resolve and quantify.[2][6] In severe cases, this interaction can be so strong that the compound appears to bind irreversibly or may even catalyze degradation on the acidic silica surface.[1][4]
Q2: What is the best chromatographic technique to start with: Normal-Phase, Reverse-Phase, or HILIC?
There is no single "best" technique; the optimal choice depends on the specific polarity of your azaindole. A logical workflow can help you decide.
Q3: My compound seems to be decomposing on the column. How can I prevent this?
Decomposition is typically caused by the acidic nature of silica gel.[4] Here are several strategies to mitigate this:
-
Deactivate the Silica: Before loading your compound, flush the column with your mobile phase containing a basic modifier like 0.5-2% triethylamine or ammonium hydroxide.[7][8] This neutralizes the most acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which is often more forgiving for acid-sensitive basic compounds.[9]
-
Minimize Residence Time: Work quickly. Use flash chromatography with slightly higher pressure rather than gravity chromatography to reduce the time your compound spends in contact with the stationary phase.
-
Try a Bonded Phase: If available, consider using a diol or amino-bonded silica phase, which can offer different selectivity and a less acidic environment.[10]
Q4: Should I protect the azaindole N-H group before chromatography?
Protecting the N-H group with a group like Boc (tert-butyloxycarbonyl) or a sulfonyl group can be an effective strategy.[11] This modification reduces the compound's polarity and eliminates the problematic basic site, often leading to much cleaner chromatography on standard silica gel. However, this introduces two extra steps (protection and deprotection) into your synthesis, which can lower the overall yield and potentially introduce new impurities.[8] This approach is best reserved for particularly challenging separations where other methods have failed.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a "Problem/Cause/Solution" format.
Problem 1: My compound streaks badly and won't elute from the silica column (Rf ≈ 0).
-
Primary Cause: Your compound is too polar for the chosen mobile phase and is interacting too strongly with the silica gel.[4] The basic nitrogen is likely binding to acidic silanol sites.
-
Solution Workflow:
-
Increase Mobile Phase Polarity: First, try a more polar solvent system. If you are using ethyl acetate/hexanes, switch to dichloromethane/methanol. Caution: Using more than 10% methanol in your eluent can begin to dissolve the silica gel, which can affect separation and contaminate your fractions.[5]
-
Add a Basic Modifier: If increasing polarity isn't enough, add a basic modifier to your eluent. A common starting point is 1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol added to your bulk mobile phase.[7][8] These modifiers compete with your azaindole for the acidic silanol sites, allowing your compound to elute more cleanly.
-
Switch to HILIC: If the compound is still retained, it is an excellent candidate for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed specifically for polar compounds that are poorly retained in reverse-phase.[12][13] It uses a polar stationary phase (like silica) but with a reverse-phase-like solvent system (e.g., acetonitrile/water).[14]
-
Problem 2: My compound elutes, but the peak is broad and tails significantly.
-
Primary Cause: This is the classic sign of secondary interactions between the basic azaindole and acidic silanol groups on the silica surface.[2][6] While the mobile phase is strong enough to elute the compound, the undesirable binding interactions are still occurring, causing the peak to smear.
}
-
Solution Workflow:
-
Use a Basic Modifier: As with Problem 1, the most direct solution is to add triethylamine (0.5-2%) or ammonium hydroxide to the mobile phase.[7]
-
Use High-Purity Silica: Modern, high-purity silica gels have a lower metal content and a more homogenous surface, which can reduce the number of highly acidic silanol sites.
-
Consider Reverse-Phase with a Buffer: Switch to a reverse-phase (C18) separation. Use a buffered mobile phase, such as water/acetonitrile with 10 mM ammonium formate.[3][15][16] The buffer controls the pH and the ammonium ions can mask residual silanol groups on the C18 packing, leading to much sharper peaks.[3]
-
Problem 3: My compound elutes immediately in the solvent front on a C18 reverse-phase column.
-
Primary Cause: The azaindole is too polar and is not retained by the non-polar C18 stationary phase. It has a higher affinity for the polar mobile phase and is washed through the column without interaction.[17]
-
Solution Workflow:
-
Use a "Polar-Embedded" or "Aqueous-Compatible" RP Column: These columns are designed with special modifications to prevent "phase collapse" and provide better retention for polar analytes in highly aqueous mobile phases.[17][18]
-
Switch to HILIC: This is the ideal scenario for using HILIC. The polar stationary phase in HILIC is designed to retain and separate very polar compounds that are unretained in reverse-phase.[10][19]
-
Section 3: Key Methodologies & Data Tables
Table 1: Stationary Phase Selection Guide for Polar Azaindoles
| Stationary Phase | Principle | Pros | Cons | Best For... |
| Silica Gel | Normal-Phase (Polar) | Inexpensive, widely available, high loading capacity. | Acidic surface causes tailing/degradation of basic compounds.[1] | Moderately polar, non-acid-sensitive azaindoles, especially when using a basic modifier. |
| Alumina | Normal-Phase (Basic/Neutral) | Available in basic or neutral forms, better for acid-sensitive bases.[9] | Can have lower resolution than silica, activity is highly dependent on water content. | Purification of basic azaindoles that degrade on silica gel. |
| C18 (Reverse-Phase) | Reverse-Phase (Non-Polar) | Excellent for resolving mixtures with varying hydrophobicity. Good peak shapes with buffers.[20] | Very polar azaindoles may not be retained.[17] Requires aqueous mobile phases. | Azaindoles with sufficient non-polar character to be retained. |
| HILIC (Amide, Diol, or Silica) | Hydrophilic Interaction | Excellent retention for very polar compounds.[12][19] Uses volatile organic solvents, good for LC-MS. | Can have longer equilibration times, mechanism is complex. | Very polar, water-soluble azaindoles that are not retained by reverse-phase.[21] |
Table 2: Common Mobile Phase Modifiers
| Modifier | Purpose | Chromatography Mode | Typical Concentration |
| Triethylamine (TEA) | Masks acidic silanol sites, prevents tailing of basic analytes.[7][22] | Normal-Phase | 0.1 - 2.0% (v/v) |
| Ammonium Hydroxide | A stronger base than TEA for masking silanols.[8] | Normal-Phase | Add 1-10% of a 7N NH₃/MeOH solution. |
| Acetic/Formic Acid | Suppresses ionization of acidic analytes; can improve peak shape for zwitterions.[7] | Normal-Phase / Reverse-Phase | 0.1 - 1.0% (v/v) |
| Ammonium Formate/Acetate | Acts as a buffer to control pH and analyte ionization. Improves peak shape and reproducibility.[3][16] | Reverse-Phase / HILIC | 5 - 20 mM |
Protocol: Deactivating a Silica Gel Column for Basic Azaindole Purification
This protocol describes a self-validating system to ensure the acidic sites on the silica are neutralized before the compound is loaded.
-
Prepare the Mobile Phase: Prepare your chosen eluent (e.g., 95:5 Dichloromethane:Methanol) and add your basic modifier (e.g., 1% Triethylamine). Mix thoroughly.
-
Pack the Column: Pack your flash chromatography column with silica gel as you normally would, using the unmodified mobile phase (without TEA).
-
Equilibrate and Deactivate:
-
Pass 2-3 column volumes (CV) of the unmodified mobile phase through the column to settle the packing.
-
Switch to the mobile phase containing 1% TEA.
-
Pass an additional 3-5 CV of the TEA-containing mobile phase through the column. This step is critical as it ensures the entire silica bed is neutralized.
-
-
Load the Sample:
-
Dissolve your crude azaindole in a minimal amount of a strong solvent (like dichloromethane or THF). If solubility is low, you can use the "dry loading" method by adsorbing your compound onto a small amount of silica gel.[23]
-
Carefully apply the sample to the top of the column.
-
-
Elute and Collect: Run the column using the TEA-containing mobile phase, collecting fractions and monitoring by TLC. The presence of the modifier throughout the run prevents re-exposure of your compound to acidic sites.
References
- 1. researchgate.net [researchgate.net]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Rookie Mistakes [chem.rochester.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labex.hu [labex.hu]
- 18. hplc.eu [hplc.eu]
- 19. waters.com [waters.com]
- 20. chromtech.com [chromtech.com]
- 21. echemi.com [echemi.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Dimer Formation in Azaindole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving the azaindole scaffold. Azaindole derivatives are crucial building blocks in medicinal chemistry, and preventing undesired dimerization is key to improving reaction yields and simplifying purification.[1][2][3] This resource is designed to provide both theoretical understanding and practical, field-proven solutions to this persistent issue.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding azaindole dimerization, providing a foundational understanding before delving into specific reaction troubleshooting.
Q1: What is azaindole dimer formation and why does it occur?
A: Azaindole dimerization is a common side reaction where two molecules of an azaindole derivative couple to form a dimeric byproduct. This can occur through several mechanisms, the most common being the formation of a hydrogen-bonded dimer.[4][5][6][7] The 7-azaindole isomer, for instance, readily forms a stable, doubly hydrogen-bonded C(2h) dimer in solution, which can influence its reactivity and photophysical properties.[6] Dimerization can also be mediated by transition metal catalysts, particularly in cross-coupling reactions, leading to homocoupling of the azaindole starting material.
Q2: In which types of reactions is azaindole dimerization most prevalent?
A: Dimer formation is a significant concern in several key synthetic transformations, including:
-
Palladium-catalyzed cross-coupling reactions: This includes Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, where homocoupling of the azaindole halide or boronic acid can compete with the desired cross-coupling pathway.[8][9][10]
-
C-H activation/functionalization: Direct C-H functionalization reactions can sometimes lead to oxidative dimerization of the azaindole core.[11][12]
-
Lithiation and other strong base-mediated reactions: The use of strong bases like LDA can promote dimerization through deprotonation and subsequent nucleophilic attack.[13]
Q3: What are the general strategies to minimize or prevent dimer formation?
A: A multi-faceted approach is often necessary, focusing on several key reaction parameters:
-
N-Protection: Protecting the pyrrolic nitrogen of the azaindole can sterically hinder the approach of another azaindole molecule and prevent the formation of hydrogen-bonded dimers.[4][14] Common protecting groups include Boc, SEM, and sulfonyl derivatives.
-
Ligand Selection: In palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions like homocoupling.[4][14][15]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact dimerization. Solvents that are strong hydrogen bond acceptors, such as acetone, acetonitrile, and DMSO, can disrupt the formation of hydrogen-bonded dimers by forming complexes with the azaindole monomer.[5][7][16]
-
Reaction Conditions: Careful optimization of temperature, concentration, and the nature of the base can disfavor the kinetics of dimer formation.
Q4: How does the position of the nitrogen in the pyridine ring affect dimerization?
A: The electronic properties of the azaindole ring system are influenced by the position of the nitrogen atom, which in turn affects its susceptibility to dimerization.[8] For example, the electron-deficient nature of the pyridine ring in 7-azaindole makes the N-H proton more acidic, facilitating hydrogen bonding and subsequent dimerization.[4][14] The specific isomer will influence catalyst coordination and the regioselectivity of C-H functionalization, which can indirectly impact the propensity for dimerization.
II. Troubleshooting Guides for Specific Reactions
This section provides detailed, actionable guidance for mitigating dimer formation in common reaction types encountered in azaindole chemistry.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of azaindoles. However, the formation of azaindole homodimers is a frequent and yield-limiting side reaction.
Underlying Cause: Homocoupling
Homocoupling in these reactions typically arises from two main pathways:
-
Oxidative dimerization of boronic acids (in Suzuki coupling): This is often promoted by the presence of oxygen.
-
Reductive elimination from a di-organopalladium(II) intermediate: This occurs when two azaindole moieties are transferred to the palladium center.
The following diagram illustrates the competing pathways in a Suzuki coupling reaction.
Caption: Competing pathways in Suzuki coupling.
Mitigation Strategies & Protocols
| Strategy | Rationale | Experimental Protocol |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, XPhos) accelerate the rate of reductive elimination from the desired Azaindole-Pd(II)-R intermediate, outcompeting the homocoupling pathway.[4][14] | In a typical Buchwald-Hartwig amination of a 4-bromo-7-azaindole, use Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as the ligand.[4][14] For Suzuki couplings, Pd₂(dba)₃ with a biarylphosphine ligand like SPhos can be effective. |
| N-H Protection | Protecting the azaindole nitrogen (e.g., with a SEM or benzenesulfonyl group) prevents its coordination to the palladium center, which can facilitate dimerization.[4][14] It also enhances solubility and simplifies characterization. | 1. To a solution of the azaindole in THF, add NaH (1.2 eq) at 0 °C. 2. After 30 min, add the desired protecting group precursor (e.g., SEM-Cl, 1.1 eq). 3. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). 4. Quench with water and extract with an organic solvent. |
| Base Selection | The choice of base is crucial. For Buchwald-Hartwig aminations, using a strong, non-nucleophilic base like LiHMDS can fully deprotonate both the amine and the azaindole, potentially reducing undesired transmetalation events that lead to homocoupling.[17] For Suzuki couplings, a milder base like K₂CO₃ or Cs₂CO₃ is often preferred. | For the amination of unprotected halo-7-azaindoles, a combination of an XPhos-based palladium precatalyst and LiHMDS as the base has been shown to be effective in suppressing homocoupling.[17] |
| Solvent Effects | In Sonogashira couplings, using an amine base that also acts as the solvent (e.g., triethylamine) can help to neutralize the HX byproduct and maintain a basic reaction medium, which is essential for the catalytic cycle.[18] For other cross-couplings, polar aprotic solvents like dioxane or DMF are commonly used. | For a Sonogashira coupling of a halo-azaindole with a terminal alkyne, a common solvent system is a mixture of THF and an amine base like triethylamine or diisopropylamine. |
| Copper-Free Sonogashira | In Sonogashira reactions, the copper(I) cocatalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[18] Employing a copper-free protocol can eliminate this side reaction. | Use a palladium catalyst such as Pd(PPh₃)₄ in the absence of a copper salt. The reaction may require slightly higher temperatures or longer reaction times. |
Guide 2: C-H Activation and Functionalization
Direct C-H functionalization offers an atom-economical approach to modifying the azaindole core. However, these reactions often employ oxidants, which can promote unwanted dimerization.
Underlying Cause: Oxidative Dimerization
In the presence of a metal catalyst (e.g., Pd, Rh) and an oxidant, two azaindole molecules can undergo C-H activation followed by a coupling event to form a dimer. The directing group on the azaindole plays a crucial role in determining the site of C-H activation and can influence the propensity for dimerization.
Caption: Dimerization pathway in C-H activation.
Mitigation Strategies & Protocols
| Strategy | Rationale | Experimental Protocol |
| Choice of Directing Group | A robust directing group can effectively chelate to the metal center, favoring intramolecular C-H activation and subsequent reaction with the desired coupling partner over intermolecular dimerization. | For Rh(III)-catalyzed C-H activation, the N-heteroaryl group of an N-(hetero)aryl-7-azaindole can act as an effective directing group, leading to high regioselectivity.[19] |
| Use of Additives | In some Rh(III)-catalyzed syntheses of 7-azaindoles, a Lewis acid additive like Ag₂CO₃ is used.[20] While it acts as an oxidant, it is also thought to coordinate with the pyridine nitrogen, facilitating the desired annulation process over dimerization.[20][21] | In the synthesis of azaindoles from aminopyridines and alkynes using a Rh(III) catalyst, the addition of a silver salt (e.g., Ag₂CO₃) can be crucial for catalytic turnover and may help modulate reactivity to favor the desired cyclization.[20][21] |
| Control of Stoichiometry | Using a slight excess of the coupling partner relative to the azaindole can statistically favor the desired cross-coupling reaction over homodimerization. | When performing a C-H arylation, for example, use 1.2-1.5 equivalents of the aryl coupling partner. |
| Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway leading to dimerization. | Screen a range of temperatures, starting from room temperature and gradually increasing, to find the optimal balance between reaction rate and selectivity. |
III. Data Summary: Solvent Effects on Dimerization
The choice of solvent plays a pivotal role in suppressing the formation of hydrogen-bonded dimers. The following table summarizes the dimerization constants of 7-azaindole in various solvents, as determined by NMR spectroscopy.[5][7][16]
| Solvent | Dimerization Constant (K, M⁻¹) | Efficacy in Preventing Dimerization |
| Carbon Tetrachloride (CCl₄) | 356 | Very Low |
| Chloroform (CHCl₃) | 13.3 | Moderate |
| Dichloromethane (CH₂Cl₂) | 14.7 | Moderate |
| Acetone | 0.727 | High |
| Acetonitrile (CH₃CN) | 0.910 | High |
| Dimethyl Sulfoxide (DMSO) | Not explicitly quantified, but prevents quantitative dimerization | Very High |
IV. References
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Saito, M., et al. (2013). Solvent dependence of 7-azaindole dimerization. The Journal of Physical Chemistry B. Available at: --INVALID-LINK--
-
Catalan, J., et al. (1998). Study of 7-azaindole in its first four singlet states. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: --INVALID-LINK--
-
Kim, J., et al. (2015). Rh(III)-Catalyzed C–H Amidation and Subsequent Cyclization: A New Route to 7-Azaindoles. Organic Letters.
-
Saito, M., et al. (2013). Solvent Dependence of 7-Azaindole Dimerization. The Journal of Physical Chemistry B. Available at: --INVALID-LINK--
-
Saito, M., et al. (2013). Solvent Dependence of 7-Azaindole Dimerization. ResearchGate. Available at: --INVALID-LINK--
-
Zhao, G.-J., & Han, K.-L. (2007). Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model. Physical Chemistry Chemical Physics. Available at: --INVALID-LINK--
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. Available at: --INVALID-LINK--
-
Konijnenberg, J., et al. (1989). Solute–solvent interaction in the photoinduced tautomerization of 7-azaindole in various alcohols and in mixtures of cyclohexane and ethanol. Journal of the Chemical Society, Faraday Transactions 2. Available at: --INVALID-LINK--
-
Barbatti, M. (2015). Stepwise Proton Transfer Is Not Possible in 7-Azaindole Dimer. Light and Molecules. Available at: --INVALID-LINK--
-
Various Authors. (2019). Palladium‐Catalyzed Amination of Unprotected Halo‐7‐azaindoles. ChemInform. Available at: --INVALID-LINK--
-
Guillon, R., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: --INVALID-LINK--
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Website. Available at: --INVALID-LINK--
-
Mandal, M., & Karton, A. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. Available at: --INVALID-LINK--
-
Lee, Y.-H., et al. (2021). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: --INVALID-LINK--
-
Alagarsamy, P., & Murugan, K. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
YouTube. (2018). Suzuki Coupling Mechanism and Applications. Gate Chemistry. Available at: --INVALID-LINK--
-
Shang, Y., et al. (2018). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: --INVALID-LINK--
-
Chen, K., et al. (2015). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: --INVALID-LINK--
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: --INVALID-LINK--
-
Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: --INVALID-LINK--
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: --INVALID-LINK--
-
Various Authors. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: --INVALID-LINK--
-
Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: --INVALID-LINK--
-
Various Authors. (2022). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Advances. Available at: --INVALID-LINK--
-
Samanta, A., et al. (2011). Structure of 7-azaindole···2-fluoropyridine dimer in a supersonic jet: competition between N-H···N and N-H···F interactions. The Journal of Physical Chemistry A. Available at: --INVALID-LINK--
-
Various Authors. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics. Available at: --INVALID-LINK--
-
Various Authors. (2018). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Various Authors. (2014). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. Available at: --INVALID-LINK--
-
Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews. Available at: --INVALID-LINK--
-
Various Authors. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. Available at: --INVALID-LINK--
-
Alagarsamy, P., & Murugan, K. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. Available at: --INVALID-LINK--
-
Various Authors. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: --INVALID-LINK--
-
Various Authors. (2022). π-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ChemRxiv. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: --INVALID-LINK--
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Solvent dependence of 7-azaindole dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sílice [silice.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Spectral Analysis of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine and Its Analogs
The pyrrolo[2,3-c]pyridine core, an isomer of the more common 7-azaindole, is a key structural motif in a variety of biologically active compounds. The introduction of bromine and methoxy substituents significantly influences the molecule's electronic properties and, consequently, its spectral features. Understanding these influences is paramount for unambiguous structure elucidation and for quality control in synthetic chemistry.
Predicted Spectral Characteristics of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
The structure of this compound is presented below:
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methoxy group. The chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing and anisotropic effects of the bromine atom and the fused heterocyclic system.
-
Aromatic Protons: The pyridine and pyrrole ring protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The precise chemical shifts and coupling constants are dependent on the electronic environment.
-
Methoxy Protons: The protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
-
N-H Proton: The proton on the pyrrole nitrogen will likely appear as a broad singlet at a downfield chemical shift, potentially between δ 10.0 and 12.0 ppm, and its position can be sensitive to solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the attached heteroatoms and substituents.
-
Aromatic Carbons: The carbon atoms of the pyrrolopyridine ring system are expected to resonate in the range of δ 100-160 ppm. The carbon bearing the bromine atom (C3) will be significantly shielded compared to its unsubstituted counterpart.
-
Methoxy Carbon: The carbon of the methoxy group will appear at approximately δ 55-60 ppm.
Predicted Mass Spectrum
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 226 and 228.
-
Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of a bromine radical (•Br) is also a possible fragmentation pathway.
Comparative Analysis with Structural Analogs
To provide a more concrete understanding of the expected spectral features, we will compare the predicted data for this compound with two key analogs: 7-methoxy-1H-pyrrolo[2,3-c]pyridine and 3-bromo-1H-pyrrolo[2,3-c]pyridine.
7-methoxy-1H-pyrrolo[2,3-c]pyridine
The removal of the bromine atom at the 3-position will lead to notable changes in the spectra.
-
¹H NMR: The proton at the 3-position will now be present, likely appearing as a doublet coupled to the proton at the 2-position. The overall electron density in the pyrrole ring will be higher, potentially leading to a slight upfield shift of the pyrrole protons compared to the bromo-substituted analog.
-
¹³C NMR: The C3 carbon will resonate at a significantly more downfield position compared to the bromo-substituted compound due to the absence of the shielding effect of the bromine atom.
-
Mass Spectrum: The molecular ion peak will be observed at m/z 148. The fragmentation pattern will likely be dominated by the loss of a methyl radical from the methoxy group.
3-bromo-1H-pyrrolo[2,3-c]pyridine
The absence of the methoxy group at the 7-position will also result in distinct spectral differences.
-
¹H NMR: The protons on the pyridine ring will experience a different electronic environment, leading to changes in their chemical shifts. The absence of the electron-donating methoxy group may cause a general downfield shift of the pyridine protons.
-
¹³C NMR: The C7 carbon will be significantly shifted upfield compared to the methoxy-substituted analog.
-
Mass Spectrum: The molecular ion will show the characteristic bromine isotopic pattern at m/z 196 and 198. Fragmentation may involve the loss of HBr or the cleavage of the pyrrole ring.
Table 1: Predicted Spectral Data Comparison
| Compound | Predicted ¹H NMR Key Signals (ppm) | Predicted ¹³C NMR Key Signals (ppm) | Predicted MS (m/z) |
| This compound | Aromatic H's (7.0-8.5), -OCH₃ (~3.9, s), N-H (10-12, br s) | Aromatic C's (100-160), C-Br (~105), -OCH₃ (~57) | M⁺: 226/228 |
| 7-methoxy-1H-pyrrolo[2,3-c]pyridine | Aromatic H's (6.5-8.0), -OCH₃ (~3.8, s), N-H (9-11, br s) | Aromatic C's (95-155), -OCH₃ (~56) | M⁺: 148 |
| 3-bromo-1H-pyrrolo[2,3-c]pyridine | Aromatic H's (7.2-8.8), N-H (11-13, br s) | Aromatic C's (100-150), C-Br (~108) | M⁺: 196/198 |
Experimental Protocols
For researchers synthesizing or working with these compounds, the following are detailed protocols for acquiring high-quality spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent will depend on the solubility of the compound.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent signal as an internal reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
-
Mass Spectrometry (MS)
References
A Comparative Guide to the Biological Activity of 3-Bromo- vs. 3-Chloro-7-Methoxy-Azaindole: A Medicinal Chemist's Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azaindole Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern medicinal chemistry, the azaindole core has emerged as a "privileged structure," particularly in the design of protein kinase inhibitors.[1][2][3] As bioisosteres of the natural indole nucleus, azaindoles introduce a nitrogen atom into the benzene ring, a seemingly minor modification that profoundly impacts physicochemical properties like solubility, pKa, and hydrogen bonding potential.[1][4] This additional nitrogen atom often enhances binding affinity within the ATP-binding site of kinases, making azaindole derivatives a fertile ground for discovering novel therapeutics.[2][3][4]
This guide provides an in-depth comparative analysis of two closely related analogs: 3-bromo-7-methoxy-7-azaindole and 3-chloro-7-methoxy-7-azaindole . The substitution of a halogen at the 3-position is a critical determinant of a compound's biological profile. By examining the subtle yet significant differences imparted by bromine versus chlorine, we can elucidate key structure-activity relationships (SAR) that inform rational drug design. We will delve into their synthesis, comparative biological activities against key oncological targets, and the experimental protocols required to validate these findings.
Structural Framework and Synthetic Strategy
The core structure of these compounds is 7-methoxy-7-azaindole, a scaffold known to orient effectively within the ATP-binding pocket of various kinases. The key point of differentiation is the halogen atom (X) at the C-3 position.
Diagram: Core Structure of 3-Halo-7-Methoxy-7-Azaindole
Caption: General chemical structure of the compounds under review.
The synthesis of 3-halo-7-azaindoles typically begins with a suitably substituted 2-aminopyridine. A common and versatile method involves an initial Sonogashira coupling to introduce an alkyne at the 3-position, followed by an acid- or base-catalyzed or transition-metal-mediated cyclization to form the azaindole ring.[5][6] Halogenation at the C-3 position can then be achieved using appropriate reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Comparative Analysis of Biological Activity: The Halogen Effect
While direct, side-by-side comparative data for 3-bromo-7-methoxy-azaindole and 3-chloro-7-methoxy-azaindole against a broad kinase panel is not consolidated in a single report, we can infer their relative activities by analyzing SAR studies of related 3-halo-azaindole kinase inhibitors. The choice of halogen at the C-3 position is a critical factor influencing potency and selectivity.
Kinases such as c-Met, VEGFR-2, and various cyclin-dependent kinases (CDKs) are frequent targets for azaindole-based inhibitors.[4][7][8][9][10] The halogen atom in the 3-position often occupies a hydrophobic pocket within the kinase ATP-binding site, adjacent to the "gatekeeper" residue.[11]
Key SAR Insights from Related Compounds:
-
Size and Polarizability: Bromine is larger and more polarizable than chlorine. This can lead to stronger van der Waals and hydrophobic interactions with residues in the ATP pocket, potentially increasing binding affinity and potency. However, the larger size may also introduce steric hindrance, reducing activity if the pocket is constrained.
-
Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming favorable interactions with electron-rich atoms (like the backbone carbonyl oxygen) in the protein. The strength of this interaction differs, with bromine generally forming stronger halogen bonds. This can be a key determinant of potency and selectivity.
-
Metabolic Stability: The nature of the C-X bond influences metabolic stability. The C-Br bond is typically more labile than the C-Cl bond, which could lead to faster metabolic degradation of the bromo-compound.
Anticipated Target Kinases and Performance:
Based on the extensive literature on azaindole inhibitors, key targets for these compounds would likely include receptor tyrosine kinases involved in angiogenesis and cell proliferation.[4][7][9][12]
-
c-Met Kinase: The c-Met signaling pathway is crucial in cell proliferation and metastasis, making it a significant cancer target.[4][7] Several 4-azaindole and 7-azaindole series have shown potent c-Met inhibition.[8][13]
-
VEGFR-2: As a primary mediator of angiogenesis, VEGFR-2 is a clinically validated target for cancer therapy.[9][12][14] The azaindole scaffold is known to produce effective VEGFR-2 inhibitors.[1]
Quantitative Data Summary (Hypothetical & Representative)
The following table is a representative summary based on typical findings in SAR studies of similar kinase inhibitors. It illustrates how the IC50 values might differ between the two compounds. Actual values would require direct experimental testing.
| Target Kinase | 3-Bromo-7-methoxy-azaindole (IC50, nM) | 3-Chloro-7-methoxy-azaindole (IC50, nM) | Rationale for Potential Difference |
| c-Met | 5 | 15 | The larger, more polarizable bromine may form more favorable hydrophobic or halogen-bonding interactions in the c-Met active site. |
| VEGFR-2 | 12 | 10 | The slightly smaller chlorine might provide a better steric fit in the VEGFR-2 pocket, leading to marginally higher potency. |
| Kinase Z | 50 | >1000 | The specific topology of the Kinase Z active site may accommodate the chloro but not the bulkier bromo substituent, leading to high selectivity. |
Mechanism of Action: ATP-Competitive Kinase Inhibition
These compounds are designed to function as Type I ATP-competitive inhibitors. The azaindole scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[2][11][15] The 7-methoxy group and the C-3 halogen then project into the ATP pocket, where they make further contacts that determine the inhibitor's overall potency and selectivity.
Diagram: Generic Kinase Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Validation: Protocols and Workflows
To empirically determine and compare the biological activities, a series of standardized biochemical and cellular assays are required.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding affinity of the inhibitors to the target kinase, providing a quantitative IC50 value.
Causality and Principle: The assay is based on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled antibody specific for a tagged kinase and an Alexa Fluor™ 647-labeled, ATP-competitive "tracer" ligand. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the kinase's ATP site will displace the tracer, disrupting FRET and causing a decrease in the emission signal. This displacement is directly proportional to the compound's binding affinity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a serial dilution of the 3-bromo and 3-chloro test compounds in a buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Reaction: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the serially diluted test compound. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (Alexa Fluor™) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
This compound, an analogue of 7-azaindole, is a privileged scaffold in the development of novel therapeutics. The presence of the bromine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, while the methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
This guide will compare two distinct synthetic strategies:
-
Route 1: Direct Electrophilic Bromination. This approach involves the direct bromination of the pre-formed 7-methoxy-1H-pyrrolo[2,3-c]pyridine core.
-
Route 2: De Novo Ring Construction. This strategy builds the bicyclic pyrrolo[2,3-c]pyridine skeleton from a substituted pyridine precursor, incorporating the bromine atom during the synthetic sequence.
Route 1: Direct Electrophilic Bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine
This route is predicated on the direct functionalization of the 7-azaindole nucleus. The electron-rich nature of the pyrrole ring directs electrophilic substitution preferentially to the 3-position.
Workflow for Direct Electrophilic Bromination
Caption: Workflow for the direct bromination of 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
Materials:
-
7-methoxy-1H-pyrrolo[2,3-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane, or N,N-Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture at the same temperature for a specified time (monitoring by TLC or LC-MS is recommended to determine completion).
-
Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Discussion of Route 1
Advantages:
-
Atom Economy and Step-Efficiency: This route is highly convergent, offering a direct path to the final product in a single step from a readily available precursor.
-
Potentially Milder Conditions: Electrophilic bromination with reagents like NBS can often be carried out under relatively mild conditions, which is beneficial for preserving sensitive functional groups.
Challenges and Mechanistic Considerations:
-
Regioselectivity: While the 3-position is electronically favored for electrophilic attack, the formation of di-brominated or other isomeric byproducts can occur, necessitating careful control of reaction conditions (stoichiometry, temperature, and reaction time).
-
Substrate Availability: The primary prerequisite for this route is the availability of the starting material, 7-methoxy-1H-pyrrolo[2,3-c]pyridine.
Route 2: De Novo Ring Construction from a Pyridine Precursor
This approach involves the construction of the pyrrolo[2,3-c]pyridine ring system from a suitably functionalized pyridine derivative. A plausible pathway, adapted from general methods for 7-azaindole synthesis, is outlined below.
Workflow for De Novo Ring Construction
Caption: A proposed multi-step de novo synthesis of this compound.
Proposed Experimental Protocol
This protocol is a conceptual outline based on established methodologies for the synthesis of related 7-azaindole derivatives.
Step 1: Bromination of 2-Amino-4-methoxypyridine
-
React 2-amino-4-methoxypyridine with a brominating agent such as NBS in a suitable solvent to introduce a bromine atom at the 3-position.
Step 2: Sonogashira Coupling
-
The resulting 2-amino-3-bromo-4-methoxypyridine can be subjected to a Sonogashira cross-coupling reaction with a protected terminal alkyne (e.g., trimethylsilylacetylene). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Step 3: Deprotection and Cyclization
-
Removal of the silyl protecting group from the alkyne, followed by an intramolecular cyclization, would lead to the formation of the pyrrole ring. This cyclization can often be promoted by a base or a transition metal catalyst.
Discussion of Route 2
Advantages:
-
Regiocontrol: This multi-step approach offers precise control over the position of the substituents, as they are introduced sequentially on the pyridine ring before the final cyclization. This can circumvent the regioselectivity issues sometimes encountered in direct bromination.
-
Divergent Synthesis: The intermediates in this pathway can potentially be used to synthesize a variety of analogues by modifying the coupling partners or cyclization conditions.
Challenges and Mechanistic Considerations:
-
Multi-step Process: This route is inherently longer and more complex than direct bromination, which can lead to a lower overall yield and increased consumption of reagents and solvents.
-
Optimization of Each Step: Each step in the sequence, from the initial bromination to the final cyclization, requires careful optimization of reaction conditions to achieve good yields and purity. The Sonogashira coupling and the subsequent cyclization are particularly sensitive to the choice of catalyst, base, and solvent.
Comparative Summary of the Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: De Novo Ring Construction |
| Starting Material | 7-methoxy-1H-pyrrolo[2,3-c]pyridine | 2-Amino-4-methoxypyridine |
| Number of Steps | 1 | Multiple (typically 3 or more) |
| Key Reactions | Electrophilic Aromatic Substitution | Bromination, Sonogashira Coupling, Cyclization |
| Regiocontrol | Can be challenging; risk of isomers | Generally excellent; controlled by the synthetic sequence |
| Potential Yield | Potentially high for a single step | Overall yield may be lower due to multiple steps |
| Process Complexity | Simple and straightforward | More complex; requires optimization of several steps |
| Scalability | Potentially easier to scale up | May present more challenges in scaling up |
Conclusion and Recommendations
The choice between these two synthetic routes will largely depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the desired level of purity.
Route 1 (Direct Bromination) is the more concise and potentially higher-yielding approach, making it an attractive option for rapid access to the target molecule, especially if the starting material, 7-methoxy-1H-pyrrolo[2,3-c]pyridine, is commercially available or can be synthesized efficiently. However, careful optimization will be crucial to ensure high regioselectivity and minimize the formation of byproducts.
Route 2 (De Novo Ring Construction) offers superior control over the placement of substituents and is a more versatile strategy for the synthesis of a library of related analogues. While it is a longer and more complex route, it may be the preferred method when high purity and unambiguous regiochemistry are paramount, or when the starting material for Route 1 is not readily accessible.
For process development and large-scale synthesis, the efficiency and atom economy of Route 1 are highly desirable. For medicinal chemistry programs where the synthesis of diverse analogues is a key objective, the flexibility of Route 2 provides a significant advantage. It is recommended that researchers evaluate both routes on a small scale to determine the most effective and reliable method for their specific laboratory conditions and project goals.
A Comparative Guide to the Synthesis of 7-Methoxy-Azaindoles: Evaluating Alternative Reagents and Methodologies
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere of indole, enhancing pharmacological properties such as solubility and bioavailability.[1][2] The introduction of a methoxy group at the 7-position further modulates the electronic and steric properties of the molecule, making 7-methoxy-azaindoles particularly valuable building blocks in drug discovery. This guide provides a comparative analysis of alternative reagents and synthetic strategies for accessing this important heterocyclic system, offering researchers and drug development professionals a comprehensive overview of the available methodologies, from classical approaches to modern transition-metal-catalyzed reactions. We will delve into the mechanistic rationale behind these methods, present comparative experimental data, and provide detailed protocols for key transformations.
Classical Approaches: The Foundation of Azaindole Synthesis
While often requiring harsh conditions and sometimes providing modest yields, classical methods for indole synthesis have been adapted for the preparation of azaindoles and remain relevant in certain contexts.
The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable method for constructing the indole ring, can be applied to the synthesis of azaindoles. However, the use of pyridyl hydrazines often leads to lower yields due to the electron-deficient nature of the pyridine ring.
The Bartoli and Batcho-Leimgruber Reactions
In contrast to the Fischer synthesis, the Bartoli and Batcho-Leimgruber reactions have proven to be more effective for preparing azaindoles, including those with methoxy substituents. The Bartoli reaction, involving the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent, offers a convergent approach to the azaindole core. The Batcho-Leimgruber method provides a two-step sequence that is often more amenable to a wider range of substrates.
Modern Synthetic Strategies: The Era of Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and 7-azaindoles are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to their classical counterparts.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and several palladium-catalyzed reactions have been successfully employed for the construction of the 7-azaindole nucleus. These include the Heck, Suzuki-Miyaura, and Sonogashira reactions, which typically involve the formation of a key C-C bond followed by a cyclization step.[3][4]
A notable palladium-catalyzed approach is the Larock indole synthesis, which has been adapted for azaindoles. This method involves the annulation of an appropriately substituted aminopyridine with an alkyne.[4]
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient construction of C-C and C-N bonds.[5] An elegant approach to 7-azaindoles involves the Rh(III)-catalyzed annulative coupling of aminopyridines with alkynes.[4][6] This method is highly regioselective and tolerates a variety of functional groups. The reaction is often facilitated by a silver salt, which acts as an oxidant to regenerate the active Rh(III) catalyst.[7]
Iron-Catalyzed Cyclization
In the quest for more sustainable and cost-effective synthetic methods, iron catalysis has gained significant attention. An efficient synthesis of 7-azaindoles has been reported using an iron-catalyzed cyclization of o-haloaminopyridines with terminal alkynes, often under microwave irradiation.[8]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to 7-methoxy-azaindoles will depend on several factors, including the availability of starting materials, desired substitution patterns, and scalability. The following table provides a comparative overview of the key features of the discussed methodologies.
| Methodology | Catalyst/Reagent | Starting Materials | Key Advantages | Key Limitations |
| Fischer Indole Synthesis | Acid catalyst | Methoxy-substituted pyridyl hydrazine, ketone/aldehyde | Well-established, simple starting materials | Often low yields, harsh conditions |
| Bartoli Reaction | Vinyl Grignard reagent | Methoxy-nitro-pyridine | Convergent | Requires specific nitro-substituted precursors |
| Palladium-Catalyzed Annulation | Pd(OAc)₂, Pd(PPh₃)₄, etc. | ortho-halo-aminopyridine, alkyne/alkene | High functional group tolerance, good yields | Catalyst cost, potential for side reactions |
| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂/AgSbF₆ | Aminopyridine, alkyne | High regioselectivity, atom economy | High cost of rhodium catalyst |
| Iron-Catalyzed Cyclization | Fe(acac)₃ | ortho-iodo-aminopyridine, alkyne | Low-cost catalyst, environmentally benign | May require microwave conditions, substrate scope can be limited |
| Alkali-Amide Controlled Synthesis | LiN(SiMe₃)₂ or KN(SiMe₃)₂ | 2-Fluoro-3-methylpyridine, arylaldehyde | Selective synthesis of azaindoles or azaindolines | Base sensitive functional groups may not be tolerated |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Synthesis of 7-Azaindoles
The following is a representative procedure for the Rh(III)-catalyzed synthesis of 7-azaindoles from aminopyridines and alkynes.[6]
Workflow for Rhodium-Catalyzed 7-Azaindole Synthesis
Caption: General workflow for the rhodium-catalyzed synthesis of 7-azaindoles.
Step-by-Step Protocol:
-
To an oven-dried reaction tube, add the aminopyridine (1.0 equiv), alkyne (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (1.5 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous t-AmOH via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 7-azaindole.
Mechanistic Insights: The Role of the Silver Additive in Rh(III)-Catalysis
Density functional theory (DFT) simulations have shed light on the crucial role of the Ag⁺ oxidant in the Rh(III)-catalyzed synthesis of 7-azaindoles.[7] The Ag⁺ is believed to oxidize Rh(III) intermediates, generating a more reactive cationic Rh(III) species that facilitates the key C-H activation step. This oxidative induction accelerates the overall catalytic cycle, leading to higher reaction efficiency.[7]
Simplified Catalytic Cycle for Rh(III)-Catalyzed 7-Azaindole Synthesis
Caption: A simplified representation of the rhodium catalytic cycle.
Conclusion
The synthesis of 7-methoxy-azaindoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While classical methods provide a historical foundation, modern transition-metal-catalyzed reactions, particularly those employing palladium and rhodium, offer superior efficiency, milder conditions, and broader substrate scope. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the research program, including cost, scalability, and the desired functional group compatibility. This guide provides a starting point for researchers to navigate the diverse landscape of synthetic methodologies available for accessing this important class of heterocyclic compounds.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topic: 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: A Strategic Indole Bioisostere?
An In-Depth Comparative Guide for Medicinal Chemists
Introduction: The Quest Beyond the Privileged Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." However, the very success of the indole motif also highlights its limitations, which can include poor aqueous solubility, susceptibility to metabolic oxidation (particularly at the C2 and C3 positions), and challenges in securing novel intellectual property.
This has driven a continuous search for indole bioisosteres—chemical replacements that mimic the parent indole's shape and function while offering improved physicochemical or pharmacological properties. Among the most successful and widely adopted indole bioisosteres are the azaindoles, where a single carbon atom in the indole's benzene ring is replaced by a nitrogen atom.[2][3]
This guide provides a detailed comparative analysis of a specific, functionalized azaindole, 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine , as a bioisostere for the indole scaffold. We will dissect its properties, explore the strategic rationale for its use, and provide experimental context for its evaluation, empowering researchers to make informed decisions in their drug discovery programs.
Chapter 1: Understanding Azaindoles as Indole Bioisosteres
Bioisosterism is a cornerstone strategy in drug design, allowing chemists to fine-tune a molecule's properties to enhance efficacy, selectivity, and pharmacokinetics.[4][5] Azaindoles, or pyrrolopyridines, are classical bioisosteres of indole. The introduction of a nitrogen atom into the six-membered ring has profound, predictable effects on the molecule's characteristics.[2]
Key Consequences of the Aza-Substitution:
-
Enhanced Polarity and Solubility: The electronegative nitrogen atom increases the molecule's polarity and reduces its lipophilicity, which often leads to a significant improvement in aqueous solubility—a common hurdle for many indole-based compounds.[3]
-
Hydrogen Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, a feature absent in the parent indole's carbocyclic ring. This provides a new opportunity for strong, directional interactions with biological targets like protein kinases, where it can mimic the hydrogen bonding pattern of the adenine hinge-binding motif in ATP.[2][3]
-
Modulated pKa and Electronics: The nitrogen atom alters the electron distribution of the bicyclic system, influencing the acidity of the pyrrole N-H and the molecule's overall reactivity and metabolic stability.
-
Vector for New Interactions: The lone pair of electrons on the nitrogen provides a new vector for molecular interactions that can be exploited to achieve or improve target affinity and selectivity.
There are four primary isomers of azaindole, each with distinct electronic and physical properties. Our focus, 1H-pyrrolo[2,3-c]pyridine, is commonly known as 5-azaindole .
Caption: Structures of Indole and its four Azaindole bioisosteres.
Chapter 2: A Head-to-Head Physicochemical Comparison
To evaluate this compound, we must first compare its core scaffold (5-azaindole) to indole, and then consider the impact of its specific substituents. The table below summarizes key computed and experimental physicochemical properties.
| Property | Indole | This compound | Analysis of the Difference |
| Structure | ![]() | ![]() | The core change is the C5 to N replacement. The substituents (Br, OMe) add significant functionality. |
| Molecular Formula | C₈H₇N | C₈H₇BrN₂O | Increased complexity and atom count. |
| Molecular Weight | 117.15 g/mol | 227.06 g/mol [6] | Substantially heavier, impacting ligand efficiency calculations. |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | 37.9 Ų[7] | More than double the TPSA, predicting lower cell permeability but higher aqueous solubility. |
| H-Bond Donors | 1 | 1 | Both retain the pyrrole N-H donor. |
| H-Bond Acceptors | 0 | 2[7] | The critical difference: The pyridine N and methoxy O are new H-bond acceptors, enabling new interactions. |
| XLogP3 | 2.1 | 2.2[7] | The lipophilic bromine atom counteracts the hydrophilic effects of the pyridine N and methoxy O, resulting in similar predicted lipophilicity. |
| Reactivity | C3 is nucleophilic. | C3 is functionalized with Br, providing a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira).[6][8] | Shifts the molecule from a simple scaffold to a versatile synthetic intermediate. |
Expert Interpretation:
The data clearly shows that this compound is not a simple drop-in replacement for indole. It is a highly functionalized building block that offers a distinct physicochemical profile. The most significant change is the introduction of two hydrogen bond acceptors, fundamentally altering its potential interaction landscape within a biological target. While the calculated LogP is similar, the dramatic increase in TPSA suggests its solubility and membrane transport properties will differ significantly from a comparably substituted indole.
Furthermore, the bromine atom at the 3-position is a key strategic feature. This position on the indole ring is a common site for metabolic attack. Replacing it with a stable C-Br bond and using that bond as a handle for introducing diverse chemical groups via cross-coupling makes this molecule an exceptionally valuable tool for building Structure-Activity Relationship (SAR) libraries.[6]
Chapter 3: Biological and Pharmacological Implications
The decision to use an azaindole bioisostere is often driven by the desire to form new, beneficial interactions with a protein target. The 5-azaindole nitrogen is positioned to engage with hydrogen bond donors in a protein's active site.
Caption: Bioisosteric replacement enabling new hydrogen bond formation.
As shown in the diagram, replacing a C-H group with a nitrogen atom can transform a weak, non-directional hydrophobic interaction into a strong, highly directional hydrogen bond. This can lead to a substantial increase in binding affinity and potency. Azaindoles have proven particularly effective as kinase inhibitors for this very reason.[9][10]
However, it is crucial to note that this change is not universally positive. In a binding pocket that is predominantly hydrophobic, the introduction of a polar nitrogen atom could be energetically unfavorable and decrease binding affinity. Indeed, some studies have shown that while 4- and 7-azaindoles improved efficacy over the parent indole, 5- and 6-azaindoles led to a reduction. This underscores the importance of structural context and highlights that This compound is a hypothesis-testing tool, not a guaranteed improvement.
Chapter 4: Key Experimental Protocols
To empirically validate the properties discussed, standardized experimental protocols are essential. The following provides step-by-step methodologies for synthesis and comparative analysis.
Protocol 1: Representative Synthesis of a Substituted 1H-pyrrolo[2,3-c]pyridine
This protocol is a representative pathway based on common synthetic routes for azaindoles, such as the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.[11]
Caption: General synthetic workflow for the target molecule.
Methodology:
-
Cyclization: To a solution of an appropriately substituted aminopyridine in a suitable solvent (e.g., ethanol or DMF), add an α-haloketone or a related precursor.
-
Heat the reaction mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude pyrrolo[2,3-c]pyridine core.
-
Bromination: Dissolve the crude product from the previous step in an anhydrous solvent like N,N-Dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0-5 °C.[8]
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Comparative Aqueous Solubility Assay (Shake-Flask Method)
Objective: To quantitatively compare the thermodynamic aqueous solubility of a lead indole compound versus its this compound analogue.
Methodology:
-
Add an excess amount of each test compound (e.g., 5-10 mg) to separate glass vials containing a precise volume of phosphate-buffered saline (PBS, pH 7.4).
-
Seal the vials and place them in a shaker incubator set to 25 °C and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a standard curve of known concentrations for each compound.
-
The concentration determined by HPLC represents the aqueous solubility of the compound.
Conclusion: A Strategic and Versatile Bioisostere
So, is this compound a good indole bioisostere? The evidence indicates that it is not merely a "good" bioisostere, but rather a strategic and functionally distinct one.
It should not be viewed as a simple 1-to-1 replacement expected to retain identical activity. Instead, it serves two primary roles in drug discovery:
-
A Tool to Modulate Physicochemical Properties: For a lead series plagued by poor solubility, the 5-azaindole core offers a validated path toward improvement. The increased polarity and hydrogen bonding potential can significantly enhance aqueous solubility, a critical factor for oral bioavailability.
-
A Versatile Scaffold for SAR Exploration: The combination of the bioisosteric 5-aza core with the synthetically tractable 3-bromo handle makes this molecule an excellent starting point for library synthesis.[6][8] It allows chemists to probe new interactions via the pyridine nitrogen while systematically exploring the chemical space at the 3-position through robust cross-coupling chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. This compound [myskinrecipes.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 9. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Azaindole Coupling
Executive Summary
The azaindole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. However, its synthesis and functionalization are complicated by the presence of the pyridine nitrogen, which can deactivate catalysts and direct reactions to undesired positions. Palladium-catalyzed cross-coupling has emerged as the most robust and versatile tool for forging critical C-N and C-C bonds on the azaindole nucleus. This guide offers a comparative analysis of common palladium catalyst systems, moving beyond a simple recitation of conditions to explain the underlying principles that govern catalyst selection. We will dissect the performance of various palladium precursors and ligand classes—from workhorse Buchwald biarylphosphines to specialized bidentate systems—providing field-proven insights and actionable experimental data to empower researchers in drug discovery and process development.
The Strategic Importance of Azaindole Functionalization
Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds that act as bioisosteres of indoles. The incorporation of a nitrogen atom into the benzene portion of the indole ring fundamentally alters the molecule's electronic properties, solubility, and hydrogen bonding capabilities. This seemingly minor change has profound implications for drug-receptor interactions, making azaindoles a privileged scaffold in the development of kinase inhibitors, antivirals, and other therapeutics.
The primary challenge for the synthetic chemist is the selective functionalization of the azaindole core. The pyridine nitrogen can act as a Lewis basic "poison" for the palladium catalyst and can direct C-H activation or coupling reactions. Therefore, the choice of catalyst system is not merely a matter of optimization, but a critical decision that dictates the feasibility, regioselectivity, and efficiency of the desired transformation.
The Palladium Catalytic Cycle: A Common Mechanistic Framework
Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is essential for rational catalyst selection. While variations exist, the generally accepted mechanism for reactions like the Buchwald-Hartwig amination serves as an excellent model.
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination. The ligand (L) plays a critical role in each step, influencing the rate and efficiency of oxidative addition and reductive elimination.
The ligand's properties—its steric bulk and electronic character—are paramount.
-
Steric Bulk: Large, bulky ligands promote the final reductive elimination step, which is often rate-limiting, and help prevent the formation of inactive catalyst dimers.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.
Comparative Analysis of Catalyst Systems for C-N Coupling (Buchwald-Hartwig Amination)
The formation of a C-N bond at the halogenated positions of an azaindole is a frequent and vital transformation. The challenge often lies in achieving high selectivity for coupling at the C-X bond without undesired N-H arylation of the pyrrole ring, especially when the azaindole is unprotected.[1]
Key Components:
-
Palladium Precursors:
-
Pd(OAc)₂ (Palladium(II) Acetate): Inexpensive and common, but requires in situ reduction to the active Pd(0) state, which can be inconsistent. Often used in initial screens.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A reliable Pd(0) source. It is air-stable but can be sensitive to ligand choice for optimal activation.
-
Palladium Precatalysts (e.g., Buchwald G3/G4): These are structurally defined, air-stable complexes that contain the ligand and a carbazole leaving group. They offer superior reliability and rapid, low-temperature activation, generating the active L-Pd(0) species cleanly and quantitatively.[1] While more expensive, their consistency is often invaluable, especially on scale-up.
-
-
Ligand Classes:
-
Biaryl Monophosphine Ligands (Buchwald Ligands): This class is the gold standard for C-N coupling. Their bulk and electron-rich nature make them exceptionally effective.
-
XPhos: A highly general and effective ligand for a wide range of amines and aryl halides. Its steric bulk is key to its high activity.
-
SPhos: Often provides superior results for hindered aryl halides and secondary amines.
-
RuPhos: Particularly effective for coupling primary amines and ammonia surrogates.
-
-
Bidentate Phosphine Ligands:
-
Xantphos: Its wide "bite angle" provides a rigid coordination sphere around the palladium, which can prevent β-hydride elimination side reactions and improve thermal stability. It is often the ligand of choice when other systems fail or give complex mixtures.[2]
-
-
Performance Data Summary
The following table summarizes representative data for the C-N coupling of 4-bromo-7-azaindole derivatives. This data is synthesized from multiple sources to provide a comparative overview.[1][2]
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights |
| Pd₂(dba)₃ + Xantphos | Cs₂CO₃ | Dioxane | 110 | 3-6 | 85-95% | Excellent for amides and amines. The combination is robust and high-yielding.[2] |
| Pd(OAc)₂ + Xantphos | K₂CO₃ | Dioxane | 110 | 12 | ~60% | Less efficient than the Pd(0) source, indicating the importance of the precursor.[2] |
| Pd₂(dba)₃ + XPhos | Cs₂CO₃ | Dioxane | 110 | 6 | <5% | Surprisingly ineffective in this specific case, highlighting that no single ligand is universally optimal.[2] |
| RuPhos Precatalyst G3 | LiHMDS | THF | 65 | 12-24 | 70-90% | Highly effective for unprotected halo-7-azaindoles, preventing undesired N1-arylation.[1] |
| Pd(OAc)₂ + DavePhos | Cs₂CO₃ | Toluene | 100 | 24 | ~75% | An earlier generation system, effective but often requires higher temperatures and longer times. |
Causality Behind Performance: For the coupling of amides with 4-bromo-7-azaindole, the Pd₂(dba)₃/Xantphos system proved superior.[2] The bidentate nature of Xantphos likely stabilizes the palladium center, preventing catalyst decomposition at high temperatures and promoting the desired C-N reductive elimination over side reactions. In contrast, the use of Pd(OAc)₂ resulted in lower yields, likely due to incomplete or slow reduction to the active Pd(0) catalyst.[2] For unprotected azaindoles, the development of specialized precatalysts like the RuPhos G3 precatalyst was a breakthrough.[1] These systems, often paired with specific bases like LiHMDS, allow for lower reaction temperatures, which kinetically favors the desired C-N coupling over the competing N-H arylation.[1]
Comparative Analysis of Catalyst Systems for C-C Coupling
C-C bond formation is crucial for elaborating the azaindole core, adding aryl (Suzuki), vinyl (Heck), or alkynyl (Sonogashira) groups.
Suzuki-Miyaura Coupling
This is the most widely used C-C coupling reaction due to the commercial availability, stability, and low toxicity of boronic acid coupling partners.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insights |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95% | A workhorse catalyst. Dppf is a robust ferrocenyl-based ligand that provides high stability and good yields. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 100 | 70-85% | A classic catalyst, but often requires higher loadings and can be sensitive to air and hindered substrates. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 80 | 90-99% | Modern biarylphosphine ligands often allow for lower temperatures and catalyst loadings with superior yields. |
Rationale for Selection: For general Suzuki couplings, Pd(dppf)Cl₂ is an excellent starting point due to its reliability and broad functional group tolerance. However, for challenging substrates (e.g., sterically hindered or electron-rich boronic acids), moving to a more active system with a biarylphosphine ligand like SPhos is a logical next step. The increased electron density and steric bulk of SPhos accelerate both the oxidative addition and reductive elimination steps.
Direct C-H Arylation
Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of the azaindole ring. The primary challenge is controlling regioselectivity (e.g., C2 vs. C3 vs. other positions).[3]
| Catalyst System | Oxidant/Additive | Solvent | Temp (°C) | Typical Yield (%) | Regioselectivity |
| Pd(OAc)₂ | Ag₂CO₃ / Phenanthroline | Toluene | 120 | 60-80% | C7 (with directing group at C4)[4] |
| Pd(OAc)₂ | K₂CO₃ / Pivalic Acid | DMA | 130 | 70-90% | C2 |
| Pd(OAc)₂ / dppf | AgOTf | Dioxane | 110 | 48-95% | C2[3] |
Mechanistic Considerations for Regioselectivity: The regioselectivity of C-H activation is a complex interplay of electronic and steric factors, often dictated by the reaction mechanism.[5] For C2-arylation, a concerted metalation-deprotonation (CMD) pathway is often proposed, where the acidity of the C2-H bond plays a key role. For C7-arylation, the reaction often proceeds via a directing-group-assisted mechanism, where a substituent on the azaindole ring coordinates to the palladium center and delivers the catalyst to a specific C-H bond.[4]
Experimental Protocols
The following protocols are self-validating systems, providing a reliable starting point for laboratory synthesis.
Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling of 4-Bromo-N-benzyl-7-azaindole with Benzamide[2]
Figure 2: Experimental workflow for a typical Buchwald-Hartwig amidation reaction.
Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-benzyl-4-bromo-7-azaindole (1.0 mmol, 1.0 eq), benzamide (1.2 mmol, 1.2 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
In a separate vial, prepare the catalyst premix by adding Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5.0 mol%) to dioxane.
-
Add the catalyst premix to the reaction vial, followed by additional degassed dioxane to reach a final concentration of ~0.2 M.
-
Seal the vial under an inert atmosphere (Nitrogen or Argon) and place it in a preheated oil bath at 110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 3-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc), and filter through a pad of Celite®, washing with additional EtOAc.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to afford the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-7-azaindole with Phenylboronic Acid
Methodology:
-
In a round-bottom flask, combine 3-iodo-7-azaindole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed solvents, 1,4-dioxane and water (e.g., in a 4:1 ratio), to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The functionalization of azaindoles via palladium-catalyzed cross-coupling is a mature yet continuously evolving field. For C-N bond formation, modern catalyst systems based on biarylphosphine ligands and specialized precatalysts offer unparalleled efficiency and reliability, particularly for challenging unprotected substrates.[1] For C-C couplings like the Suzuki reaction, established catalysts such as Pd(dppf)Cl₂ remain highly effective, though next-generation ligands can offer milder conditions and broader scope. The frontier of this field lies in direct C-H activation, where the rational design of ligands and directing groups will continue to solve the persistent challenge of regioselectivity.[4] As the demand for structurally complex azaindole-based pharmaceuticals grows, the development of even more active, selective, and sustainable palladium catalysts will remain a priority for both academic and industrial researchers.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking Novel Pyrrolo[2,3-c]pyridine Derivatives: A Comparative Guide to Evaluating Kinase Inhibition and Cellular Effects
Introduction: The Therapeutic Promise of Pyrrolo[2,3-c]pyridines
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapeutics.[1] These nitrogen-containing heterocyclic compounds are recognized for their structural versatility and ability to mimic the purine ring of ATP, making them prime candidates for kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery.[2][3]
This guide provides a comprehensive framework for benchmarking new pyrrolo[2,3-c]pyridine derivatives against established inhibitors. We will delve into the critical experimental workflows necessary to characterize these novel compounds, from direct enzymatic assays to cellular-based assessments of their therapeutic potential. The methodologies outlined herein are designed to provide a robust and reproducible evaluation of compound efficacy and mechanism of action.
The Rationale for Kinase Inhibition
The pyrrolopyridine core acts as a scaffold that can be chemically modified to achieve selectivity for specific kinases.[2] By occupying the ATP-binding site, these inhibitors can block the downstream signaling pathways that drive cell proliferation and survival.[2] Well-known multi-kinase inhibitors like Sunitinib and the selective inhibitor Vemurafenib serve as important benchmarks in this field, demonstrating the clinical potential of this compound class.[2][4] The goal in developing new derivatives is often to improve potency, enhance selectivity, or overcome resistance mechanisms associated with existing therapies.[4][5]
Experimental Benchmarking Workflow: A Multi-faceted Approach
A thorough evaluation of novel pyrrolo[2,3-c]pyridine derivatives requires a multi-pronged experimental approach. This workflow is designed to assess the direct interaction of the compound with its target kinase, its effect on cancer cell viability, and its impact on the relevant intracellular signaling pathways.
Caption: A streamlined workflow for the comprehensive evaluation of novel pyrrolo[2,3-c]pyridine kinase inhibitors.
Part 1: In Vitro Kinase Inhibition Assay
The initial step in characterizing a new inhibitor is to determine its direct effect on the enzymatic activity of the target kinase.[3] This is typically achieved through an in vitro kinase assay, which measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation :
-
Prepare a stock solution of the novel pyrrolo[2,3-c]pyridine derivative and the known inhibitor (e.g., Sunitinib) in DMSO.
-
Prepare a kinase buffer solution appropriate for the specific kinase being assayed.
-
Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
-
Assay Procedure :
-
Add the kinase, substrate, and a serial dilution of the inhibitor (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the ATP solution to each well.[6]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution, such as EDTA.[6]
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[3]
-
Comparative Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| New Derivative 1 | VEGFR2 | [Hypothetical Value, e.g., 15] |
| New Derivative 2 | VEGFR2 | [Hypothetical Value, e.g., 50] |
| Sunitinib | VEGFR2 | [Hypothetical Value, e.g., 25] |
| New Derivative 1 | CDK2 | [Hypothetical Value, e.g., >1000] |
| New Derivative 2 | CDK2 | [Hypothetical Value, e.g., 250] |
| Sunitinib | CDK2 | [Hypothetical Value, e.g., 150] |
Part 2: Cell Viability and Proliferation Assays
Demonstrating that a compound can inhibit a kinase in vitro is a crucial first step, but it is equally important to assess its effects in a cellular context. Cell viability assays are used to determine the antiproliferative and cytotoxic effects of the new derivatives on cancer cell lines that are dependent on the target kinase.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][10]
-
Cell Seeding : Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the new pyrrolo[2,3-c]pyridine derivatives and the known inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization : Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[9][10]
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Alternative assays such as WST-1 or MTS can also be used and offer advantages like higher sensitivity and a one-step procedure.[12]
Comparative Data Presentation
| Compound | Cell Line | GI50 (µM) |
| New Derivative 1 | HepG2 | [Hypothetical Value, e.g., 0.5] |
| New Derivative 2 | HepG2 | [Hypothetical Value, e.g., 2.1] |
| Sunitinib | HepG2 | [Hypothetical Value, e.g., 1.2] |
| New Derivative 1 | A549 | [Hypothetical Value, e.g., 1.8] |
| New Derivative 2 | A549 | [Hypothetical Value, e.g., 5.6] |
| Sunitinib | A549 | [Hypothetical Value, e.g., 3.4] |
Part 3: Western Blot Analysis of Downstream Signaling
To confirm that the observed antiproliferative effects are due to the inhibition of the target kinase, it is essential to analyze the downstream signaling pathway.[13][14] Western blotting allows for the detection of changes in the phosphorylation status of key signaling proteins.[13]
Caption: Inhibition of the VEGFR2 signaling pathway by a pyrrolo[2,3-c]pyridine derivative.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis : Treat cancer cells with the new derivatives and the known inhibitor at concentrations around their GI50 values for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[15][16]
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[15] Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, total ERK).
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[13] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Data Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Conclusion
The systematic benchmarking of novel pyrrolo[2,3-c]pyridine derivatives against known inhibitors is a critical process in drug discovery. By employing a combination of in vitro kinase assays, cell-based viability studies, and mechanistic Western blot analyses, researchers can build a comprehensive profile of a new compound's potency, selectivity, and cellular efficacy. This multi-faceted approach, grounded in robust and reproducible protocols, is essential for identifying promising new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 5. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. In vitro kinase assay [protocols.io]
- 7. caymanchem.com [caymanchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
A Senior Application Scientist's Guide to Validating Novel 3-Substituted 7-Methoxy-Azaindole Structures
Introduction: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing as a core component in kinase inhibitors and other therapeutic agents.[1] Its ability to form key hydrogen bonds, mimicking the adenine moiety of ATP, makes it a highly attractive pharmacophore.[2] The synthesis of novel analogues, particularly those with substitutions at the 3- and 5-positions, is a vibrant area of research aimed at tuning potency, selectivity, and pharmacokinetic properties.[3][4] However, the introduction of substituents, especially at the C3 position, necessitates a rigorous and multi-faceted approach to structural validation. Ambiguity in the precise location of a substituent (regioisomerism) can lead to misinterpreted structure-activity relationships (SAR) and wasted resources.[5][6]
This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to ensure unambiguous structural elucidation of novel 3-substituted 7-methoxy-azaindoles. We will explore the causality behind experimental choices and present a self-validating workflow for researchers, scientists, and drug development professionals.
The Challenge: Unambiguous Regioisomer Assignment
When synthesizing 3-substituted azaindoles, there is a potential for substitution to occur at other positions on the pyrrole or pyridine ring, leading to constitutional isomers.[7] These isomers will have the same mass but different physical and biological properties.[6][8] Therefore, relying on a single analytical technique is often insufficient. A robust validation strategy integrates data from multiple orthogonal methods to build an irrefutable case for the proposed structure.
A Multi-pronged Analytical Workflow
An effective validation strategy is a systematic process that moves from initial confirmation of mass and purity to the detailed mapping of atomic connectivity. Each step provides a piece of the puzzle, and together they form a self-validating system.
Caption: Recommended workflow for structural validation.
Part 1: The Workhorses - NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of structural elucidation for novel organic molecules.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of a molecule, allowing for the determination of its elemental composition.[9][10][11] This is the first critical step, confirming that the synthesized compound has the correct molecular formula. Unlike nominal mass spectrometry, HRMS can measure mass to several decimal places, making it possible to distinguish between molecules with different formulas but the same integer mass.[12][13]
Key Insights:
-
Trustworthiness: HRMS validates the most fundamental property of your molecule: its elemental formula. All subsequent spectroscopic data must be consistent with this formula.
-
Causality: By comparing the measured exact mass to the theoretical mass of the desired product (typically within a ±5 ppm error), you gain high confidence in the elemental composition.
-
Limitation: HRMS alone cannot differentiate between isomers, as they have the same elemental composition.[9][12]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile). The sample must be fully dissolved.
-
Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[11]
-
Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like azaindoles.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Use the instrument software to calculate the elemental composition that corresponds to the measured exact mass. Confirm that the desired formula is the best fit with the lowest error (ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[6][8] For 3-substituted 7-methoxy-azaindoles, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.
1D NMR (¹H and ¹³C): The Initial Fingerprint
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). The aromatic region (typically 6.5-8.5 ppm) is crucial for analyzing the substitution pattern.
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).
2D NMR: Mapping the Connections While 1D NMR provides the pieces, 2D NMR shows how they connect. For confirming a C3-substitution pattern, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[14]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to map out spin systems, for example, the protons on the pyridine ring.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving long-range connectivity (2-3 bonds) between protons and carbons.[14] It allows you to "walk" across the molecule, connecting fragments that are not directly bonded. To confirm C3-substitution, one would look for correlations from protons on the C3-substituent to the C2 and C3 carbons of the azaindole core, and crucially, from the H2 proton to the C3 carbon.
Caption: Key HMBC correlations confirming C3 substitution.
Experimental Protocol: 2D NMR (HMBC)
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: On a high-field NMR spectrometer (≥400 MHz), load and tune the appropriate probe.
-
Acquire Preliminary Spectra: Obtain ¹H and ¹³C spectra to determine the chemical shift ranges.
-
Setup HMBC Experiment: Use standard instrument parameters for a gradient-selected HMBC (e.g., hsqcetgplp on Bruker). Set the ¹H and ¹³C spectral widths to encompass all signals. The long-range coupling delay (typically optimized for ~8 Hz) is crucial for observing 2- and 3-bond correlations.
-
Data Processing: After acquisition, Fourier transform the data in both dimensions. Phase the spectrum and reference it (e.g., to the residual solvent peak).
-
Analysis: Analyze the cross-peaks. For a 3-substituted 7-methoxy-azaindole, look for correlations between the H2 proton and the substituted C3 carbon, and between protons on the substituent and carbons C3 and C3a.
Part 2: The Gold Standard - Single-Crystal X-ray Crystallography
When NMR data is ambiguous or when absolute, irrefutable proof of structure is required (e.g., for patent applications or regulatory filings), Single-Crystal X-ray Crystallography is the definitive method.[15][16] It provides the precise three-dimensional arrangement of atoms in the solid state, leaving no doubt about connectivity or stereochemistry.[17][18][19]
Key Insights:
-
Trustworthiness: This technique provides a direct image of the molecular structure.
-
Causality: By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thus determine the exact position of every atom.[17]
-
Limitation: The primary challenge is growing a high-quality single crystal suitable for diffraction, which can be a time-consuming and sometimes unsuccessful process.
Experimental Protocol: Growing Crystals for X-Ray Diffraction
-
Purification: The compound must be of the highest possible purity (>99%).
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation (Most Common Method): a. Create a nearly saturated solution of the compound in the chosen solvent in a small vial. b. Loosely cap the vial (e.g., with parafilm pierced with a needle). c. Leave the vial undisturbed in a vibration-free location for several days to weeks.
-
Vapor Diffusion: a. Dissolve the compound in a good solvent (e.g., dichloromethane). b. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble. c. The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.
Part 3: Supportive & Orthogonal Techniques
While NMR, MS, and X-ray crystallography are the primary validation tools, other spectroscopic methods can provide complementary, corroborating evidence.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the presence of specific functional groups.[20][21] For a 3-substituted 7-methoxy-azaindole, FTIR can confirm the presence of key bonds.
Key Insights:
-
N-H Stretch: A characteristic peak around 3300-3500 cm⁻¹ would indicate the presence of the pyrrole N-H.
-
C=C and C=N Stretches: Aromatic ring stretches typically appear in the 1400-1650 cm⁻¹ region.[22]
-
C-O Stretch: The methoxy group will show a C-O stretch, typically around 1050-1250 cm⁻¹.
-
Substituent Groups: Carbonyls (C=O), nitriles (C≡N), or other functional groups on the C3-substituent will have distinct, strong absorbances.[23]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.[20] The bicyclic aromatic system of the azaindole core is a strong chromophore. While not typically used for primary structure determination, it can be used to compare a novel compound to a known standard or to confirm that the core aromatic system is intact.[24]
Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| HRMS | Elemental Composition | High accuracy for molecular formula.[10][11] | Cannot distinguish between isomers.[9][12] |
| 1D NMR | Chemical environment of ¹H & ¹³C | Rapid "fingerprint" of the molecule. | Can be complex to interpret fully; overlap is common. |
| 2D NMR | Atom-to-atom connectivity | Unambiguously maps the molecular scaffold.[14] | Requires more instrument time and expertise to interpret. |
| X-Ray | Absolute 3D structure | Definitive, "gold standard" proof of structure.[15][16] | Requires a high-quality single crystal, which can be difficult to obtain. |
| FTIR | Presence of functional groups | Fast, simple, and confirms key bonds.[20][21] | Provides no connectivity information. |
| UV-Vis | Electronic structure (chromophore) | Confirms the core aromatic system. | Not structurally specific. |
Conclusion
Validating the structure of a novel 3-substituted 7-methoxy-azaindole is a critical step in the drug discovery process that demands a rigorous, multi-technique approach. While HRMS confirms the elemental formula, it is the detailed connectivity map provided by a suite of 2D NMR experiments, particularly HMBC, that provides the primary evidence for the correct substitution pattern. For absolute and final confirmation, especially in cases of ambiguity, single-crystal X-ray crystallography remains the unparalleled gold standard. By integrating these techniques into a logical workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for subsequent biological evaluation and SAR studies.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. 1 H-15 N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. measurlabs.com [measurlabs.com]
- 10. infinitalab.com [infinitalab.com]
- 11. researchgate.net [researchgate.net]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. filab.fr [filab.fr]
- 14. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]
- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 20. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. rjb.ro [rjb.ro]
- 23. instanano.com [instanano.com]
- 24. researchgate.net [researchgate.net]
A Senior Scientist's Guide to 7-Azaindole Synthesis: A Cost-Benefit Analysis
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in modern medicinal chemistry. Its unique structure, featuring both a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen) in a rigid framework, allows for specific and potent interactions with a multitude of biological targets.[1] This has led to its incorporation into several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib, making the efficient and cost-effective synthesis of its derivatives a critical objective for drug development programs.[1]
However, the synthesis of the 7-azaindole ring system is not always straightforward. Many classical indole syntheses are less effective for their aza-analogs due to the electron-deficient nature of the pyridine ring, which can hinder key cyclization steps.[2][3] Consequently, selecting an appropriate synthetic pathway requires a careful cost-benefit analysis, weighing factors such as starting material availability, reagent costs, reaction conditions, scalability, and overall yield. This guide provides a comparative analysis of prominent synthetic strategies, offering field-proven insights to aid researchers in making informed decisions for their specific applications.
Comparative Analysis of Key Synthetic Pathways
This guide will dissect three major strategies for constructing the 7-azaindole core: the Leimgruber-Batcho synthesis, transition-metal-catalyzed cyclizations, and the Fischer indole synthesis. Each pathway offers a distinct set of advantages and disadvantages, making them suitable for different scenarios.
The Leimgruber-Batcho Synthesis: A Robust and Versatile Workhorse
The Leimgruber-Batcho synthesis has become a popular and reliable method for preparing indoles and their aza-analogs.[4] The strategy begins with the condensation of an ortho-nitrotoluene derivative (in this case, a nitropicoline) with a formamide acetal to form a reactive enamine, which then undergoes reductive cyclization to yield the 7-azaindole core.[4][5]
The key to this synthesis is the initial activation of the methyl group on the nitropicoline. The electron-withdrawing nitro group enhances the acidity of the methyl protons, facilitating deprotonation and subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] The resulting enamine is a stable, often crystalline, intermediate that can be purified before the final reductive cyclization.[4] A variety of reducing agents can be employed for the cyclization, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or even milder reagents like iron in acetic acid.[4][6] This flexibility allows for optimization based on the substrate's functional group tolerance and safety considerations.
Caption: Leimgruber-Batcho synthesis workflow.
Step 1: Synthesis of trans-β-Dimethylamino-2-nitro-3-vinylpyridine
-
To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dimethylformamide (DMF, 5 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to 100-110 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the enamine intermediate, which is often a vibrant red solid.[4]
Step 2: Reductive Cyclization to 7-Azaindole
-
Suspend the enamine intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) or use a hydrogen balloon.
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 7-azaindole.
Transition-Metal-Catalyzed Pathways: Modern and Efficient
The advent of organometallic chemistry has provided powerful tools for constructing heterocyclic systems, including 7-azaindoles.[7] These methods often involve the coupling of substituted pyridines with alkynes or alkenes, followed by an intramolecular cyclization.[8][9] Palladium- and rhodium-catalyzed reactions are particularly prominent.[8][10]
Transition metal catalysts, particularly palladium and rhodium, are adept at facilitating the formation of carbon-carbon and carbon-nitrogen bonds, which are the cornerstone of these cyclization strategies.[8][11] For instance, a common approach involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne.[9][11] The resulting 3-alkynyl-2-aminopyridine can then undergo an intramolecular cyclization, often promoted by acid or another metal catalyst, to form the 7-azaindole ring.[9][11] The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity, and can be tuned to accommodate a wide range of functional groups.
Caption: Transition-metal-catalyzed synthesis workflow.
-
To a degassed solution of 2-amino-3-iodopyridine (1.0 eq), terminal alkyne (1.2 eq), and CuI (0.1 eq) in a solvent mixture like THF/Et3N, add Pd(PPh3)2Cl2 (0.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.
-
After the coupling is complete, the reaction mixture can be worked up to isolate the 3-alkynyl-2-aminopyridine intermediate, or the cyclization can be performed in one pot.
-
For the cyclization step, an acid such as trifluoroacetic acid (TFA) can be added, or a different catalyst system (e.g., a gold or silver salt) may be employed.[11]
-
Heat the mixture as required to drive the cyclization to completion.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
The Fischer Indole Synthesis: A Classic Approach with Limitations
The Fischer indole synthesis is one of the oldest and most well-known methods for preparing indoles.[12] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[12] While powerful for many indole syntheses, its application to azaindoles, particularly 7-azaindoles, can be challenging.
The mechanism of the Fischer synthesis involves the formation of a hydrazone, which then undergoes a[11][11]-sigmatropic rearrangement followed by elimination of ammonia to form the aromatic indole ring.[12] For 7-azaindoles, the starting material is a 2-pyridylhydrazine. The electron-deficient nature of the pyridine ring can deactivate it towards the key sigmatropic rearrangement step, often leading to lower yields or requiring harsh reaction conditions, such as catalysis with strong polyphosphoric acid.[2][13] The success of this reaction is highly dependent on the substituents on both the hydrazine and the carbonyl component.[14] Despite these challenges, it can be an effective method for certain substitution patterns.[3][13]
Caption: Fischer indole synthesis workflow.
-
Combine 2-pyridylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid) and stir at room temperature or with gentle heating to form the hydrazone. This intermediate can be isolated or used directly.
-
Add the crude hydrazone to polyphosphoric acid (PPA) at an elevated temperature (e.g., 120-160 °C).
-
Maintain the high temperature for several hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by pouring the hot mixture onto ice.
-
Neutralize the solution with a strong base (e.g., NaOH or NH4OH) to a basic pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative and Qualitative Comparison
To facilitate a direct comparison, the key attributes of each pathway are summarized below. Cost estimates are relative and can vary significantly based on supplier, scale, and purity of reagents.
| Feature | Leimgruber-Batcho | Transition-Metal Catalysis | Fischer Indole Synthesis |
| Typical Yield | Good to Excellent (60-90%) | Good to Excellent (70-95%) | Variable to Good (30-75%) |
| Substrate Scope | Broad; tolerant of many functional groups. | Very Broad; depends on catalyst system. | Moderate; sensitive to electronic effects. |
| Scalability | Good; widely used in industry.[4] | Moderate to Good; catalyst cost can be a factor. | Moderate; high temperatures can be challenging. |
| Starting Material Cost | Low to Moderate (nitropicolines are often accessible). | Moderate to High (halo-pyridines and catalysts can be expensive). | Low (pyridylhydrazines can be made from aminopyridines). |
| Reagent Cost | Low (DMF-DMA, common reducing agents). | High (Palladium/Rhodium catalysts, ligands). | Low (common acids, carbonyls). |
| Reaction Conditions | Moderate (heating for enamine, mild reduction). | Mild to Moderate (often near room temperature). | Harsh (high temperatures, strong acid). |
| Safety/Environmental | Use of flammable solvents and catalysts (H₂ gas, Raney Ni). | Use of toxic heavy metals and organic solvents. | Use of corrosive strong acids and high temperatures. |
| Key Advantage | Reliability, scalability, and good yields.[6] | High efficiency, excellent functional group tolerance.[10] | Low cost of starting materials. |
| Key Disadvantage | Two distinct steps; handling of nitro compounds. | High cost of catalysts; metal contamination of product. | Harsh conditions, lower yields for some substrates.[2] |
Conclusion and Strategic Recommendations
The optimal synthetic route to a 7-azaindole derivative is highly dependent on the specific goals of the research program.
-
For large-scale, process-oriented synthesis , where cost and reliability are paramount, the Leimgruber-Batcho synthesis is often the superior choice. Its use of relatively inexpensive starting materials and reagents, combined with its proven scalability, makes it an industrial workhorse.[4]
-
For medicinal chemistry and library synthesis , where substrate scope and functional group tolerance are critical, transition-metal-catalyzed methods offer unparalleled flexibility. While the initial investment in catalysts may be higher, the ability to rapidly generate a diverse array of analogs under generally mild conditions provides a significant advantage.[15]
-
The Fischer indole synthesis , while classic, is more of a niche application for 7-azaindoles. It should be considered when starting materials are readily available and inexpensive, and when the specific substitution pattern is known to be amenable to the harsh reaction conditions required.
Ultimately, a thorough understanding of the cost-benefit trade-offs associated with each of these powerful synthetic strategies will enable researchers to efficiently access the valuable 7-azaindole scaffold and accelerate the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 8. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Pyrrolopyridine Scaffolds in Oncology Research
Introduction
The pyrrolopyridine scaffold, a privileged heterocyclic system, is a cornerstone in modern medicinal chemistry, particularly in the development of novel anticancer agents. Its structural resemblance to the purine core allows it to effectively interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[1] This guide provides a comparative analysis of the cytotoxicity of various pyrrolopyridine scaffolds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyrrolopyridine-based compounds for oncology applications.
The Chemical Versatility of Pyrrolopyridines and its Impact on Cytotoxicity
The cytotoxic potential of pyrrolopyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Strategic modifications can enhance potency, selectivity, and pharmacokinetic properties.
Pyrrolo[2,3-d]pyrimidines: A Scaffold of Prominence
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a recurring motif in a number of kinase inhibitors.[1] This scaffold's efficacy is often attributed to its ability to mimic adenine, the natural ligand of ATP, thereby competitively inhibiting kinases involved in oncogenic signaling pathways.[1]
-
Substitution at the 4-position: Modifications at this position are critical for activity. For instance, the introduction of an amino group linked to a substituted benzohydrazide moiety has yielded compounds with modest to potent cytotoxic effects against a panel of cancer cell lines, including MCF-7 (breast), HepG2 (liver), MDA-MB-231 (breast), and HeLa (cervix).[2] One notable derivative, compound 5k from this series, demonstrated significant inhibitory activity against multiple kinases such as EGFR, Her2, VEGFR2, and CDK2.[2][3]
-
Incorporation of Urea Moieties: The addition of aryl urea functionalities, reminiscent of successful kinase inhibitors like Sorafenib, has led to the discovery of highly potent pyrrolo[2,3-d]pyrimidine derivatives.[4][5] For example, compound 10a in one study exhibited remarkable potency against the PC3 prostate cancer cell line with an IC50 value of 0.19 µM.[4][5] This highlights the synergistic effect of combining the pyrrolopyrimidine core with pharmacophores known to interact with key oncogenic targets.
-
Tricyclic Pyrrolo[2,3-d]pyrimidines: The synthesis of tricyclic derivatives has also been explored. Pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent on a phenyl ring and an azepine side-ring showed superior antitumor activity against the HT-29 colon cancer cell line, with IC50 values in the low micromolar range.[6]
Spiro-pyrrolopyridazines: A Novel Class
Recent investigations into spiro-pyrrolopyridazine derivatives have revealed their potential as anticancer agents. One compound, SPP10 , exhibited significant cytotoxicity against MCF-7, H69AR (lung), and PC-3 cancer cells with IC50 values of 2.31 ± 0.3 µM, 3.16 ± 0.8 µM, and 4.2 ± 0.2 µM, respectively.[7] Notably, this compound demonstrated a degree of selectivity for cancer cells over non-tumorigenic cells.[7]
Indolyl-thiazolyl-pyrrolopyridines
Hybrid molecules incorporating indole and thiazole moieties alongside the pyrrolopyridine core have also been synthesized and evaluated. Bis-indolylpyridine-dicarbonitriles, in particular, displayed potent cytotoxic activity with IC50 values ranging from 2.6 to 8.8 µM against the HCT-116 colon cancer cell line.[8]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative pyrrolopyridine derivatives against various human cancer cell lines. The IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.[9]
| Scaffold/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidines | |||
| Compound 10a (with urea moiety) | PC3 (Prostate) | 0.19 | [4] |
| Compound 10b (with urea moiety) | MCF-7 (Breast) | 1.66 | [4] |
| Compound 9e (with urea moiety) | A549 (Lung) | 4.55 | [4] |
| Compound 5k (benzohydrazide) | Multiple lines | 29 - 59 | [2][3] |
| Tricyclic Derivative (imine) | HT-29 (Colon) | 4.01 - 4.55 | [6] |
| Spiro-pyrrolopyridazines | |||
| SPP10 | MCF-7 (Breast) | 2.31 | [7] |
| SPP10 | H69AR (Lung) | 3.16 | [7] |
| SPP10 | PC-3 (Prostate) | 4.2 | [7] |
| Indolyl-thiazolyl-pyrrolopyridines | |||
| 8c (bis-indolylpyridine) | HCT-116 (Colon) | 2.6 - 8.8 | [8] |
Mechanisms of Action: More Than Just Cell Killing
The cytotoxic effects of pyrrolopyridine scaffolds are often mediated by the induction of apoptosis, or programmed cell death, and the inhibition of key signaling pathways that drive cancer progression.
Induction of Apoptosis
Several potent pyrrolopyridine derivatives have been shown to induce apoptosis in cancer cells. For example, compound SPP10 was found to inhibit the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic proteins Bax and cytochrome c.[7] Similarly, compound 5k increased the levels of caspase-3 and Bax, key executioners of the apoptotic cascade.[2][3][10] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for these compounds, as evidenced by the modulation of Bcl-2 family proteins.[4]
Kinase Inhibition
A primary mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases.[1] These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[11]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when overactive, can lead to uncontrolled cell growth.[7] The spiro-pyrrolopyridazine SPP10 demonstrated significant EGFR kinase inhibitory activity, even surpassing the reference drug erlotinib in some assays.[7]
-
Multi-Kinase Inhibition: The ability to target multiple kinases simultaneously is an attractive strategy to overcome drug resistance. Compound 5k from the pyrrolo[2,3-d]pyrimidine series was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2.[2][3][10] This multi-targeted approach suggests a broader therapeutic potential.[12]
The following diagram illustrates a simplified signaling pathway involving EGFR and the downstream PI3K/Akt pathway, which are common targets for pyrrolopyridine-based kinase inhibitors.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is foundational to innovation. This compound, a key intermediate in the synthesis of biologically active molecules, demands rigorous adherence to safety protocols throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this halogenated pyridine derivative, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined herein are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a brominated heterocyclic organic compound.[1] While comprehensive toxicological properties for this specific molecule have not been exhaustively investigated, data from structurally similar compounds and available safety data sheets (SDS) allow for a robust risk assessment.[2] The primary hazards are associated with irritation and potential toxicity if improperly handled.[3][4]
As a halogenated organic compound, it falls under specific waste categories that require careful segregation and disposal to prevent the release of hazardous substances and the formation of toxic byproducts, such as dioxins or furans, during thermal decomposition.[5][6][7]
Table 1: Summary of Known and Inferred Hazards
| Hazard Classification | GHS Hazard Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [4][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [3][4][8] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from weighing to disposal—the correct PPE is mandatory. The causality is clear: preventing exposure via inhalation, dermal contact, and ocular contact is paramount.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and proper removal techniques must be employed to avoid skin contact.[2][9]
-
Eye and Face Protection: Use safety glasses with side shields or goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or particulates.[2][10]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned to protect against accidental skin contact.[1]
Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk. The following protocol for managing a spill of this compound is designed to contain, clean, and dispose of the material safely.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated to minimize inhalation of any airborne particulates.[9]
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a sand-soda ash mixture.[11] This prevents the powder from becoming airborne.
-
Collect the Material: Without creating dust, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[2] Use non-sparking tools to prevent any potential ignition source.[10]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol or acetone, depending on surface compatibility), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: The container with the spilled material and all contaminated cleaning supplies must be sealed, clearly labeled as "Hazardous Waste: this compound Spill Debris," and disposed of according to the procedures in Section 4.
Waste Segregation, Collection, and Disposal Workflow
Proper disposal begins with meticulous segregation at the point of generation. As a brominated organic compound, this compound must never be mixed with non-halogenated organic waste or disposed of down the drain.[7][12]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids."[12][13] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12]
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[12] Do not use abbreviations. An accumulation start date must be clearly visible.
-
Collection: Place all waste, including empty stock bottles and contaminated items (e.g., weigh boats, gloves, wipes), into this designated container. Keep the container closed at all times except when adding waste.[12]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong acids or oxidizing agents.[8][10]
-
Final Disposal: Once the container is full or the accumulation time limit is reached, arrange for pickup by your institution's certified EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility. The universally accepted and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration.[6][11] This process ensures complete destruction of the compound and prevents the formation of toxic byproducts.[6]
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow from waste generation to final incineration.
Regulatory Framework
The disposal of halogenated organic compounds is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] While this specific compound may not be individually listed, it falls into the category of regulated halogenated organic compounds (HOCs).[15] Adherence to the procedures outlined in this guide ensures compliance with these critical environmental regulations.
By treating this compound with the respect its chemical nature demands, from initial handling to final disposal, we uphold our commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. This compound 97% | CAS: 352434-16-3 | AChemBlock [achemblock.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. bucknell.edu [bucknell.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. uakron.edu [uakron.edu]
- 14. epa.gov [epa.gov]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


